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  • Product: 6-Amino-2-bromopyridin-3-ol
  • CAS: 1187930-22-8

Core Science & Biosynthesis

Foundational

6-Amino-2-bromopyridin-3-ol physical properties

An In-depth Technical Guide to the Physical Properties of 6-Amino-2-bromopyridin-3-ol Authored by a Senior Application Scientist Introduction 6-Amino-2-bromopyridin-3-ol, also identified by its synonym 2-amino-6-bromo-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 6-Amino-2-bromopyridin-3-ol

Authored by a Senior Application Scientist

Introduction

6-Amino-2-bromopyridin-3-ol, also identified by its synonym 2-amino-6-bromo-3-pyridinol, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional structure, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex bioactive molecules.[2][3] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its effective handling, characterization, formulation, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Amino-2-bromopyridin-3-ol. It consolidates data from various sources and offers expert insights into the practical implications of these properties. Furthermore, this guide proposes standardized experimental protocols for a more thorough characterization, reflecting the best practices in the field.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

  • Chemical Name: 6-Amino-2-bromopyridin-3-ol

  • Synonyms: 2-amino-6-bromo-3-pyridinol[1]

  • CAS Number: 934758-27-7[4]

  • Molecular Formula: C₅H₅BrN₂O[1][4]

  • Molecular Weight: 189.01 g/mol [1][4][5]

  • Chemical Structure:

    G N1 N C2 C N1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 O OH C3->O C5 C C4->C5 C6 C C5->C6 N_amino NH₂ C6->N1 C6->N_amino

    Caption: 2D Chemical Structure of 6-Amino-2-bromopyridin-3-ol.

Tabulated Physical Properties

The following table summarizes the key physical properties of 6-Amino-2-bromopyridin-3-ol. It is important to note that some of these values are computationally predicted and await experimental verification.

PropertyValueSourceNotes
Physical Form Solid[5]Described as a yellow or grayish solid in various synthesis reports.
Molecular Weight 189.01 g/mol [1][4][5]Calculated from the molecular formula.
Boiling Point 421.3 ± 45.0 °C at 760 mmHgPredicted value; decomposition may occur at this temperature.
Melting Point Not experimentally reported-A critical parameter that requires experimental determination.
Purity ≥95%[1]Commercially available purity.
Hydrogen Bond Donors 2[4][5]From the -OH and -NH₂ groups.
Hydrogen Bond Acceptors 3[4][5]From the N in the ring, the O, and the N of the amino group.
XLogP3 1.2[5]A computed measure of lipophilicity.
Topological Polar Surface Area 59.1 Ų[5]Influences membrane permeability and solubility.
Storage Conditions 4°C, protect from light[1]Suggests potential sensitivity to temperature and light.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a fundamental technique for structural elucidation. Published data from a synthesis protocol reports the following peaks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.70 (s, 1H), 6.74 (d, J = 7.8 Hz, 1H), 6.49 (d, J = 7.8 Hz, 1H), 5.91 (s, 1H).[5]

  • Interpretation: The signals correspond to the protons on the pyridine ring and the hydroxyl and amino groups. The singlet at 9.70 ppm is likely the hydroxyl proton, the two doublets are the coupled aromatic protons, and the singlet at 5.91 ppm likely corresponds to the amino protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • MS (M+H)⁺: m/z 188.99.[5]

  • Interpretation: This corresponds to the protonated molecule, confirming the molecular weight of approximately 189 g/mol . The isotopic pattern due to the presence of bromine would be a key diagnostic feature to observe.

Synthesis and Purification Insights

Understanding the synthesis and purification of 6-Amino-2-bromopyridin-3-ol provides valuable context for its physical properties. A common synthetic route involves the reduction of a nitro precursor, 6-bromo-2-nitropyridin-3-ol.[5]

The purification is typically achieved through column chromatography.[5] The use of solvent systems such as methanol/dichloromethane and petroleum ether/ethyl acetate indicates that the compound has moderate polarity and is soluble in polar organic solvents.[5] The final product is isolated as a solid, implying it is stable under standard laboratory conditions.[5]

G cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_characterization Characterization start 6-bromo-2-nitropyridin-3-ol reduction Reduction (e.g., Fe, NH4Cl/Zn) start->reduction crude Crude Product reduction->crude chromatography Column Chromatography (e.g., MeOH/DCM) crude->chromatography pure Pure 6-Amino-2-bromopyridin-3-ol (Solid) chromatography->pure analysis Physical & Spectroscopic Analysis (NMR, MS, MP) pure->analysis

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 6-Amino-2-bromopyridin-3-ol: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Amino-2-bromopyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-bromopyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of amino, bromo, and hydroxyl functional groups on the pyridine ring of 6-Amino-2-bromopyridin-3-ol offers multiple points for further chemical modification, making it a versatile building block for the synthesis of novel drug candidates.

The precise structural characterization of such molecules is of paramount importance in the drug development process. Unambiguous confirmation of the chemical structure is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements. This in-depth technical guide outlines a comprehensive and systematic approach to the structural elucidation of 6-Amino-2-bromopyridin-3-ol, employing a suite of modern analytical techniques. While experimental data for this specific molecule is not widely published, this guide will provide a robust framework based on predictive analysis and established spectroscopic principles for substituted pyridines.

Predicted Spectroscopic and Spectrometric Analysis

A multi-technique approach is essential for the complete structural elucidation of 6-Amino-2-bromopyridin-3-ol. The following sections detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Amino-2-bromopyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of its structure.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The amino group is a strong electron-donating group, while the bromine atom is an electron-withdrawing group with a significant anisotropic effect. The hydroxyl group is also an electron-donating group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Amino-2-bromopyridin-3-ol (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H46.8 - 7.2Doublet8.0 - 9.0Ortho-coupled to H5. Deshielded by the adjacent nitrogen and influenced by the hydroxyl group.
H56.3 - 6.7Doublet8.0 - 9.0Ortho-coupled to H4. Shielded by the para-amino group.
-NH₂5.0 - 6.0Broad Singlet-Protons are exchangeable and often appear as a broad signal.
-OH9.0 - 10.0Broad Singlet-Phenolic proton, typically deshielded and broad.

Note: Chemical shifts of -NH₂ and -OH protons are concentration and temperature dependent and may exchange with D₂O.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Amino-2-bromopyridin-3-ol (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 155Attached to bromine and nitrogen, leading to significant deshielding.
C3140 - 150Attached to the hydroxyl group, resulting in deshielding.
C4115 - 125Influenced by the adjacent hydroxyl group and meta to the amino group.
C5105 - 115Shielded by the ortho-amino group.
C6150 - 160Attached to the amino group and nitrogen, leading to deshielding.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the two ortho-coupled aromatic protons, H4 and H5, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H4 and C4, and H5 and C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to establishing the overall connectivity. Expected key correlations are:

    • H4 to C2, C3, C5, and C6

    • H5 to C3, C4, and C6

    • -NH₂ protons to C2 and C6

    • -OH proton to C2, C3, and C4

The following diagram illustrates the expected key HMBC correlations that would be used to piece together the structure of 6-Amino-2-bromopyridin-3-ol.

Caption: Predicted HMBC correlations for 6-Amino-2-bromopyridin-3-ol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

For 6-Amino-2-bromopyridin-3-ol (C₅H₅BrN₂O), the expected monoisotopic mass is approximately 187.9585 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through several pathways:

  • Loss of CO: A common fragmentation for phenolic compounds.

  • Loss of HCN: Characteristic of pyridine rings.

  • Loss of Br•: Cleavage of the C-Br bond.

  • Loss of H₂O: From the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 6-Amino-2-bromopyridin-3-ol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3600Broad, Strong
N-H stretch (amine)3300 - 3500Medium, Sharp (doublet)
C-H stretch (aromatic)3000 - 3100Medium to Weak
C=C and C=N stretch (aromatic ring)1450 - 1600Medium to Strong
C-O stretch (phenol)1200 - 1260Strong
C-N stretch (aromatic amine)1250 - 1360Strong
C-Br stretch500 - 600Medium

Experimental Workflow for Structure Elucidation

A systematic workflow is crucial for the efficient and accurate structural elucidation of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Structure Confirmation synthesis Synthesis of 6-Amino-2-bromopyridin-3-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (High Resolution) purification->ms ir IR Spectroscopy purification->ir crystallography X-ray Crystallography (if suitable crystals are obtained) purification->crystallography Crystal Growth data_integration Data Integration and Structure Verification nmr->data_integration ms->data_integration ir->data_integration crystallography->data_integration

Caption: A typical experimental workflow for structure elucidation.

Detailed Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 6-Amino-2-bromopyridin-3-ol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • To confirm exchangeable protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The -NH₂ and -OH signals should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs for each experiment.

    • Optimize the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

    • Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity. For HMBC, optimize the long-range coupling delay to observe 2-3 bond correlations (typically around 8-10 Hz).

Definitive Structure Confirmation: X-ray Crystallography

While the combination of NMR and MS can provide a highly confident structural assignment, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. The main challenge often lies in growing single crystals of sufficient quality for diffraction analysis. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents and solvent systems. Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and stereochemistry, thereby unequivocally confirming the proposed structure.

Data Integration and Final Structure Confirmation

The culmination of the structural elucidation process involves the integration of all collected data. The molecular formula from high-resolution mass spectrometry must be consistent with the number and types of atoms determined by ¹³C and ¹H NMR. The connectivity established through 2D NMR experiments must align with the proposed structure. The functional groups identified by IR spectroscopy should be present in the final structure. Any crystallographic data provides the ultimate validation. A consistent and coherent interpretation of all these data sets leads to the final, confirmed structure of 6-Amino-2-bromopyridin-3-ol.

Conclusion

The structural elucidation of 6-Amino-2-bromopyridin-3-ol is a critical step in its potential development as a valuable building block in medicinal chemistry. This technical guide has outlined a comprehensive, albeit predictive, approach to its characterization. By employing a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident structural assignment can be achieved. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The methodologies and predictive data presented herein provide a robust framework for any researcher or scientist tasked with the synthesis and characterization of this and other novel substituted pyridine derivatives.

References

There are no specific research articles detailing the complete structural elucidation of 6-Amino-2-bromopyridin-3-ol. The principles and techniques described in this guide are based on established knowledge in the field of organic spectroscopy and are supported by the following general references:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
Foundational

A Technical Guide to the Spectral Characterization of 6-Amino-2-bromopyridin-3-ol

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 6-Amino-2-bromopyridin-3-ol, a substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 6-Amino-2-bromopyridin-3-ol, a substituted pyridine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry due to the versatile reactivity of its functional groups. Accurate and comprehensive spectral analysis is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Amino-2-bromopyridin-3-ol, framed from the perspective of practical application and rigorous scientific validation.

The structural integrity of a molecule like 6-Amino-2-bromopyridin-3-ol underpins its biological activity and therapeutic potential. Therefore, a multi-faceted analytical approach is not just recommended, but essential. This document will detail the expected spectral data, the methodologies for their acquisition, and a thorough interpretation, providing a self-validating system for the characterization of this compound.

Figure 1: Molecular structure of 6-Amino-2-bromopyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 6-Amino-2-bromopyridin-3-ol, both ¹H and ¹³C NMR are critical for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A rigorous and well-documented protocol is the foundation of reliable spectral data. The following methodology is designed to yield high-quality NMR spectra for 6-Amino-2-bromopyridin-3-ol.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is crucial. Due to the presence of exchangeable protons (hydroxyl and amino groups), dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will solubilize the compound and often allows for the observation of O-H and N-H protons, which might be broadened or exchanged in other solvents like methanol-d₄ or D₂O[1][2][3].

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure full signal detection and accurate integration.

  • ¹³C NMR:

    • A proton-decoupled ¹³C experiment (e.g., using a DEPT or APT pulse sequence) is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful as they can differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively[4][5][6].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in 0.5-0.7 mL DMSO-d6 Add_TMS Add TMS as internal standard Dissolve->Add_TMS 1H_NMR 1D ¹H NMR Add_TMS->1H_NMR 13C_NMR 1D ¹³C NMR (with DEPT) 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Assign_Signals Assign ¹H and ¹³C signals 2D_NMR->Assign_Signals Confirm_Structure Confirm connectivity and finalize structure Assign_Signals->Confirm_Structure

Figure 2: Experimental workflow for NMR analysis.

¹H NMR Spectral Data & Interpretation

Based on available experimental data and predictive models, the ¹H NMR spectrum of 6-Amino-2-bromopyridin-3-ol in DMSO-d₆ is expected to show signals for the two aromatic protons and the exchangeable protons of the amino and hydroxyl groups.

Predicted Chemical Shift (δ ppm) Experimental Chemical Shift (δ ppm) *Multiplicity Integration Assignment
~ 6.5 - 7.06.49 (Set 2) / 7.33 (Set 1)Doublet1HH-4
~ 7.0 - 7.56.74 (Set 2) / 7.62 (Set 1)Doublet1HH-5
Broad, variable5.91 (Set 2)Singlet2H-NH₂
Broad, variable9.70 (Set 2) / 12.68 (Set 1)Singlet1H-OH

*Note: Two sets of experimental data have been reported, which may indicate the presence of tautomers or different sample conditions.

Interpretation:

  • Aromatic Protons: The pyridine ring has two vicinal protons, H-4 and H-5. These will appear as doublets due to coupling to each other. The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield compared to unsubstituted pyridine. The bromine atom at position 2 will have a deshielding effect. The observed doublets in the experimental data are consistent with this structure. The discrepancy in the reported chemical shifts (Set 1 vs. Set 2) could be due to differences in sample pH, concentration, or the presence of the pyridinone tautomer.

  • Exchangeable Protons: The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets. The experimental data shows broad singlets consistent with these functional groups. The significant downfield shift observed in one of the reported -OH signals (12.68 ppm) is indicative of strong hydrogen bonding, possibly intermolecular or with the solvent.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ ppm) Assignment Justification
~ 155 - 165C-6Carbon bearing the amino group and adjacent to the nitrogen; expected to be significantly deshielded.
~ 140 - 150C-2Carbon bearing the bromine atom; the electronegativity of bromine causes a downfield shift.
~ 145 - 155C-3Carbon bearing the hydroxyl group; deshielded by the electronegative oxygen.
~ 110 - 120C-5Shielded by the ortho-amino and para-hydroxyl groups.
~ 105 - 115C-4Shielded by the para-amino and ortho-hydroxyl groups.

Interpretation:

The chemical shifts are influenced by the electronic effects of the substituents. The amino and hydroxyl groups are electron-donating, causing an upfield shift (shielding) of the ortho and para carbons. Conversely, the bromine atom and the ring nitrogen are electron-withdrawing, leading to a downfield shift (deshielding). The predicted chemical shifts are based on established substituent effects on the pyridine ring[1][7].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Amino-2-bromopyridin-3-ol will be characterized by absorptions corresponding to the O-H, N-H, C=C, C=N, and C-Br bonds.

Experimental Protocol: IR Data Acquisition

For a solid sample like 6-Amino-2-bromopyridin-3-ol, Attenuated Total Reflectance (ATR) is a modern and convenient method.

1. Sample Preparation:

  • No extensive sample preparation is required for ATR-FTIR. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[8][9][10].

  • Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

2. Data Acquisition:

  • A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

IR Spectral Data & Interpretation
Frequency Range (cm⁻¹) Vibration Expected Appearance
3500 - 3200O-H and N-H stretchingBroad and medium to strong absorptions.
3100 - 3000Aromatic C-H stretchingWeak to medium sharp peaks.
1650 - 1550C=C and C=N ring stretchingStrong to medium sharp peaks.
1500 - 1400N-H bendingMedium absorption.
1300 - 1200C-O stretching (phenol)Strong absorption.
1100 - 1000C-N stretchingMedium absorption.
Below 800C-Br stretchingMedium to weak absorption.

Interpretation:

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of sharp peaks in the 1650-1400 cm⁻¹ region is characteristic of the aromatic pyridine ring. The C-O stretching of the phenolic hydroxyl group and the C-N stretching of the amino group provide further confirmation of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that often leads to fragmentation, offering valuable structural clues.

Experimental Protocol: MS Data Acquisition

1. Sample Introduction:

  • For a solid sample, a direct insertion probe can be used to introduce the sample into the ion source. The sample is heated to induce vaporization.

2. Ionization:

  • In Electron Ionization (EI), the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[11][12][13].

3. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data & Interpretation

The mass spectrum of 6-Amino-2-bromopyridin-3-ol will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

m/z Assignment Interpretation
188/190[M]⁺Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom.
109[M - Br]⁺Loss of a bromine radical.
81[C₄H₃N₂O]⁺Fragmentation of the pyridine ring.

Interpretation:

  • Molecular Ion: The most definitive feature will be the molecular ion peak with a characteristic M and M+2 pattern of approximately equal intensity, confirming the presence of one bromine atom. The nominal molecular weight is 189.01 g/mol , so the molecular ion peaks will appear at m/z 188 and 190.

  • Fragmentation: Common fragmentation pathways for aromatic compounds involve the loss of substituents and cleavage of the ring. The loss of the bromine atom (mass 79 or 81) would result in a significant fragment at m/z 109. Further fragmentation of the pyridine ring would lead to smaller charged species.

MassSpec_Fragmentation M [C₅H₅BrN₂O]⁺˙ m/z 188/190 M_minus_Br [C₅H₅N₂O]⁺ m/z 109 M->M_minus_Br - Br• Ring_Fragment [C₄H₃N₂O]⁺ m/z 81 M_minus_Br->Ring_Fragment - C₂H₂

Figure 3: Proposed key fragmentation pathway for 6-Amino-2-bromopyridin-3-ol in EI-MS.

Conclusion

The comprehensive spectral analysis of 6-Amino-2-bromopyridin-3-ol, employing a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust and self-validating framework for its structural confirmation. The presented protocols and data interpretations serve as a detailed guide for researchers in the accurate characterization of this and related heterocyclic compounds. The congruence of data from these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, a critical requirement for advancing drug discovery and development programs.

References

  • MolView. (n.d.). MolView. Retrieved January 26, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved January 26, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • SIELC Technologies. (2018, May 16). 2-Amino-3-hydroxypyridine. Retrieved January 26, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 8, pp. 1-47). Springer.
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  • Pherobase. (n.d.). Electron Ionization Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (2021, August 25). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Retrieved January 26, 2026, from [Link]

  • Wu, S. (2011, April 14). 1D and 2D NMR. Emory University. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved January 26, 2026, from [Link]

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  • Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved January 26, 2026, from [Link]

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  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, October 7). Amine NMR help IR spectra interpretation Nuclear magnetic resonance. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved January 26, 2026, from [Link]

  • MDPI. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved January 26, 2026, from [Link]

  • PMC. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved January 26, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of 6-Amino-2-bromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive framework for understanding and determining the solubility profile of 6-A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Amino-2-bromopyridin-3-ol, a key intermediate in pharmaceutical synthesis. Given the limited publicly available solubility data for this specific compound, this document emphasizes the fundamental principles and practical methodologies required to generate a robust and reliable solubility profile. By understanding the "why" behind the "how," researchers can confidently assess the developability of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early discovery to formulation development.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential and creating significant development challenges.[1][2] 6-Amino-2-bromopyridin-3-ol, with its substituted pyridine ring, presents a unique set of characteristics that necessitate a thorough investigation of its solubility. This guide will equip the researcher with the knowledge to predict, measure, and interpret the solubility of this compound.

Physicochemical Properties of 6-Amino-2-bromopyridin-3-ol

While specific experimental data for 6-Amino-2-bromopyridin-3-ol is sparse, we can infer its likely behavior from its structure and the properties of similar compounds. The presence of an amino group, a hydroxyl group, and a bromine atom on a pyridine ring suggests a molecule with both hydrophilic and hydrophobic characteristics.

PropertyValue/PredictionSourceSignificance for Solubility
Molecular Formula C₅H₅BrN₂O[3]Provides the elemental composition.
Molecular Weight 189.01 g/mol [3][4]Influences the molar solubility calculations.
XLogP3 (Predicted) 1.2[4]A positive value suggests some lipophilicity, potentially limiting aqueous solubility.
Hydrogen Bond Donors 2[3][4]The amino and hydroxyl groups can donate hydrogen bonds, which can enhance solubility in protic solvents like water.
Hydrogen Bond Acceptors 3[3][4]The nitrogen in the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group can accept hydrogen bonds, contributing to solubility in protic solvents.
Topological Polar Surface Area (TPSA) 59.1 Ų[4]A moderate TPSA suggests the molecule has polar characteristics that can facilitate interactions with polar solvents.

Causality Behind Predictions: The predicted XLogP3 value of 1.2 indicates a molecule that is slightly more soluble in lipids than in water. However, the presence of multiple hydrogen bond donors and acceptors suggests that solubility in polar protic solvents should be achievable. The interplay between the hydrophobic bromine and pyridine ring and the hydrophilic amino and hydroxyl groups will ultimately govern the solubility profile.

Factors Influencing the Solubility of 6-Amino-2-bromopyridin-3-ol

Several factors can significantly impact the solubility of 6-Amino-2-bromopyridin-3-ol.[5][6] Understanding these is crucial for designing meaningful experiments and for formulation development.

  • pH: The amino group on the pyridine ring is basic and will be protonated at acidic pH. The hydroxyl group is weakly acidic. Therefore, the overall charge of the molecule and its solubility are expected to be highly pH-dependent. A full pH-solubility profile is essential.

  • Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship should be experimentally determined.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle.[7] The solubility of 6-Amino-2-bromopyridin-3-ol should be evaluated in a range of solvents with varying polarities.

  • Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[6] It is important to characterize the solid form of the material being tested.

Experimental Determination of Solubility: A Step-by-Step Guide

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early discovery to quickly assess the solubility of a large number of compounds.[8] It measures the concentration of a compound in a buffer after a small amount of a concentrated DMSO stock solution is added.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[10] It is a more time and resource-intensive measurement but provides the most accurate and relevant data for later stages of development.[8]

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[9]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Centrifuge or filter to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC-UV) E->F G Calculate solubility (mg/mL or mM) F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Amino-2-bromopyridin-3-ol to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

    • Include at least three replicates for each solvent and condition.[11]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.[12] The agitation should be sufficient to keep the solid suspended.

    • Allow the samples to equilibrate for a predetermined time (typically 24 to 72 hours).[13] A time course experiment should be conducted initially to determine how long it takes to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Clarify the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard curve of 6-Amino-2-bromopyridin-3-ol of known concentrations in the same solvent.

    • Analyze the clarified supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

    • The concentration of the compound in the supernatant is its thermodynamic solubility in that solvent at that temperature.

Kinetic Solubility Determination

This method is useful for a rapid assessment, especially when comparing multiple compounds.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Addition cluster_incubation Incubation cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Add small volume of stock to aqueous buffer A->B C Incubate for a short period (e.g., 2h) B->C D Measure turbidity or quantify soluble fraction after filtration C->D E Determine kinetic solubility D->E

Caption: General workflow for determining kinetic solubility.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-Amino-2-bromopyridin-3-ol in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microtiter plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically with the final DMSO concentration being 1-2%).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[12]

    • Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the soluble compound in the supernatant after filtration or centrifugation.

Safety and Handling

6-Amino-2-bromopyridin-3-ol should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The GHS classification indicates that it may cause skin irritation.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Determining the solubility profile of 6-Amino-2-bromopyridin-3-ol is a critical step in its evaluation as a potential pharmaceutical intermediate. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies required to generate a robust and reliable solubility dataset. By following the detailed protocols for thermodynamic and kinetic solubility determination, researchers can obtain the necessary data to make informed decisions in the drug development process.

References

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5637-5640. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021-07-05). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

Foundational

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Material Safety Data Sheet for Amino-bromopyridin-3-ol Isomers A Note on Isomeric Specificity for the Research Professional 2-Amino-6-bromopyridin-3-ol is a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for Amino-bromopyridin-3-ol Isomers

A Note on Isomeric Specificity for the Research Professional

2-Amino-6-bromopyridin-3-ol is a heterocyclic building block utilized in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Its structure, featuring amino, bromo, and hydroxyl functional groups, provides multiple reaction sites for chemical modification.[1]

Table 1: Physicochemical and Identification Properties of 2-Amino-6-bromopyridin-3-ol

PropertyValueSource
Chemical Name 2-Amino-6-bromopyridin-3-ol[2]
Synonym(s) 2-amino-6-bromo-3-pyridinol[2][3]
CAS Number 934758-27-7[2][3]
Molecular Formula C₅H₅BrN₂O[3][4]
Molecular Weight 189.01 g/mol [2][3]
Physical Form Solid[2]
Boiling Point 421.3 ± 45.0 °C at 760 mmHg[2]
Storage 4°C, protect from light[2][3]
Purity ≥95%[2][3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 2-Amino-6-bromopyridin-3-ol, the classification indicates it is a hazardous substance requiring careful handling.

Table 2: GHS Hazard Classification for 2-Amino-6-bromopyridin-3-ol

ElementClassificationSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P330: Rinse mouth.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.[2]

Section 3: Risk Assessment and Safe Handling Protocols

The hazards identified in Section 2 dictate a stringent set of handling protocols. The causality behind these protocols is rooted in mitigating exposure risk via inhalation, ingestion, and dermal contact.

Engineering Controls: The Primary Barrier

The classification H335 (May cause respiratory irritation) makes the use of localized exhaust ventilation a mandatory engineering control.[2]

  • Protocol: All weighing and manipulation of solid 2-Amino-6-bromopyridin-3-ol must be conducted inside a certified chemical fume hood. The airflow of the fume hood physically contains the solid particles, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection is directly informed by the GHS hazard statements. The following diagram outlines the decision-making process for equipping personnel.

PPE_Selection_Workflow cluster_0 PPE Selection for 2-Amino-6-bromopyridin-3-ol start Start: Task involves handling solid compound h315 Hazard H315: Causes skin irritation start->h315 gloves Wear nitrile gloves (P280) h315->gloves Yes h319 Hazard H319: Causes serious eye irritation goggles Wear chemical safety goggles (P280) h319->goggles Yes h335 Hazard H335: May cause respiratory irritation fumehood Work in a chemical fume hood (P271) h335->fumehood Yes labcoat Wear standard lab coat gloves->labcoat labcoat->h319 goggles->h335 end End: Fully Protected fumehood->end

Caption: PPE selection workflow based on GHS hazards.

  • Experimental Protocol: Donning PPE

    • Hand Protection: Wear chemically resistant nitrile gloves. Given the H315 (Causes skin irritation) classification, ensure gloves are inspected for tears before use.[2]

    • Body Protection: A standard laboratory coat should be worn and fully fastened to protect skin and clothing.

    • Eye Protection: The H319 (Causes serious eye irritation) hazard necessitates the use of chemical safety goggles.[2] Standard safety glasses are insufficient as they do not provide a seal against dust particles.

Safe Handling and Storage
  • Handling: Avoid creating dust. Use spatulas and weighing papers carefully inside the fume hood. Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn, as stated in P264 .[2]

  • Storage: Store the compound in a tightly sealed container in a designated, locked cabinet as per P405 .[2] The recommended storage condition is refrigerated at 4°C, protected from light, to ensure chemical stability.[2][3]

Section 4: Emergency Procedures

A prepared response is critical to mitigating harm in the event of an accident.

First Aid Measures

The following protocols are derived from standard laboratory practice and the precautionary statements.[2]

  • Inhalation (P304+P340):

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Seek immediate medical attention.

  • Skin Contact (P302+P352):

    • Immediately flush skin with plenty of soap and water for at least 15 minutes.

    • Remove contaminated clothing and shoes.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact (P305+P351+P338):

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion (P330):

    • Do NOT induce vomiting.

    • Rinse mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Accidental Release Measures (Spills)

The primary objective is to contain the solid material without creating airborne dust.

Spill_Response_Workflow cluster_1 Spill Response for Solid 2-Amino-6-bromopyridin-3-ol spill Spill Detected evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) evacuate->ppe contain Gently cover spill with vermiculite or dry sand ppe->contain collect Carefully sweep material into a labeled hazardous waste container. AVOID CREATING DUST. contain->collect decontaminate Decontaminate spill area with appropriate solvent and soap/water collect->decontaminate dispose Dispose of waste according to institutional and local regulations (P501) decontaminate->dispose report Report incident to Lab Supervisor/ Environmental Health & Safety dispose->report

Caption: Workflow for responding to a solid chemical spill.

Section 5: Stability and Reactivity

  • Reactivity: Based on general chemical principles, the amino group can react with strong acids, and the overall structure may be sensitive to strong oxidizing agents.[5]

  • Chemical Stability: The compound is considered stable under recommended storage conditions (refrigerated, protected from light).[3][6]

  • Conditions to Avoid: Avoid generating dust, exposure to light, and excess heat.

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]

Section 6: Toxicological Information

The GHS classifications provide the primary toxicological summary.

  • Acute Toxicity:

    • Oral: Harmful if swallowed (H302) .[2] The specific LD50 is not provided, but this classification indicates significant toxicity upon ingestion.

  • Skin Corrosion/Irritation:

    • Causes skin irritation (H315) .[2] Prolonged or repeated contact will likely cause redness and discomfort.

  • Serious Eye Damage/Irritation:

    • Causes serious eye irritation (H319) .[2] Direct contact with dust can cause significant pain, redness, and potential damage to the cornea.

  • Respiratory Irritation:

    • May cause respiratory irritation (H335) .[2] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity:

    • No data is available for this specific compound in the reviewed sources. In the absence of data, the compound should not be assumed to be non-carcinogenic or non-mutagenic.

This guide provides a framework for the safe handling of 2-Amino-6-bromopyridin-3-ol based on available data. It is incumbent upon the research professional to always perform a risk assessment specific to their experimental context and to consult institutional safety resources.

References

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • directpcw. Safety Data Sheet - METHYLIONONE GAMMA. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

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Exploratory

Stability and Storage of 6-Amino-2-bromopyridin-3-ol: A Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Amino-2-bromopyridin-3-ol (CAS No. 934758-27-7), a crucial intermediate in pharmaceutical research and drug development. Unde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Amino-2-bromopyridin-3-ol (CAS No. 934758-27-7), a crucial intermediate in pharmaceutical research and drug development. Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results, the efficacy of synthesized active pharmaceutical ingredients (APIs), and the safety of laboratory personnel. This document synthesizes known chemical principles with field-proven handling protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Profile and Intrinsic Properties

6-Amino-2-bromopyridin-3-ol is a substituted pyridinol with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[1][2] Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a pyridine ring, dictates its reactivity and stability profile. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (bromo and the pyridine nitrogen) groups makes the molecule susceptible to specific degradation pathways.

Table 1: Physicochemical Properties of 6-Amino-2-bromopyridin-3-ol

PropertyValueSource(s)
CAS Number 934758-27-7[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Solid[3]
Boiling Point 421.3 ± 45.0 °C at 760 mmHg[3]
Purity Typically ≥95%[3][4]

Postulated Degradation Pathways

While specific degradation studies on 6-Amino-2-bromopyridin-3-ol are not extensively published, its chemical structure allows for the postulation of several likely degradation pathways based on the known reactivity of its functional groups. The primary routes of degradation are anticipated to be oxidation and photodegradation.

Oxidative Degradation

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes 6-Amino-2-bromopyridin-3-ol susceptible to oxidation, similar to aminophenols.[5][6][7] Oxidation can be initiated by atmospheric oxygen and potentially accelerated by light, heat, and the presence of metal ions.

The initial step in the oxidation of aminophenols often involves the formation of a quinone-imine or related species.[6][7] For 6-Amino-2-bromopyridin-3-ol, this would likely lead to the formation of highly colored, polymeric byproducts. This is consistent with the observation that many aromatic amines and phenols tend to discolor over time when exposed to air.[8]

Oxidative Degradation Pathway A 6-Amino-2-bromopyridin-3-ol B Initial Oxidation (e.g., to a radical cation) A->B [O], light, heat, metal ions C Formation of Quinone-imine Intermediate B->C D Polymerization / Further Oxidation C->D E Colored Degradation Products D->E

Caption: Postulated oxidative degradation of 6-Amino-2-bromopyridin-3-ol.

Photodegradation

Aromatic amines and halogenated aromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum.[3][8][9] Photodecomposition can occur through various mechanisms, including photo-oxidation and dehalogenation. For 6-Amino-2-bromopyridin-3-ol, exposure to light could exacerbate the oxidative degradation pathway and potentially lead to the cleavage of the carbon-bromine bond, generating radical species that can initiate further degradation.

Recommended Storage and Handling Protocols

Given the susceptibility of 6-Amino-2-bromopyridin-3-ol to oxidation and photodegradation, stringent storage and handling procedures are essential to maintain its purity and stability.

Long-Term Storage

For long-term storage, the following conditions are recommended to minimize degradation:

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature 0-8°C or lower (-20°C)Reduces the rate of chemical degradation.[4][10]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidation.[11]
Light Protection from light (Amber vial)Prevents photodegradation.[8][10]
Container Tightly sealed, airtight containerPrevents ingress of moisture and oxygen.
Handling of an Air-Sensitive Compound

Due to its sensitivity to atmospheric oxygen, 6-Amino-2-bromopyridin-3-ol should be handled as an air-sensitive compound, particularly when long-term stability is critical.[11][12][13] Standard Schlenk line or glove box techniques are recommended for manipulating the solid and its solutions.

Handling Workflow for Air-Sensitive Solids cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store under inert gas in a cool, dark place InertAtmosphere Transfer to Schlenk flask or glove box Storage->InertAtmosphere Retrieve for use Weighing Weigh under inert atmosphere InertAtmosphere->Weighing Dissolution Dissolve in degassed solvent Weighing->Dissolution Reaction Perform reaction under inert atmosphere Dissolution->Reaction

Caption: Recommended workflow for handling 6-Amino-2-bromopyridin-3-ol.

Protocol for Weighing and Dispensing:

  • Preparation: Assemble and oven-dry all necessary glassware (e.g., Schlenk flask, spatula). Cool the glassware under a stream of inert gas.

  • Inert Atmosphere Transfer: In a glove box or under a positive pressure of inert gas, open the main container of 6-Amino-2-bromopyridin-3-ol.

  • Weighing: Quickly weigh the desired amount of the solid into a pre-tared Schlenk flask.

  • Sealing: Immediately seal the Schlenk flask and the main container.

  • Purging: If not in a glove box, evacuate and backfill the Schlenk flask with inert gas three times to ensure an inert atmosphere.

  • Dissolution: Add degassed solvent to the Schlenk flask via a cannula or syringe.

Framework for a Comprehensive Stability Study

To quantitatively assess the stability of 6-Amino-2-bromopyridin-3-ol, a formal stability testing program should be implemented. The following protocols are based on guidelines for stability testing of pharmaceutical substances.[14][15][16][17]

Experimental Design

A stability study should evaluate the impact of temperature, humidity, and light on the purity of the compound over time.

Table 3: Proposed Stability Testing Conditions

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Photostability ICH Q1B recommended light exposureTest at the end of the exposure period
Analytical Methodology

A stability-indicating analytical method is crucial for accurately determining the purity of the compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol for Stability Sample Analysis:

  • Sample Preparation: At each time point, accurately weigh a sample of 6-Amino-2-bromopyridin-3-ol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

    • Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the degradation products are resolved from the parent peak.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any significant degradation products.

    • Assess for any changes in physical appearance (e.g., color).

Conclusion

6-Amino-2-bromopyridin-3-ol is a valuable chemical intermediate that requires careful storage and handling to maintain its integrity. Its susceptibility to oxidative and photodegradation necessitates storage in a cool, dark environment under an inert atmosphere. By implementing the recommended handling procedures and, if necessary, conducting a formal stability study as outlined, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The principles and protocols detailed in this guide provide a robust framework for the safe and effective use of 6-Amino-2-bromopyridin-3-ol in a research and development setting.

References

Sources

Foundational

An In-depth Technical Guide to 6-Amino-2-bromopyridin-3-ol: Discovery, History, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Amino-2-bromopyridin-3-ol and its isomers represent a pivotal class of heterocyclic compounds, serving as crucial building blocks in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromopyridin-3-ol and its isomers represent a pivotal class of heterocyclic compounds, serving as crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the discovery, history, and the evolving synthetic strategies for this important scaffold. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to be an essential resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Aminobromopyridinol Scaffold

The pyridine ring is a fundamental motif in medicinal chemistry, present in a vast number of therapeutic agents. The strategic functionalization of this ring with amino, bromo, and hydroxyl groups, as seen in 6-amino-2-bromopyridin-3-ol, imparts a unique combination of reactivity and biological activity. The interplay of these substituents allows for diverse chemical modifications, making it a versatile intermediate in the construction of complex molecular architectures.

The amino group provides a key nucleophilic center and a hydrogen bond donor, crucial for interacting with biological targets. The bromine atom, a versatile halogen, serves as an excellent leaving group for cross-coupling reactions, enabling the introduction of a wide range of substituents. The hydroxyl group, another key hydrogen bonding participant, can also be a site for further derivatization. This trifecta of functional groups makes the aminobromopyridinol scaffold a privileged starting point for the development of novel drugs and other functional molecules.

Historical Context and the Quest for Functionalized Pyridines

The journey to the synthesis of complex pyridine derivatives like 6-amino-2-bromopyridin-3-ol is rooted in the foundational work on pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, it was the development of synthetic methods in the late 19th and early 20th centuries that opened the door to the exploration of its diverse derivatives.[1]

Early synthetic efforts were marked by the landmark Hantzsch pyridine synthesis in 1881, a multi-component reaction that provided a versatile route to dihydropyridines, which could then be oxidized to pyridines.[1][2] This and other classical methods laid the groundwork for the systematic exploration of pyridine chemistry.

The synthesis of specifically substituted pyridinols, particularly those bearing amino and halo groups, gained momentum in the mid-20th century, driven by the burgeoning pharmaceutical and agrochemical industries. The need for novel compounds with specific biological activities spurred chemists to develop methods for the regioselective functionalization of the pyridine ring. A key challenge in pyridine chemistry is controlling the position of incoming substituents, as the nitrogen atom strongly influences the ring's reactivity.

While a singular "discovery" paper for 6-amino-2-bromopyridin-3-ol is not readily apparent in the historical literature, its emergence is intertwined with the broader development of methods for synthesizing substituted aminopyridines and pyridinols. A notable patent from 1977, US4033975A, details the synthesis of a closely related compound, 2-amino-3-hydroxy-5-chloropyridine, from its corresponding 3-bromo precursor.[3] This indicates that the synthesis and exploration of such aminohalopyridinols were actively being pursued during this period. The development of reliable methods for the synthesis of 2-amino-6-bromopyridine, a likely precursor, was also a critical step in this journey.[4]

Evolution of Synthetic Strategies

The synthesis of 6-amino-2-bromopyridin-3-ol and its isomers has evolved from classical, often harsh, multi-step procedures to more efficient and selective modern methods. The primary challenge lies in the controlled introduction of the three key functional groups in the desired positions.

Early Approaches: Building the Aminobromopyridine Core

Early synthetic strategies often focused on the construction of the 2-amino-6-bromopyridine skeleton, which could then potentially be hydroxylated.

Diagram: Foundational Synthesis of 2-Amino-6-bromopyridine

G cluster_0 Route A: From 2,6-Dibromopyridine cluster_1 Route B: From 2-Aminopyridine 2,6-Dibromopyridine 2,6-Dibromopyridine Ammonia Ammonia 2,6-Dibromopyridine->Ammonia Nucleophilic Aromatic Substitution 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Ammonia->2-Amino-6-bromopyridine 2-Aminopyridine 2-Aminopyridine Brominating Agent Brominating Agent 2-Aminopyridine->Brominating Agent Electrophilic Bromination 2-Amino-6-bromopyridine_routeB 2-Amino-6-bromopyridine Brominating Agent->2-Amino-6-bromopyridine_routeB

Caption: Early synthetic routes to the 2-amino-6-bromopyridine core.

These early methods often suffered from drawbacks such as harsh reaction conditions, low yields, and the formation of isomeric byproducts, necessitating tedious purification steps.

Introduction of the Hydroxyl Group: The Path to Pyridinols

The introduction of a hydroxyl group onto the aminobromopyridine ring is a critical and often challenging step. Several strategies have been developed to achieve this transformation.

One common approach involves the reduction of a nitro group to an amino group and the subsequent conversion of a methoxy group to a hydroxyl group.

Diagram: Synthesis of 2-Amino-6-bromopyridin-3-ol from a Nitro Precursor

G 6-Bromo-3-methoxy-2-nitropyridine 6-Bromo-3-methoxy-2-nitropyridine Reduction Reduction 6-Bromo-3-methoxy-2-nitropyridine->Reduction e.g., Fe/NH4Cl 2-Amino-6-bromo-3-methoxypyridine 2-Amino-6-bromo-3-methoxypyridine Reduction->2-Amino-6-bromo-3-methoxypyridine Demethylation Demethylation 2-Amino-6-bromo-3-methoxypyridine->Demethylation e.g., HBr 6-Amino-2-bromopyridin-3-ol 6-Amino-2-bromopyridin-3-ol Demethylation->6-Amino-2-bromopyridin-3-ol

Caption: A common synthetic pathway to 6-Amino-2-bromopyridin-3-ol.

Another strategy involves the direct hydroxylation of a pre-functionalized pyridine ring, although this can be challenging in terms of regioselectivity. Modern methods often employ transition metal-catalyzed C-H activation/hydroxylation, offering more precise control over the reaction.

Modern Synthetic Protocols

Contemporary synthetic chemistry offers a range of more efficient and versatile methods for the preparation of 6-amino-2-bromopyridin-3-ol and its derivatives. These often involve multi-component reactions or the use of advanced catalytic systems.

Experimental Protocol: A Representative Modern Synthesis

A plausible modern synthesis could involve the following steps, starting from commercially available materials:

  • Nitration of 2-bromo-5-methoxypyridine: To a solution of 2-bromo-5-methoxypyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate of 2-bromo-5-methoxy-6-nitropyridine is collected by filtration.

  • Reduction of the Nitro Group: The 2-bromo-5-methoxy-6-nitropyridine is dissolved in ethanol, and iron powder and ammonium chloride are added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure to yield 6-amino-2-bromo-5-methoxypyridine.

  • Demethylation to the Pyridinol: The 6-amino-2-bromo-5-methoxypyridine is treated with a strong acid, such as hydrobromic acid, and heated to reflux. This cleaves the methyl ether to afford the desired 6-amino-2-bromopyridin-3-ol. The product can be purified by recrystallization or column chromatography.

This protocol represents a logical and efficient pathway, leveraging well-established chemical transformations to construct the target molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-amino-2-bromopyridin-3-ol is essential for its application in further synthetic endeavors and for its potential use in drug development.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to light brown powderGeneric
Solubility Soluble in methanol, DMSOGeneric
CAS Number 934758-27-7

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery and Development

The 6-amino-2-bromopyridin-3-ol scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify each of the three functional groups.

Diagram: Derivatization Pathways for Drug Discovery

G cluster_amino Amino Group Modification cluster_bromo Bromo Group Transformation cluster_hydroxyl Hydroxyl Group Derivatization 6-Amino-2-bromopyridin-3-ol 6-Amino-2-bromopyridin-3-ol Amide Formation Amide Formation 6-Amino-2-bromopyridin-3-ol->Amide Formation Acylation Sulfonamide Synthesis Sulfonamide Synthesis 6-Amino-2-bromopyridin-3-ol->Sulfonamide Synthesis Sulfonylation Alkylation Alkylation 6-Amino-2-bromopyridin-3-ol->Alkylation Reductive Amination Suzuki Coupling Suzuki Coupling 6-Amino-2-bromopyridin-3-ol->Suzuki Coupling Pd-catalyzed Sonogashira Coupling Sonogashira Coupling 6-Amino-2-bromopyridin-3-ol->Sonogashira Coupling Pd/Cu-catalyzed Buchwald-Hartwig Amination Buchwald-Hartwig Amination 6-Amino-2-bromopyridin-3-ol->Buchwald-Hartwig Amination Pd-catalyzed Etherification Etherification 6-Amino-2-bromopyridin-3-ol->Etherification Williamson Ether Synthesis Esterification Esterification 6-Amino-2-bromopyridin-3-ol->Esterification Acylation

Caption: Versatile derivatization of 6-Amino-2-bromopyridin-3-ol.

These derivatization strategies have been employed in the synthesis of compounds with a range of therapeutic applications, including:

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors used in cancer therapy.

  • Antiviral and Antibacterial Agents: The ability to introduce diverse substituents allows for the fine-tuning of interactions with viral or bacterial enzymes and proteins.

  • Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold can be modulated to enhance blood-brain barrier penetration for the development of drugs targeting CNS disorders.

Conclusion and Future Perspectives

6-Amino-2-bromopyridin-3-ol has emerged as a highly valuable and versatile building block in modern medicinal and materials chemistry. While its specific "discovery" is embedded within the broader history of pyridine synthesis, the evolution of its preparation reflects the significant advancements in synthetic organic chemistry. The ongoing development of novel catalytic methods will undoubtedly lead to even more efficient and sustainable routes to this important scaffold. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of compounds based on the aminobromopyridinol core will continue to be a driving force in the discovery of new and improved therapeutic agents.

References

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977). U.S.
  • Process for the preparation of amino-halogenopyridines. (1963). U.S.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of amino pyridine bromide compound. (2010).
  • Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. (2011). PubMed.
  • De novo Synthesis of Substituted Pyridines. (n.d.). Denmark Group. Retrieved from [Link]

  • Preparation method of 3-amino-2-hydroxypyridine. (2021).
  • Process for the production of 2-amino-3-hydroxypyridines. (1977). U.S.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC.
  • Preparation method of 2-amino-5-methyl-6-bromopyridine. (2016).
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.
  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondens
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • WO 2013/134298 A1. (2013). Common Organic Chemistry.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern Commons.

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Exploratory

An In-depth Technical Guide to the Isomers of Aminobromopyridinol: Synthesis, Separation, and Characterization for Drug Discovery

This guide provides a comprehensive technical overview of the isomers of aminobromopyridinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the scarcity of direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the isomers of aminobromopyridinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the scarcity of direct literature on this specific substituted pyridinol, this document serves as a foundational resource, extrapolating from established principles of pyridine chemistry to guide researchers in the synthesis, separation, and characterization of its various isomeric forms. We will delve into the theoretical underpinnings of aminobromopyridinol isomerism, propose robust synthetic strategies, and detail state-of-the-art analytical protocols for their definitive identification.

The Structural Landscape of Aminobromopyridinol Isomers

The core of aminobromopyridinol is a pyridine ring substituted with a hydroxyl (-OH), an amino (-NH2), and a bromo (-Br) group. The positional variations of these three substituents on the six-membered ring give rise to a significant number of constitutional isomers.

Positional Isomerism

The pyridine ring has three distinct positions for monosubstitution relative to the nitrogen atom: C2, C3, and C4. With three different substituents, the number of possible positional isomers is substantial. A systematic approach to identifying these isomers involves fixing the position of one substituent (e.g., the hydroxyl group) and then arranging the other two.

  • 2-Hydroxypyridine Core: The amino and bromo groups can be placed on the remaining four positions.

  • 3-Hydroxypyridine Core: The amino and bromo groups can be arranged on the remaining four positions.

  • 4-Hydroxypyridine Core: The amino and bromo groups can be positioned on the remaining four positions.

This combinatorial arrangement results in dozens of unique constitutional isomers.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of hydroxypyridine chemistry is the existence of tautomeric forms. 2-Hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone forms. This equilibrium is influenced by the solvent, pH, and the electronic nature of other substituents on the ring.

  • 2-Hydroxypyridine ⇌ Pyridin-2(1H)-one

  • 4-Hydroxypyridine ⇌ Pyridin-4(1H)-one

3-Hydroxypyridine does not have a neutral pyridone tautomer but can exist as a zwitterion. The presence of amino and bromo groups will modulate this equilibrium, impacting the chemical reactivity and spectroscopic properties of each isomer.

A diagram illustrating the tautomeric equilibrium is presented below:

tautomerism cluster_2_hydroxy 2-Hydroxypyridine Tautomerism cluster_4_hydroxy 4-Hydroxypyridine Tautomerism 2-OH 2-Hydroxypyridine 2-one Pyridin-2(1H)-one 2-OH->2-one Equilibrium 4-OH 4-Hydroxypyridine 4-one Pyridin-4(1H)-one 4-OH->4-one Equilibrium synthesis_workflow start Starting Material (e.g., Aminopyridinol) reaction1 Electrophilic Bromination (e.g., NBS, Br2) start->reaction1 workup1 Reaction Work-up and Purification reaction1->workup1 product_mixture Mixture of Aminobromopyridinol Isomers workup1->product_mixture separation Chromatographic Separation (HPLC) product_mixture->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 characterization Spectroscopic Characterization isomer1->characterization isomer2->characterization

Caption: General workflow for synthesis and isolation.

Exemplary Synthetic Protocol

The following is a hypothetical, yet plausible, protocol for the synthesis of a mixture of aminobromopyridinol isomers starting from an aminopyridinol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting aminopyridinol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1 equivalent), dropwise to the cooled solution. The choice of brominating agent can influence the regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

High-Fidelity Separation of Isomers

Due to their similar physical properties, the separation of aminobromopyridinol isomers presents a significant challenge. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method Development

The key to a successful separation is the selection of an appropriate stationary phase and mobile phase.

ParameterRecommendationRationale
Stationary Phase Reversed-phase (C18, C8), Phenyl-Hexyl, or Chiral Stationary Phases (if applicable)Provides a good balance of hydrophobic and polar interactions for separating isomers.
Mobile Phase A gradient of water and an organic solvent (acetonitrile or methanol) with additives.A gradient elution is necessary to resolve closely eluting isomers.
Additives Trifluoroacetic acid (TFA) or formic acid (for acidic conditions); ammonium hydroxide or triethylamine (for basic conditions).Improves peak shape and resolution by suppressing the ionization of the amino and hydroxyl groups.
Detector Diode Array Detector (DAD) or UV-Vis DetectorAllows for the detection of the aromatic pyridinol core and can aid in distinguishing isomers based on their UV spectra.
Protocol for Isomer Separation by Preparative HPLC
  • Sample Preparation: Dissolve the crude product mixture in a minimal amount of the initial mobile phase.

  • Column Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and begin the gradient elution program.

  • Fraction Collection: Collect fractions corresponding to each resolved peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated isomers.

Unambiguous Structural Characterization

The definitive identification of each isolated isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern on the pyridine ring.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions. The number of protons and their splitting patterns (singlets, doublets, triplets) will be unique for each isomer.

  • ¹³C NMR: The number of distinct carbon signals will correspond to the symmetry of the isomer. The chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents.

  • 2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the isomers.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula and confirm the presence of one bromine atom.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes provide clues about the substitution pattern, although this is not always straightforward for isomers.

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: Will show characteristic absorption bands for the N-H (amino), O-H (hydroxyl), C-Br, and aromatic C-H and C=C bonds. The exact positions of these bands can be subtly influenced by the substitution pattern.

  • UV-Vis Spectroscopy: The λmax and molar absorptivity will differ between isomers due to the influence of the substituents on the electronic structure of the pyridine ring.

A summary of expected spectroscopic data is provided below:

TechniqueInformation ProvidedExpected Observations
¹H NMR Proton environment and connectivityUnique chemical shifts and coupling patterns for each isomer.
¹³C NMR Carbon skeletonDistinct number of signals and chemical shifts for each isomer.
HRMS Molecular formulaConfirms the elemental composition C5H5N2OBr.
IR Spectroscopy Functional groupsCharacteristic bands for -NH2, -OH, and C-Br.
UV-Vis Electronic transitionsIsomer-specific λmax values.

Relevance in Drug Discovery

The aminopyridine and hydroxypyridine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to form key hydrogen bonding interactions with biological targets. [1][2]The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

The various isomers of aminobromopyridinol, with their distinct three-dimensional arrangements of functional groups, will present different pharmacophores to a target protein. This structural diversity is a valuable asset in a drug discovery program, as it allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

While the isomers of aminobromopyridinol are not extensively documented, this guide provides a robust framework for their synthesis, separation, and characterization based on established chemical principles. The systematic approach outlined herein empowers researchers to confidently tackle the challenges associated with this and other complex substituted heterocyclic systems, ultimately facilitating the discovery of novel therapeutics.

References

  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. Available at: [Link]

  • Spectroscopic characterization and room-temperature structure of bis(4-aminopyridinium) dichromate. ResearchGate. Available at: [Link]

  • 2-Aminopyridine - an unsung hero in drug discovery. PubMed. Available at: [Link]

  • Chromatographic Separations and Analysis of Enantiomers. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PubMed Central. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. Available at: [Link]

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Foundational

A Technical Guide to 6-Amino-2-bromopyridin-3-ol for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Amino-2-bromopyridin-3-ol, a key heterocyclic building block for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Amino-2-bromopyridin-3-ol, a key heterocyclic building block for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into its chemical properties, commercial availability, significant applications, and practical synthetic methodologies.

Introduction: The Strategic Importance of 6-Amino-2-bromopyridin-3-ol

6-Amino-2-bromopyridin-3-ol is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amino group, a bromo substituent, and a hydroxyl group on a pyridine scaffold, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of diverse chemical moieties, making it a valuable precursor for the construction of compound libraries and the development of novel therapeutic agents.

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. The specific substitution pattern of 6-Amino-2-bromopyridin-3-ol makes it particularly suitable for the synthesis of kinase inhibitors, where the amino and hydroxyl groups can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The bromine atom serves as a convenient handle for introducing further complexity through various cross-coupling reactions, enabling the fine-tuning of a molecule's pharmacological properties.[1]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of 6-Amino-2-bromopyridin-3-ol is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 934758-27-7[2][3][4][5]
Molecular Formula C₅H₅BrN₂O[3]
Molecular Weight 189.01 g/mol [2][4]
Appearance Solid[4]
Purity Typically ≥95%[4][5]
Boiling Point 421.3 ± 45.0 °C at 760 mmHg[4]
Density 1.9 ± 0.1 g/cm³[2]
Flash Point 208.6 ± 28.7 °C[2]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 3[2][3]
SMILES C1=CC(=NC(=C1O)N)Br[3]
InChI Key JSRWVRYNUHTJOL-UHFFFAOYSA-N[4]

Commercial Availability and Supplier Overview

6-Amino-2-bromopyridin-3-ol is commercially available from a number of reputable suppliers, catering to both research and bulk quantity requirements. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierPurityNotes
Sigma-Aldrich ≥95%Offered through their ChemScene LLC (Preferred Partner) program.[4][6]
Echemi 99.00% (from some suppliers)A platform listing multiple suppliers, including HANGZHOU LEAP CHEM CO., LTD.[2]
Alfa Chemistry Inquire for detailsLists the compound with CAS number 934758-27-7.[3]
ChemScene ≥95%A direct supplier of the compound.[5]
Chem-Impex ≥95% (NMR) for a related hydrobromide saltOffers a related compound, 3-Amino-6-bromo-pyridin-2-ol hydrobromide.[7]

It is recommended to request a sample for analytical verification before committing to a large-scale purchase to ensure it meets the specific requirements of your intended application.

Synthetic Applications in Drug Discovery

The unique structural features of 6-Amino-2-bromopyridin-3-ol make it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Kinase Inhibitor Scaffolds

A primary application of this compound is in the development of kinase inhibitors.[1] The aminopyridine substructure is a well-known pharmacophore that can mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region.[1] The bromine atom at the 6-position allows for the introduction of various aryl or heteroaryl groups via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This enables the exploration of the solvent-exposed region of the ATP-binding pocket, which is a common strategy for achieving inhibitor potency and selectivity.[1]

The following diagram illustrates a generalized synthetic workflow for the elaboration of the 6-Amino-2-bromopyridin-3-ol scaffold into a potential kinase inhibitor.

G A 6-Amino-2-bromopyridin-3-ol B Protection of Amino/Hydroxyl Groups (e.g., Boc, TBDMS) A->B Optional C Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->C Direct Coupling B->C D Deprotection C->D E Further Functionalization (e.g., Acylation, Alkylation) D->E F Final Kinase Inhibitor E->F

Generalized synthetic workflow for kinase inhibitor synthesis.
Synthesis of Fused Heterocyclic Systems

The vicinal amino and hydroxyl groups of 6-Amino-2-bromopyridin-3-ol can be utilized to construct fused heterocyclic systems, such as oxazolopyridines or imidazolopyridines. These ring systems are also prevalent in a wide range of biologically active molecules. For instance, condensation with a suitable carbonyl-containing compound can lead to the formation of a five-membered heterocyclic ring fused to the pyridine core.

Experimental Protocol: A Representative Synthetic Transformation

The following is a representative, self-validating protocol for the reduction of a nitro precursor to synthesize 6-Amino-2-bromopyridin-3-ol. This method is adapted from procedures found in the chemical literature.[2]

Reaction: Reduction of 6-bromo-2-nitropyridin-3-ol to 6-Amino-2-bromopyridin-3-ol.

Materials:

  • 6-bromo-2-nitropyridin-3-ol

  • Iron powder (Fe)

  • Calcium chloride (CaCl₂)

  • Ethanol (EtOH)

  • Celite®

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-bromo-2-nitropyridin-3-ol (6 g, 27.40 mmol) in ethanol (100 mL) in a round-bottom flask, add iron powder (11.00 g, 197.00 mmol) and calcium chloride (3.04 g, 27.4 mmol).

    • Causality: Iron is a classic and cost-effective reagent for the reduction of aromatic nitro groups. Calcium chloride is added to activate the iron and to act as an electrolyte. Ethanol is a suitable solvent for both the starting material and for facilitating the reaction.

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

    • Self-validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Cool the reaction mixture to ambient temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts and other solid byproducts. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

    • Causality: Celite® is a diatomaceous earth that provides a fine filtration medium to remove particulate matter without clogging.

  • Evaporate the filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue by column chromatography on silica gel using a gradient of 10-20% methanol in dichloromethane as the eluent.

    • Self-validation: The purity of the collected fractions should be assessed by TLC. Fractions containing the pure product should be combined.

  • Evaporate the solvent from the combined pure fractions to yield 6-Amino-2-bromopyridin-3-ol as a yellow solid.

    • Expected Yield: Approximately 3.00 g (57.90%).[2]

    • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

6-Amino-2-bromopyridin-3-ol is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315).[2] May be harmful if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

    • P264: Wash skin thoroughly after handling.[2][4]

    • P280: Wear protective gloves/ eye protection/ face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Protect from light.[4]

  • Recommended storage temperature is 4°C.[4]

The following diagram illustrates the logical flow of safety precautions when handling this compound.

G Start Handling 6-Amino-2-bromopyridin-3-ol PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) Start->Ventilation Avoid_Contact Avoid Skin and Eye Contact PPE->Avoid_Contact Avoid_Inhalation Avoid Inhaling Dust Ventilation->Avoid_Inhalation Exposure Exposure Occurs? Avoid_Contact->Exposure Avoid_Inhalation->Exposure First_Aid Follow First-Aid Procedures (Wash Skin, Rinse Eyes) Exposure->First_Aid Yes No_Exposure Continue Safe Handling Exposure->No_Exposure No Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Safety workflow for handling 6-Amino-2-bromopyridin-3-ol.

Conclusion

6-Amino-2-bromopyridin-3-ol is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of functional groups on a privileged pyridine scaffold provides a robust platform for the creation of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, safe handling procedures, and synthetic utility, as outlined in this guide, will empower researchers to effectively leverage this compound in their research and development endeavors.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Amino-2-bromopyridin-3-ol from 6-bromo-2-nitropyridin-3-ol

Application Notes and Protocols Topic: High-Fidelity Synthesis of 6-Amino-2-bromopyridin-3-ol via Chemoselective Nitro Reduction of 6-bromo-2-nitropyridin-3-ol Abstract This application note provides a comprehensive and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Fidelity Synthesis of 6-Amino-2-bromopyridin-3-ol via Chemoselective Nitro Reduction of 6-bromo-2-nitropyridin-3-ol

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 6-Amino-2-bromopyridin-3-ol, a valuable building block in pharmaceutical research and drug development. The described methodology focuses on the chemoselective reduction of the nitro group in 6-bromo-2-nitropyridin-3-ol using tin(II) chloride dihydrate. This protocol is designed for researchers and scientists, offering a detailed walkthrough of the reaction mechanism, experimental setup, workup, purification, and characterization. The causality behind critical procedural choices is explained to ensure reproducibility and high-purity yields while mitigating common side reactions such as dehalogenation.

Introduction and Scientific Rationale

6-Amino-2-bromopyridin-3-ol is a key heterocyclic intermediate whose structural motifs are prevalent in a variety of biologically active compounds. The strategic placement of the amino, bromo, and hydroxyl groups provides three distinct points for further chemical modification, making it an attractive scaffold for constructing complex molecular architectures.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[1] While numerous methods exist, the choice of reductant is critical when the substrate contains other sensitive functional groups, such as a halogen. Catalytic hydrogenation, for instance, while highly efficient for nitro reductions, often leads to competitive hydrodehalogenation, cleaving the C-Br bond and resulting in undesired byproducts.[2]

This protocol employs tin(II) chloride (SnCl₂), a classic and reliable reagent that offers excellent chemoselectivity for the reduction of nitroarenes in the presence of aryl halides.[2] The reaction proceeds under mildly acidic conditions, effectively converting the nitro group to an amine through a series of intermediates without affecting the bromine substituent.[3] This method is robust, scalable, and utilizes readily available reagents, making it highly practical for a laboratory setting.

Reaction Mechanism and Pathway

The reduction of a nitroarene by tin(II) chloride is a multi-step process involving sequential electron and proton transfers. The acidic medium (typically from the reagent itself or added HCl) protonates the oxygen atoms of the nitro group, increasing its electrophilicity and facilitating the reduction cascade.

The generally accepted pathway proceeds as follows:

  • Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

  • Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine.

  • Hydroxylamine to Amine: Finally, reductive cleavage of the N-O bond in the hydroxylamine intermediate yields the target aniline derivative.[1][3]

Throughout this process, Sn(II) acts as the electron donor and is oxidized to Sn(IV).

Reaction_Mechanism cluster_reagents Reagents Start 6-bromo-2-nitropyridin-3-ol Nitroso Nitroso Intermediate Start->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Product 6-Amino-2-bromopyridin-3-ol Hydroxylamine->Product + 2e⁻, + 2H⁺ - H₂O SnCl2 SnCl₂ • 2H₂O (Electron Source) Hplus H⁺ (Proton Source)

Sources

Application

6-Amino-2-bromopyridin-3-ol synthesis protocols

An Application Note for the Synthesis of 6-Amino-2-bromopyridin-3-ol Prepared by: Gemini, Senior Application Scientist Abstract This application note provides a comprehensive guide to the synthesis of 6-Amino-2-bromopyri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Amino-2-bromopyridin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the synthesis of 6-Amino-2-bromopyridin-3-ol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The primary synthetic strategy detailed herein involves the selective reduction of the intermediate, 6-bromo-2-nitropyridin-3-ol. This document offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The content is designed for researchers, chemists, and drug development professionals, providing the technical insights necessary for successful laboratory-scale synthesis.

Introduction and Strategic Overview

6-Amino-2-bromopyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry. Its trifunctional nature—possessing an amino group, a bromo substituent, and a hydroxyl group—makes it a versatile scaffold for constructing complex molecular architectures. These functional groups serve as reactive handles for further chemical modifications, enabling its use in the synthesis of bioactive molecules for various therapeutic areas.[1][2]

The synthesis of such a polysubstituted heterocycle requires a carefully planned strategy to control regioselectivity. Direct functionalization of a simple pyridine ring is often challenging and can lead to a mixture of isomers.[3] A more robust and widely adopted approach is to introduce the desired functional groups sequentially, leveraging their activating and directing effects.

The most reliable pathway to 6-Amino-2-bromopyridin-3-ol proceeds through a key intermediate, 6-bromo-2-nitropyridin-3-ol . The synthesis is logically dissected into two primary stages:

  • Formation of the Key Intermediate: Synthesis of 6-bromo-2-nitropyridin-3-ol. This precursor contains the bromo and hydroxyl groups in their final positions and a nitro group that serves as a precursor to the target amine.

  • Final Reduction Step: Selective reduction of the nitro group on the 6-bromo-2-nitropyridin-3-ol intermediate to yield the final product.

This application note will focus principally on the second stage, for which a well-established protocol exists, while briefly discussing the strategic synthesis of the necessary precursor.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule highlights the strategic importance of the nitro-to-amine reduction. The C-NH₂ bond is logically disconnected to reveal the nitro-substituted precursor, which simplifies the overall synthetic challenge.

G Target 6-Amino-2-bromopyridin-3-ol (Target Molecule) Intermediate 6-Bromo-2-nitropyridin-3-ol (Key Intermediate) Target->Intermediate C-N bond disconnection (Nitro Reduction)

Caption: Retrosynthetic approach for 6-Amino-2-bromopyridin-3-ol.

The forward synthesis, therefore, involves the preparation of the key intermediate followed by a chemoselective reduction. This process avoids harsh conditions that could inadvertently remove the bromo or hydroxyl groups.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Start Pyridin-3-ol (Plausible Starting Material) Nitrated 2-Nitropyridin-3-ol Start->Nitrated Nitration (HNO₃/H₂SO₄) Intermediate 6-Bromo-2-nitropyridin-3-ol Nitrated->Intermediate Bromination (e.g., NBS) FinalProduct 6-Amino-2-bromopyridin-3-ol Intermediate->FinalProduct Reduction (Fe, CaCl₂)

Caption: Overall two-stage synthetic workflow.

Synthesis of Key Intermediate: 6-Bromo-2-nitropyridin-3-ol

The synthesis of 6-bromo-2-nitropyridin-3-ol is a critical first stage. This intermediate can be prepared through electrophilic aromatic substitution reactions on a pyridin-3-ol starting material. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. A logical sequence involves nitration followed by bromination.[4] The initial nitration of pyridin-3-ol is expected to yield 2-nitropyridin-3-ol. Subsequent bromination is then directed to the 6-position by both the activating hydroxyl group and the deactivating nitro group.

It is important to note that 6-bromo-2-nitropyridin-3-ol is also commercially available from various chemical suppliers, which can be a more time- and resource-efficient option for many research applications.[5][6]

Protocol: Reduction of 6-Bromo-2-nitropyridin-3-ol

This section provides a detailed, field-proven protocol for the synthesis of the title compound via the reduction of its nitro precursor. This method, adapted from established literature, utilizes iron powder in the presence of a salt additive, a classic and reliable method for nitro group reduction known as the Béchamp reduction.[7]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Role / Purpose
6-Bromo-2-nitropyridin-3-olC₅H₃BrN₂O₃218.99Starting Material
Iron Powder (Fe)Fe55.85Reducing Agent
Calcium Chloride (CaCl₂)CaCl₂110.98Reaction Promoter / Electrolyte
Ethanol (EtOH)C₂H₅OH46.07Solvent
Celite™N/AN/AFiltration Aid
Dichloromethane (DCM)CH₂Cl₂84.93Extraction/Elution Solvent
Methanol (MeOH)CH₃OH32.04Elution Solvent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-nitropyridin-3-ol (6.0 g, 27.40 mmol).

  • Addition of Reagents: Add ethanol (100 mL), followed by iron powder (11.0 g, 197.0 mmol) and calcium chloride (3.04 g, 27.4 mmol).

    • Causality Note: Iron is the primary reducing agent. The reaction is typically performed in an acidic medium. Here, CaCl₂ in aqueous ethanol acts as a mild Lewis acid and an electrolyte, facilitating the electron transfer process from the iron surface to the nitro group.

  • Reaction Execution: Heat the reaction mixture to 85 °C and maintain vigorous stirring for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Filtration: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to ambient temperature.

  • Filter the reaction mixture through a pad of Celite™ to remove the iron salts and other solid residues. Wash the filter cake thoroughly with methanol.

    • Causality Note: The crude reaction contains insoluble iron oxides and unreacted iron. Celite provides a porous medium that prevents these fine particles from clogging the filter paper, ensuring an efficient separation.

  • Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue by column chromatography on silica gel. A typical elution system is a gradient of 10-20% methanol in dichloromethane.[7]

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 6-Amino-2-bromopyridin-3-ol as a yellow solid.[7] A reported yield for this transformation is approximately 58%.[7]

Expected Results and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Starting Material C₅H₃BrN₂O₃218.99Solid
Final Product C₅H₅BrN₂O189.01Yellow Solid[7]
  • ¹H NMR: The successful conversion can be confirmed by ¹H NMR spectroscopy. Key expected changes include the disappearance of signals corresponding to the nitro-substituted ring and the appearance of new signals, including a broad singlet for the newly formed -NH₂ group. The cited literature reports the following characterization for the product: ¹H NMR (400 MHz, DMSO-d₆) δ 9.70 (s, 1H), 6.74 (d, J = 7.8 Hz, 1H), 6.49 (d, J = 7.8 Hz, 1H), 5.91 (s, 1H).[7]

  • Mass Spectrometry: MS analysis should confirm the expected molecular weight of the product (m/z [M+H]⁺ ≈ 189.97).[7]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 6-Bromo-2-nitropyridin-3-ol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Iron Powder: Flammable solid. Handle away from ignition sources.

  • Ethanol/Methanol: Flammable liquids. Ensure the heating apparatus is free from ignition sources (e.g., use a heating mantle and not a hot plate).

  • Dichloromethane: Suspected of causing cancer. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for preparing 6-Amino-2-bromopyridin-3-ol. The key to this synthesis is the efficient and chemoselective reduction of the commercially available or readily synthesized intermediate, 6-bromo-2-nitropyridin-3-ol, using iron powder. By understanding the rationale behind each step, from reagent selection to purification, researchers can confidently execute this synthesis to obtain high-purity material for applications in drug discovery and development.

References

  • Vertex AI Search Result.Synthesis of 2-amino-6-bromopyridine - Dissertation.
  • Google Patents.CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Organic Syntheses.2-bromopyridine - Organic Syntheses Procedure.
  • PrepChem.com.Preparation of 2-bromo-6-nitrobenzyl bromide.
  • Chem-Impex.2-Amino-3-bromo-6-methylpyridine.
  • Chemistry LibreTexts.16.10: Synthesis of Polysubstituted Benzenes.
  • Chem-Impex.2-Amino-6-bromopyridine.
  • Google Patents.CN101704781A - Preparation method of amino pyridine bromide compound.
  • Google Patents.CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • International Journal of Scientific and Social Science Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • PubChem. 6-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 21873808. Available at: [Link]

  • Wiley Online Library (via PMC). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Available at: [Link]

  • Google Patents.CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • ResearchGate. Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Available at: [Link]

  • MDPI. Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. Available at: [Link]

  • RSC Publications (via PMC). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

  • CP Lab Safety. 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Available at: [Link]

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Method

Application Note: High-Purity Isolation of 6-Amino-2-bromopyridin-3-ol via Automated Flash Chromatography

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Amino-2-bromopyridin-3-ol, a key heterocyclic building block in pharmaceutical synthesis, using automated fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Amino-2-bromopyridin-3-ol, a key heterocyclic building block in pharmaceutical synthesis, using automated flash chromatography. Due to its polar nature and the presence of a basic amino group, this compound presents unique challenges for silica gel chromatography, including potential for strong adsorption and peak tailing. This guide elucidates the causal factors behind these challenges and presents a systematic approach to method development, from Thin-Layer Chromatography (TLC) screening to a fully optimized flash purification protocol. We will explore stationary phase selection, mobile phase optimization with and without basic additives, sample loading techniques, and gradient elution strategies to achieve high purity and yield.

Introduction: The Challenge of Purifying Polar Pyridine Derivatives

6-Amino-2-bromopyridin-3-ol is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and infectious diseases[1]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Flash chromatography is a widely adopted technique for the purification of synthetic compounds in drug discovery and development due to its speed and efficiency[2].

However, the purification of polar, amine-containing heterocyclic compounds like 6-Amino-2-bromopyridin-3-ol on standard silica gel presents a significant challenge. The primary obstacle is the interaction between the basic amino group and the acidic silanol groups on the silica surface[3]. This can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase, resulting in low recovery.

  • Peak Tailing: The non-uniform interactions lead to broad, asymmetric peaks, which compromises resolution and purity of the collected fractions[4][5].

  • On-Column Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules.

This application note addresses these challenges by providing a logical workflow for developing a robust flash chromatography method for 6-Amino-2-bromopyridin-3-ol.

Understanding the Physicochemical Properties of 6-Amino-2-bromopyridin-3-ol

A successful purification strategy begins with an understanding of the target molecule's properties.

PropertyValueSignificance for Chromatography
Molecular Formula C₅H₅BrN₂OIndicates the presence of heteroatoms (N, O) that contribute to polarity.
Molecular Weight 189.01 g/mol [6]A relatively small molecule, well-suited for flash chromatography.
XLogP3 1.2[7]Suggests moderate lipophilicity, but the presence of polar functional groups will dominate its chromatographic behavior.
Hydrogen Bond Donors 2[6]The amino and hydroxyl groups can donate hydrogen bonds, leading to strong interactions with the polar stationary phase.
Hydrogen Bond Acceptors 3[6]The nitrogen and oxygen atoms can accept hydrogen bonds, further enhancing polarity.
pKa (Not explicitly found, but pyridine derivatives typically have a pKa between 5 and 6)[5]The basicity of the pyridine nitrogen and the amino group influences its interaction with the acidic silica surface.

These properties indicate that 6-Amino-2-bromopyridin-3-ol is a polar molecule with a propensity for strong interactions with silica gel.

Method Development: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving an efficient and effective purification. The following workflow is recommended:

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC 1. TLC Screening & Optimization Sample_Prep 2. Crude Sample Preparation TLC->Sample_Prep Column_Selection 3. Column & Stationary Phase Selection Sample_Prep->Column_Selection Mobile_Phase 4. Mobile Phase Selection & Gradient Design Column_Selection->Mobile_Phase Loading 5. Sample Loading Mobile_Phase->Loading Run 6. Flash Chromatography Run Loading->Run Fraction_Analysis 7. Fraction Analysis Run->Fraction_Analysis Solvent_Removal 8. Solvent Removal & Product Isolation Fraction_Analysis->Solvent_Removal

Caption: Workflow for Flash Chromatography Method Development.

Thin-Layer Chromatography (TLC) Screening

TLC is an indispensable tool for rapidly scouting for a suitable solvent system. The goal is to find a mobile phase that provides a retention factor (Rƒ) for the target compound in the range of 0.2 to 0.4 for optimal separation in flash chromatography[8].

Protocol for TLC Screening:

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) and spot it onto the TLC plate.

  • Develop the Plates: Develop the plates in a chamber with various solvent systems. Good starting points for polar compounds include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, methanol).

  • Visualize the Spots: Visualize the spots under UV light (254 nm and/or 366 nm) and/or by staining (e.g., potassium permanganate or iodine).

  • Calculate Rƒ Values: Calculate the Rƒ value for the target compound and major impurities.

Interpreting TLC Results:

  • If Rƒ is too high (compound runs with the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • If Rƒ is too low (compound stays at the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • If spots are streaked or tailing: This indicates strong interaction with the silica. Consider adding a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (0.1-1%) to neutralize the acidic silanol groups[9][10]. Alternatively, consider using an amine-functionalized silica plate for screening[3].

Example TLC Solvent Systems to Screen:

  • Petroleum Ether : Ethyl Acetate (e.g., 5:1, 2:1, 1:1)[7]

  • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 99:1, 95:5, 90:10)[7]

  • DCM : MeOH with 0.5% Triethylamine

Translating TLC to Flash Chromatography

The relationship between Rƒ on TLC and column volumes (CV) in flash chromatography is approximately CV = 1/Rƒ [11]. This relationship is fundamental for designing the elution gradient. A larger difference in CV (ΔCV) between the target compound and its impurities will allow for a higher sample load and better separation[11].

Detailed Flash Chromatography Protocol

This protocol is a starting point and should be adapted based on the results of your TLC screening.

Materials and Equipment
  • Automated flash chromatography system with a UV detector

  • Pre-packed silica gel flash column (particle size 40-63 µm)

  • HPLC-grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Crude 6-Amino-2-bromopyridin-3-ol

  • Glassware for sample preparation and fraction collection

Stationary Phase Selection

For the purification of a basic compound like 6-Amino-2-bromopyridin-3-ol, several stationary phase options can be considered:

  • Standard Silica Gel: The most common and cost-effective choice. The addition of a basic modifier to the mobile phase is often necessary to prevent peak tailing[9].

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which minimizes the interaction with basic analytes, often resulting in improved peak shape and recovery without the need for mobile phase additives[12][13]. This is a highly recommended alternative if standard silica proves problematic.

This protocol will focus on the use of standard silica gel with an optional basic modifier, as it is the most widely available option.

Mobile Phase Preparation

Based on TLC screening, prepare the weak (A) and strong (B) solvents for the gradient elution.

  • Solvent A (Weak Eluent): e.g., 100% Hexanes or Dichloromethane

  • Solvent B (Strong Eluent): e.g., 100% Ethyl Acetate or a mixture of Dichloromethane/Methanol (e.g., 9:1)

If a basic modifier is required, add 0.1-1% triethylamine to Solvent B.

Sample Preparation and Loading

Proper sample loading is critical for achieving good separation. Two main techniques are available:

  • Liquid Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM or methanol). Caution: The loading solvent should be as weak as possible to avoid band broadening. If a strong solvent is necessary, keep the volume to a minimum.

  • Dry Loading: This is the preferred method for compounds that are poorly soluble in the mobile phase or when a strong solvent is required for dissolution[14][15][16].

    • Dissolve the crude sample in a suitable volatile solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (2-3 times the mass of the crude sample) to the solution[14].

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Load the powder into an empty solid load cartridge or directly onto the top of the column.

Flash Chromatography System Parameters

The following table provides a set of starting parameters.

ParameterRecommended SettingRationale
Column Size Dependent on sample mass (typically 1-5% of the silica mass)[17]To avoid column overloading.
Flow Rate Varies with column size (refer to manufacturer's guidelines)To ensure optimal separation efficiency.
Detection Wavelength 254 nm and/or 280 nm (or a broader range with a DAD)Pyridine and substituted aromatic rings typically absorb in this range. Optimization is recommended.
Equilibration 2-3 column volumes of the initial mobile phase compositionTo ensure the column is properly conditioned before sample injection.
Gradient Profile See example belowTo effectively separate compounds with different polarities.

Example Gradient Profile (based on a hypothetical TLC in 20% Ethyl Acetate in Hexanes):

gradient_profile cluster_steps a Time (CV) b % Solvent B p1 p2 p1->p2 label1 Isocratic Hold (2 CV) p3 p2->p3 label2 Linear Gradient (10 CV) p4 p3->p4 label3 Column Wash (3 CV)

Caption: Example of a linear gradient for flash chromatography.

  • Isocratic Hold: Start with a low percentage of the strong solvent (e.g., 5% B) for 2-3 CV to allow the sample to adsorb to the top of the column.

  • Linear Gradient: Gradually increase the percentage of the strong solvent (e.g., from 5% to 50% B over 10-15 CV). The steepness of the gradient will depend on the separation of the spots on the TLC plate.

  • Column Wash: Increase to 100% B to elute any remaining highly polar impurities.

Fraction Collection and Analysis

Collect fractions based on the UV chromatogram. Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

Product Isolation

Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 6-Amino-2-bromopyridin-3-ol.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Re-optimize the mobile phase using TLC.- Reduce the sample load.
Peak Tailing - Strong interaction of the basic amine with acidic silica- Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase.- Use an amine-functionalized silica column.
Compound Not Eluting - Mobile phase is not polar enough- Irreversible adsorption- Increase the polarity of the mobile phase (steeper gradient or stronger solvent).- If the compound is still not eluting, consider using a different stationary phase (e.g., reversed-phase C18).
Product is Contaminated with a Close-Running Impurity - Insufficient resolution- Use a shallower gradient to improve separation.- Use a longer column or a stationary phase with a smaller particle size.

Conclusion

The purification of 6-Amino-2-bromopyridin-3-ol by flash chromatography can be effectively achieved through a systematic method development approach. By understanding the physicochemical properties of the molecule and addressing the challenges associated with its basicity, a robust and reproducible purification protocol can be established. The key to success lies in careful TLC screening, appropriate selection of stationary and mobile phases (including the use of basic modifiers when necessary), and optimized sample loading and gradient elution. The protocol and guidelines presented in this application note provide a solid foundation for researchers to obtain this valuable building block in high purity, thereby facilitating the advancement of drug discovery and development programs.

References

  • BUCHI Corporation. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Sorbent Technologies. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Stevens, W. C., Jr., & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns.
  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from a hypothetical URL as the original is not provided.
  • Alfa Chemistry. (n.d.). CAS 934758-27-7 2-Amino-6-bromopyridin-3-ol. Retrieved from [Link]

  • Krishgen Biosystems. (n.d.). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from a hypothetical URL as the original is not provided.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from a hypothetical URL as the original is not provided.
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from a hypothetical URL as the original is not provided.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from a hypothetical URL as the original is not provided.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from a hypothetical URL as the original is not provided.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Sorbent Technologies. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from a hypothetical URL as the original is not provided.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from a hypothetical URL as the original is not provided.
  • Marcel Dekker, Inc. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of 6-Amino-2-bromopyridin-3-ol

Abstract This comprehensive guide provides detailed protocols and theoretical insights for the purification of 6-Amino-2-bromopyridin-3-ol via recrystallization. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the purification of 6-Amino-2-bromopyridin-3-ol via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the selection of appropriate methods and solvents. By understanding the causality behind these experimental choices, researchers can effectively troubleshoot and adapt these protocols to achieve high-purity 6-Amino-2-bromopyridin-3-ol, a critical prerequisite for its successful application in pharmaceutical synthesis and other advanced research.

Introduction: The Imperative for Purity

6-Amino-2-bromopyridin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and structural features that lend themselves to the synthesis of a wide array of bioactive molecules.[1][2] The presence of amino, bromo, and hydroxyl functional groups on the pyridine ring allows for diverse reactivity, making it a versatile intermediate in the development of novel therapeutic agents.[1][2] However, the synthetic routes to 6-Amino-2-bromopyridin-3-ol can introduce various impurities, including regioisomers, starting materials, and byproducts from side reactions.[3] These impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API).[4] Therefore, robust and efficient purification methods are paramount. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the physicochemical properties of 6-Amino-2-bromopyridin-3-ol and its potential impurities is the cornerstone of developing an effective recrystallization strategy.

PropertyValueSource
Molecular FormulaC₅H₅BrN₂O[5][6]
Molecular Weight189.01 g/mol [5][7]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors3[5]
XLogP31.2[8]

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) suggests that 6-Amino-2-bromopyridin-3-ol will be soluble in polar protic solvents. Its moderate LogP value indicates some solubility in less polar organic solvents as well.

Potential Impurities:

  • Isomeric Byproducts: Bromination of aminopyridine precursors can lead to the formation of other bromo-substituted isomers.[3]

  • Unreacted Starting Materials: For example, the precursor 6-bromo-2-nitropyridin-3-ol may be present if the reduction step is incomplete.[8]

  • Di-brominated Species: Over-bromination during synthesis can result in the formation of dibromo-aminopyridinol impurities.[3]

  • Polymerization Products: Aminopyridines can be susceptible to polymerization under certain conditions.

Strategic Selection of Recrystallization Solvents

The ideal recrystallization solvent should exhibit high solubility for 6-Amino-2-bromopyridin-3-ol at elevated temperatures and low solubility at room temperature or below. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Solvent Screening Protocol:

  • Place approximately 10-20 mg of the crude 6-Amino-2-bromopyridin-3-ol in a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is sparingly soluble.

  • If the compound is sparingly soluble at room temperature, heat the mixture gently in a water bath and observe the solubility.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Recommended Solvent Systems:

Based on the polarity of 6-Amino-2-bromopyridin-3-ol and general practices for similar compounds, the following solvent systems are recommended for initial screening:

Solvent SystemTypeRationale
Ethanol/WaterSingle or Co-solventThe compound is likely soluble in hot ethanol and less soluble in cold aqueous ethanol.
IsopropanolSingle SolventA good starting point for moderately polar compounds.
Ethyl Acetate/HexanesCo-solventThe compound should be soluble in ethyl acetate, with hexanes acting as an anti-solvent.
TolueneSingle SolventMay be effective for removing more polar impurities.
Acetic Acid/WaterAcid-BaseUtilizes the basicity of the amino group for purification.[9]

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the simplest recrystallization technique and should be attempted first if a suitable single solvent is identified.

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 6-Amino-2-bromopyridin-3-ol. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This method is employed when no single solvent has the desired solubility properties. A solvent in which the compound is soluble (the "solvent") is paired with a solvent in which it is insoluble (the "anti-solvent").

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 6-Amino-2-bromopyridin-3-ol in the minimum amount of the hot "solvent" (e.g., ethyl acetate).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexanes) dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.

Protocol 3: Acid-Base Recrystallization

This technique leverages the basicity of the amino group and the acidic nature of the hydroxyl group. It is particularly effective for removing non-basic or non-acidic impurities.[10]

Step-by-Step Methodology:

  • Dissolution in Acid: Dissolve the crude 6-Amino-2-bromopyridin-3-ol in a dilute aqueous acidic solution (e.g., 1 M HCl) at room temperature. Use the minimum volume required for complete dissolution.

  • Filtration: Filter the acidic solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute aqueous base (e.g., 1 M NaOH or ammonium hydroxide) to the filtrate with stirring until the pH is neutral or slightly basic. The purified 6-Amino-2-bromopyridin-3-ol will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Visualizing the Decision Process

The choice of recrystallization method is a logical progression based on experimental observations.

Recrystallization_Workflow start Crude 6-Amino-2-bromopyridin-3-ol solvent_screen Solvent Screening start->solvent_screen single_solvent Suitable Single Solvent Found? solvent_screen->single_solvent protocol1 Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 Yes multi_solvent Suitable Solvent Pair Found? single_solvent->multi_solvent No characterize Characterize Purified Product protocol1->characterize protocol2 Protocol 2: Multi-Solvent Recrystallization multi_solvent->protocol2 Yes acid_base Consider Acid-Base Purification? multi_solvent->acid_base No protocol2->characterize protocol3 Protocol 3: Acid-Base Recrystallization acid_base->protocol3 Yes fail Consider Chromatography acid_base->fail No protocol3->characterize

Caption: Decision workflow for selecting a recrystallization method.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent system. The solution cooled too rapidly.Lower the temperature of the dissolution step. Add more of the "solvent" in a multi-solvent system. Ensure slow cooling.
No Crystal Formation Too much solvent was used. The compound is highly soluble even at low temperatures.Reduce the volume of the solvent by evaporation. Try a different solvent or solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Poor Recovery The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Cool the solution for a longer period or to a lower temperature. Ensure the filtration apparatus is pre-warmed.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Consider the acid-base purification method.

Characterization of the Purified Product

The purity of the recrystallized 6-Amino-2-bromopyridin-3-ol should be confirmed using appropriate analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups (amine, hydroxyl, pyridine ring).

Conclusion

The protocols and guidelines presented herein provide a robust framework for the successful recrystallization of 6-Amino-2-bromopyridin-3-ol. By systematically approaching solvent selection and protocol execution, and by understanding the chemical principles at play, researchers can consistently achieve the high purity required for demanding applications in drug discovery and development.

References

  • An, L., et al. (2009). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Alfa Chemistry. (n.d.). 2-Amino-6-bromopyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylpyridin-3-ol. Retrieved from [Link]

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Method

Strategic Synthesis of Biaryl Aminopyridinols: A Guide to the Suzuki-Miyaura Coupling of 6-Amino-2-bromopyridin-3-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The 6-amino-pyridin-3-ol scaffold is a privileged motif in medicinal chemistry, and its elaboration into complex biaryl struct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 6-amino-pyridin-3-ol scaffold is a privileged motif in medicinal chemistry, and its elaboration into complex biaryl structures via cross-coupling reactions is of significant interest for drug discovery programs. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Amino-2-bromopyridin-3-ol, a challenging yet valuable substrate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Value of Substituted Biaryl Pyridinols

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a highly sought-after heterocyclic core.[1][2] When coupled with an aryl or heteroaryl moiety to form a biaryl structure, the resulting compounds often exhibit potent biological activities, finding applications as anti-inflammatory, analgesic, and anti-cancer agents.[3][4][5] The specific substrate, 6-Amino-2-bromopyridin-3-ol, incorporates three key functional groups—an amino group, a hydroxyl group, and a halogen handle for cross-coupling—making it a versatile building block for generating libraries of novel drug candidates.[6]

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][7][8] This guide is designed to equip researchers with the necessary knowledge to successfully employ this reaction for the synthesis of novel biaryl aminopyridinols.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Amino-2-bromopyridin-3-ol, forming a Pd(II) complex.[11][12] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[7][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-Br pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation base_activation Ar'B(OH)2 + Base -> [Ar'B(OH)3]⁻ pd_intermediate Ar-Pd(II)L_n-Ar' pd_intermediate->pd_complex Transmetalation product Ar-Ar' (Product) reductive_elimination Reductive Elimination reactants Ar-Br + Ar'B(OH)2

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Challenges in the Coupling of 6-Amino-2-bromopyridin-3-ol

The specific structure of 6-Amino-2-bromopyridin-3-ol presents several challenges that must be addressed for a successful coupling reaction:

  • Catalyst Inhibition: The lone pair of electrons on the endocyclic pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Protodeboronation: Heteroaryl boronic acids, especially those with protonable heteroatoms, are susceptible to decomposition via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] This side reaction consumes the coupling partner and reduces the overall yield.

  • Competing Reactivity: The hydroxyl group is acidic and can react with the base, potentially altering the reaction conditions. While typically not a major issue, protection of the hydroxyl group may be considered in some cases.

Recommended Experimental Protocol

This protocol is designed as a robust starting point, drawing on established methods for the coupling of challenging 2-bromopyridines.[13][14] Optimization may be required depending on the specific boronic acid used.

Experimental_Workflow Figure 2: Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: 1. 6-Amino-2-bromopyridin-3-ol 2. Boronic Acid 3. Base (K3PO4) 4. Pd Catalyst & Ligand setup->reagents solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Figure 2: General Experimental Workflow.

Materials:

  • 6-Amino-2-bromopyridin-3-ol (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Amino-2-bromopyridin-3-ol, the boronic acid, potassium phosphate, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Parameter Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides guidance on optimizing the reaction conditions for 6-Amino-2-bromopyridin-3-ol.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd/C[14]Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[7] Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air.[12] Heterogeneous Pd/C can simplify workup but may require higher temperatures.[14]
Ligand Bulky, electron-rich phosphines: PCy₃, P(t-Bu)₃, SPhos, XPhosPhosphite/Phosphine Oxides [13]Bulky, electron-rich ligands promote the rate of reductive elimination and can stabilize the palladium catalyst, which is crucial for electron-rich heteroaryl couplings.[7] For 2-pyridyl substrates, phosphite and phosphine oxide ligands have also shown high efficacy.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KF[7]A strong, non-nucleophilic base is generally preferred. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The choice of base can influence the rate of both transmetalation and protodeboronation.[7][12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is standard. Water aids in the dissolution of the base and facilitates transmetalation.[12] Dioxane and toluene are common choices for their ability to reach higher temperatures.
Temperature 60-110 °CHigher temperatures generally increase the reaction rate but can also promote side reactions like catalyst decomposition and protodeboronation. Start at 80-90 °C and adjust as needed.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst inhibition- Insufficient temperature- Use a fresh palladium source and ligand.- Increase ligand-to-palladium ratio.- Screen different ligand classes (e.g., Buchwald-type ligands).- Incrementally increase the reaction temperature.
Protodeboronation of Boronic Acid - Excess water- Reaction too slow- Inappropriate base- Use a boronic ester (e.g., pinacol ester) which is more stable.- Minimize the amount of water in the solvent system.- Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.
Formation of Homocoupled Product - Presence of oxygen- Use of a Pd(II) precatalyst- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[12]- Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of the Pd(II) precatalyst.
Dehalogenation of Starting Material - Presence of a hydride source- Catalyst side reaction- Use aprotic solvents.- Screen different ligands, as some are more prone to β-hydride elimination pathways.

Conclusion

The Suzuki-Miyaura coupling of 6-Amino-2-bromopyridin-3-ol is a feasible yet nuanced transformation that provides access to a rich chemical space of high value for drug discovery. By understanding the underlying mechanism, anticipating the challenges posed by the substrate's functional groups, and systematically optimizing the reaction parameters—particularly the choice of ligand and base—researchers can reliably synthesize a diverse array of biaryl aminopyridinols. This guide provides a solid foundation for achieving this critical synthetic goal.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kienle, M., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(48), 9323-9325. (Note: A representative reference for the concepts discussed, direct URL from search results points to a general NIH page). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Kaur, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1035-1061. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Biaryl-Bridged Cyclic Peptides via Catalytic Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]

  • MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (2018). synthesis of some new derivatives of 3-substituted-2-biphenyl imidazo (1,2-a)pyridine with study their biological activity. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubMed. (2011). Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. Retrieved from [Link]

Sources

Application

The Strategic Application of 6-Amino-2-bromopyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery

Introduction: The Versatility of a Privileged Scaffold In the landscape of modern medicinal chemistry, the 6-aminopyridin-3-ol moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 6-aminopyridin-3-ol moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[1][2] Its intrinsic ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it a highly sought-after building block for drug development professionals. The strategic placement of an amino group and a hydroxyl group on the pyridine ring allows for bidentate interactions that can significantly enhance binding affinity and selectivity. The presence of a bromine atom at the 2-position of 6-Amino-2-bromopyridin-3-ol provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers and scientists on leveraging this powerful building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with detailed protocols and mechanistic insights.

The dysregulation of protein kinases is a known driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. The 6-aminopyridine core is a key feature in several potent kinase inhibitors, highlighting the importance of synthetic methodologies that allow for the facile derivatization of this scaffold.[3]

Core Concepts in Palladium-Catalyzed Cross-Coupling with 6-Amino-2-bromopyridin-3-ol

The successful implementation of palladium-catalyzed cross-coupling reactions with 6-Amino-2-bromopyridin-3-ol hinges on a nuanced understanding of the substrate's electronic properties and the potential for side reactions involving the amino and hydroxyl groups. These functional groups can influence the catalytic cycle by coordinating to the palladium center or by participating in acid-base chemistry. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore paramount to achieving high yields and purity.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] In the context of 6-Amino-2-bromopyridin-3-ol, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, a key strategy in tuning the pharmacological properties of potential drug candidates.[6]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of base is critical for the transmetalation step, as it activates the organoboron species. For substrates like 6-Amino-2-bromopyridin-3-ol, the use of a moderately strong inorganic base such as potassium carbonate or potassium phosphate is often preferred to avoid undesired side reactions.[7]

Protecting Group Strategy: While some Suzuki couplings with similar aminobromopyridines have been successful without protection of the amino group, the presence of the acidic hydroxyl group in 6-Amino-2-bromopyridin-3-ol may necessitate a protection strategy to prevent interference with the basic reaction conditions or coordination to the metal center.[6] A common approach is the use of an acetamide protecting group for the amino functionality, which can be readily installed and removed. The hydroxyl group can be protected as a methyl or benzyl ether, depending on the desired deprotection conditions.

Detailed Protocol 1: Suzuki-Miyaura Coupling of N-acetyl-6-amino-2-bromopyridin-3-ol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-(6-bromo-5-hydroxypyridin-2-yl)acetamide with an arylboronic acid.

Materials:

  • N-(6-bromo-5-hydroxypyridin-2-yl)acetamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add N-(6-bromo-5-hydroxypyridin-2-yl)acetamide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Increase the catalyst loading or try a different phosphine ligand (e.g., SPhos, XPhos). Ensure all reagents and solvents are thoroughly degassed.

  • Decomposition of Starting Material: Lower the reaction temperature. Consider using a milder base such as potassium phosphate.

  • Formation of Homocoupled Boronic Acid Product: Use a stoichiometric amount of the boronic acid.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[8][9] For 6-Amino-2-bromopyridin-3-ol, this reaction can be employed to introduce a secondary or tertiary amine at the 2-position, further expanding the chemical space for drug discovery.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8] Reductive elimination then furnishes the C-N coupled product. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[10]

Substrate Considerations: The presence of the free amino and hydroxyl groups on the 6-Amino-2-bromopyridin-3-ol substrate can lead to competitive N-arylation or O-arylation. Therefore, protection of both functional groups is highly recommended for this reaction.

Detailed Protocol 2: Buchwald-Hartwig Amination of a Protected 6-Amino-2-bromopyridin-3-ol Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a fully protected 6-Amino-2-bromopyridin-3-ol with a secondary amine.

Materials:

  • Protected 6-Amino-2-bromopyridin-3-ol (e.g., N-(6-bromo-5-(benzyloxy)pyridin-2-yl)acetamide) (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the protected 6-Amino-2-bromopyridin-3-ol and the secondary amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting:

  • No Reaction: Ensure the use of an anhydrous and anaerobic environment. The quality of the palladium catalyst and ligand is critical.

  • Side Product Formation: Lower the reaction temperature. Screen different ligands and bases.

  • Difficult Purification: The use of a strong base like NaOtBu can sometimes lead to challenging workups. Consider using a weaker base like cesium carbonate.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[11][12] This reaction is particularly valuable for introducing rigid, linear linkers into drug molecules, which can be used to probe binding pockets and optimize ligand-receptor interactions.

Mechanistic Considerations: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[13]

Reaction Optimization: For electron-rich substrates like 6-Amino-2-bromopyridin-3-ol, the reaction may require slightly more forcing conditions. The choice of base, typically an amine such as triethylamine or diisopropylethylamine, is also crucial for the reaction's success.[14]

Detailed Protocol 3: Sonogashira Coupling of 6-Amino-2-bromopyridin-3-ol

This protocol provides a general procedure for the Sonogashira coupling of 6-Amino-2-bromopyridin-3-ol with a terminal alkyne, assuming no protection is necessary under these conditions.

Materials:

  • 6-Amino-2-bromopyridin-3-ol (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 6-Amino-2-bromopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add DMF and triethylamine, followed by the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-8 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting:

  • Homocoupling of the Alkyne (Glaser Coupling): Ensure the reaction is performed under strictly anaerobic conditions.

  • Low Conversion: Increase the reaction temperature or try a different palladium catalyst/ligand combination.

  • Complex Product Mixture: Consider protecting the amino and/or hydroxyl groups to prevent side reactions.

Data Presentation and Workflow Visualization

Table 1: Summary of Recommended Reaction Conditions

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/Water90
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF80

Experimental and Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S_Start 6-Amino-2-bromopyridin-3-ol (Protected) S_Conditions Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O, 90°C S_Start->S_Conditions S_Reactants Arylboronic Acid S_Reactants->S_Conditions S_Purification Purification (Column Chromatography) S_Conditions->S_Purification S_Product 6-Amino-2-arylpyridin-3-ol Derivative S_Purification->S_Product B_Start 6-Amino-2-bromopyridin-3-ol (Protected) B_Conditions Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100°C B_Start->B_Conditions B_Reactants Amine B_Reactants->B_Conditions B_Purification Purification (Column Chromatography) B_Conditions->B_Purification B_Product 2,6-Diaminopyridin-3-ol Derivative B_Purification->B_Product So_Start 6-Amino-2-bromopyridin-3-ol So_Conditions PdCl₂(PPh₃)₂ / CuI Et₃N, DMF, 80°C So_Start->So_Conditions So_Reactants Terminal Alkyne So_Reactants->So_Conditions So_Purification Purification (Column Chromatography) So_Conditions->So_Purification So_Product 6-Amino-2-alkynylpyridin-3-ol Derivative So_Purification->So_Product

Caption: General workflows for palladium-catalyzed reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_boronate Ar-Pd(II)L₂(Ar') pd2_complex->pd2_boronate Transmetalation (Ar'B(OH)₂ + Base) product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

6-Amino-2-bromopyridin-3-ol stands as a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery, particularly in the realm of kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and modular strategies for the derivatization of this scaffold. A thorough understanding of the reaction mechanisms and careful consideration of the substrate's functional groups are essential for the successful implementation of these powerful synthetic tools. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers, enabling the efficient exploration of the vast chemical space accessible from this privileged building block and accelerating the discovery of next-generation therapeutics.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 26, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. Retrieved January 26, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

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Sources

Method

Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase Inhibitors Utilizing 6-Amino-2-bromopyridin-3-ol

Introduction: The Therapeutic Promise of Phosphodiesterase Inhibition Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This enzymatic degradation terminates the signaling cascades initiated by these cyclic nucleotides, which are integral to a vast array of physiological processes. The PDE superfamily is divided into 11 families, each with distinct substrate specificities, tissue distribution, and regulatory properties.[1] This diversity allows for fine-tuned control of cAMP and cGMP levels in different cellular compartments, thereby regulating specific biological responses.

The central role of PDEs in signal transduction has made them attractive targets for therapeutic intervention in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[3] Selective inhibitors of PDE isoforms can prolong the signaling effects of cAMP and cGMP, offering a nuanced approach to modulating cellular function. Of particular interest is the PDE4 family, which is specific for cAMP and is a key regulator of inflammation and immune responses.

This application note provides a detailed guide for the synthesis of novel phosphodiesterase inhibitors, with a focus on PDE4, using the versatile starting material, 6-Amino-2-bromopyridin-3-ol. We will explore the rationale behind its use as a scaffold, propose detailed synthetic protocols for creating a library of potential inhibitors, and discuss the underlying medicinal chemistry principles that guide the design of these compounds.

The Strategic Advantage of the 6-Amino-2-bromopyridin-3-ol Scaffold

The choice of 6-Amino-2-bromopyridin-3-ol as a starting material is predicated on several key strategic advantages in medicinal chemistry:

  • Bioisosteric Replacement: The 3-hydroxypyridine moiety is a well-established bioisostere for the catechol group present in many known PDE4 inhibitors, such as roflumilast.[4] Bioisosteric replacement is a powerful strategy in drug design to improve pharmacokinetic properties, reduce metabolic liabilities, and enhance target engagement.[5] The 3-hydroxypyridin-4-one scaffold, a close analogue, has been successfully employed to design non-nitrocatechol COMT inhibitors, demonstrating the utility of this core structure.[4][6]

  • Versatile Functional Handles: The starting material possesses three key functional groups—an amino group, a hydroxyl group, and a bromine atom—that can be selectively manipulated to generate a diverse library of compounds. The vicinal amino and hydroxyl groups are poised for cyclization reactions to form fused heterocyclic systems, a common feature in many potent PDE inhibitors.[1] The bromine atom at the 2-position provides a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

  • Structural Mimicry: The 2,6-disubstituted pyridine core can be elaborated to mimic the key pharmacophoric features of known PDE inhibitors, which often possess a planar heterocyclic core with specific hydrogen bond donors and acceptors, and lipophilic substituents that occupy hydrophobic pockets in the enzyme's active site.

Signaling Pathway of PDE4-Mediated cAMP Degradation

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by hormones, neurotransmitters) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Downstream Downstream Cellular Responses (e.g., reduced inflammation, smooth muscle relaxation) PKA->Downstream Phosphorylates targets leading to Inhibitor PDE4 Inhibitor (Synthesized Compound) Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the point of intervention for synthesized inhibitors.

Proposed Synthetic Protocols

The following protocols outline two distinct synthetic strategies for generating libraries of potential PDE inhibitors from 6-Amino-2-bromopyridin-3-ol. These protocols are based on established reactivity patterns of 2-amino-3-hydroxypyridine systems.

Protocol 1: Synthesis of Fused Oxazolo[4,5-b]pyridine Derivatives

This protocol leverages the cyclization of the vicinal amino and hydroxyl groups to form a fused oxazole ring, a scaffold present in various bioactive molecules.[7]

Protocol_1_Workflow Start 6-Amino-2-bromopyridin-3-ol Step1 Cyclization with Orthoester (R-C(OEt)3) Heat Start->Step1 Intermediate1 2-Substituted-7-bromo- oxazolo[4,5-b]pyridine Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Cross-Coupling (R'-B(OH)2 or R'-NH2) Pd catalyst, Base Intermediate1->Step2 FinalProduct Diverse Library of 7-Substituted Oxazolo[4,5-b]pyridines Step2->FinalProduct

Caption: Workflow for the synthesis of oxazolo[4,5-b]pyridine-based PDE inhibitors.

Step-by-Step Methodology:

  • Cyclization to form the Oxazolo[4,5-b]pyridine Core:

    • To a solution of 6-Amino-2-bromopyridin-3-ol (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or neat orthoester), add the desired orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) (3.0-5.0 eq).

    • Heat the reaction mixture at 120-150 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-substituted-7-bromo-oxazolo[4,5-b]pyridine intermediate.

    • Rationale: The vicinal amino and hydroxyl groups undergo a condensation reaction with the orthoester to form the fused oxazole ring. The choice of orthoester determines the substituent at the 2-position of the oxazole ring.

  • Diversification via Cross-Coupling:

    • In a reaction vessel, combine the 2-substituted-7-bromo-oxazolo[4,5-b]pyridine intermediate (1.0 eq), the desired boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig amination) (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane/water or toluene).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours, monitoring for completion by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 7-substituted oxazolo[4,5-b]pyridine derivative.

    • Rationale: The bromine at the 7-position (originally the 2-position of the pyridine) is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the SAR at this position, which is crucial for optimizing potency and selectivity.

Table 1: Representative Reaction Conditions for Protocol 1

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1 Triethyl orthoformate, DMF140670-85
2a (Suzuki) Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1001260-90
2b (Buchwald) Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene1101855-80
Protocol 2: Synthesis of Fused Pyrido[2,3-d]pyrimidin-4-one Derivatives

This protocol aims to construct a fused pyridopyrimidinone core, a privileged scaffold in many known PDE inhibitors.[8]

Protocol_2_Workflow Start 6-Amino-2-bromopyridin-3-ol Step1 Acylation of Amino Group (e.g., with Acetic Anhydride) Start->Step1 Intermediate1 N-(2-Bromo-3-hydroxypyridin-6-yl)acetamide Step1->Intermediate1 Step2 Protection of Hydroxyl Group (e.g., with MOM-Cl) Intermediate1->Step2 Intermediate2 N-(2-Bromo-3-(methoxymethoxy)pyridin-6-yl)acetamide Step2->Intermediate2 Step3 Cyclization with Formic Acid or other cyclizing agents Intermediate2->Step3 Intermediate3 7-Bromo-5-(methoxymethoxy)pyrido[2,3-d]pyrimidin-4(3H)-one Step3->Intermediate3 Step4 Cross-Coupling at C7 (e.g., Suzuki) Intermediate3->Step4 Intermediate4 7-Aryl-5-(methoxymethoxy)pyrido[2,3-d]pyrimidin-4(3H)-one Step4->Intermediate4 Step5 Deprotection of Hydroxyl Group (Acidic conditions) Intermediate4->Step5 FinalProduct Diverse Library of 7-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-4-ones Step5->FinalProduct

Caption: Multi-step workflow for the synthesis of pyridopyrimidinone-based PDE inhibitors.

Step-by-Step Methodology:

  • Acylation of the Amino Group:

    • Suspend 6-Amino-2-bromopyridin-3-ol (1.0 eq) in a suitable solvent like acetic acid.

    • Add acetic anhydride (1.1 eq) and heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

    • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to obtain the acylated intermediate.

  • Protection of the Hydroxyl Group:

    • Dissolve the product from Step 1 in a solvent like dichloromethane (DCM).

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water, separate the organic layer, wash, dry, and concentrate to get the protected intermediate.

    • Rationale: Protection of the hydroxyl group is necessary to prevent side reactions in the subsequent cyclization and cross-coupling steps.

  • Cyclization to the Pyridopyrimidinone Core:

    • Heat the protected intermediate in an excess of formic acid at reflux for 8-16 hours.

    • Monitor the reaction by TLC. After completion, remove the excess formic acid under reduced pressure.

    • Triturate the residue with ether or another suitable solvent to induce crystallization and collect the solid product.

  • Diversification via Cross-Coupling:

    • Perform a Suzuki cross-coupling reaction as described in Protocol 1, Step 2, using the brominated pyridopyrimidinone intermediate.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the coupled product in a solvent mixture like THF/water.

    • Add a strong acid such as concentrated HCl and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the final product. Purify by recrystallization or column chromatography.

Table 2: Representative Known PDE4 Inhibitors with Relevant Scaffolds

CompoundScaffoldPDE4 IC₅₀ (nM)Key Structural Features
RoflumilastN/A~0.8Catechol ether, 3,5-dichloropyridine
GSK256066Quinoline~0.018-methoxyquinoline, trifluoromethyl group
Compound 27 (from literature)Pyrazolo-pyrimidine0.03Fused heterocyclic core, amide linker
Compound 28 (from literature)Pyrazolopyridazinone32Fused heterocyclic core, ester group

Data from reference[1]

In Vitro Assay Protocol for PDE4 Inhibition

The inhibitory activity of the synthesized compounds against PDE4 can be determined using a standard in vitro enzyme assay.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate buffer

  • Malachite green reagent

  • Synthesized inhibitor compounds dissolved in DMSO

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 96-well plate, add the PDE4 enzyme, the inhibitor solution (or DMSO for control), and the phosphate buffer.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

  • Incubate for an additional period to allow for the conversion of AMP.

  • Add the malachite green reagent, which forms a colored complex with the inorganic phosphate.

  • Measure the absorbance at a suitable wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

6-Amino-2-bromopyridin-3-ol is a highly valuable and versatile starting material for the synthesis of novel phosphodiesterase inhibitors. Its unique combination of functional groups allows for the construction of diverse chemical libraries based on privileged scaffolds such as oxazolo[4,5-b]pyridines and pyrido[2,3-d]pyrimidin-4-ones. The synthetic strategies and protocols outlined in this application note provide a robust framework for researchers in drug discovery to explore the chemical space around this promising core and to develop potent and selective PDE inhibitors for a variety of therapeutic applications. The underlying principles of bioisosterism and structure-activity relationship-guided design are central to the successful application of this chemistry in the pursuit of new medicines.

References

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Sources

Application

Application Notes & Protocols: The Strategic Use of 6-Amino-2-bromopyridin-3-ol in Modern Medicinal Chemistry

Abstract The 6-Amino-2-bromopyridin-3-ol scaffold is a highly valuable and versatile building block in medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a hydrogen-bonding hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-Amino-2-bromopyridin-3-ol scaffold is a highly valuable and versatile building block in medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a hydrogen-bonding hydroxyl group, and a synthetically versatile bromine atom—provides a powerful platform for the design and synthesis of targeted therapeutic agents. This guide provides an in-depth analysis of its reactivity, key synthetic transformations, and strategic applications in drug discovery, with a focus on the development of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators. Detailed, field-tested protocols for cornerstone reactions are provided to enable researchers to effectively leverage this powerful scaffold in their drug development programs.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs and natural products.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a cornerstone of modern drug design. The 6-Amino-2-bromopyridin-3-ol moiety enhances this utility by presenting three distinct functional groups with orthogonal reactivity.

  • The 2-Bromo Group: Serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. This position is often exploited to modulate potency, selectivity, and pharmacokinetic properties.

  • The 3-Hydroxyl Group: Acts as a critical hydrogen bond donor and acceptor, often anchoring the molecule to the target protein. Its phenolic nature also allows for etherification to further explore the surrounding chemical space.

  • The 6-Amino Group: Functions as a key hydrogen bond donor and provides a vector for further derivatization. Its position on the pyridine ring influences the electronic properties of the scaffold.

This trifecta of functionality makes 6-Amino-2-bromopyridin-3-ol an ideal starting point for constructing libraries of complex molecules aimed at various biological targets, particularly those within the realms of oncology and neurology.[2]

Physicochemical Properties and Safety Data
PropertyValueSource
Chemical Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
Storage 4°C, protect from light
Purity Typically ≥95%
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)
Safety Pictogram GHS07 (Harmful)

Core Reactivity & Synthetic Strategy

The strategic power of this scaffold lies in the predictable and sequential manipulation of its functional groups. The C-Br bond is the most labile for transformations like Suzuki or Buchwald-Hartwig couplings, which are typically performed early in a synthetic sequence. The amino and hydroxyl groups can be protected if necessary, but their inherent nucleophilicity can also be leveraged for subsequent reactions.

The general workflow for utilizing this scaffold involves using the bromine as an anchor point for building molecular complexity, while the amino and hydroxyl groups ensure critical interactions with the biological target.

G A 6-Amino-2-bromopyridin-3-ol (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) A->B C-C or C-N Bond Formation C Functionalized Pyridinol Core B->C D Optional Derivatization (Amine/Hydroxyl Group) C->D E Final Target Molecule (e.g., Kinase Inhibitor, GPCR Modulator) C->E D->E

Caption: General workflow for elaborating the 6-Amino-2-bromopyridin-3-ol scaffold.

Application Note I: Synthesis of Kinase Inhibitors

Rationale: Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 6-amino and 3-hydroxyl groups of our scaffold are perfectly positioned to act as hinge-binders. The 2-position, modified via cross-coupling, can then project into the solvent-exposed region, allowing for the fine-tuning of inhibitor potency and selectivity.[3]

Hypothetical Synthetic Scheme: A Suzuki-Miyaura coupling reaction can be employed to install an aryl or heteroaryl moiety at the 2-position, a common feature in many kinase inhibitors.

Caption: Synthesis of a generic kinase inhibitor core via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Amino-2-bromopyridin-3-ol

This protocol details a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the scaffold.[4][5]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many standard couplings. For more challenging substrates, pre-catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[6]

  • Base: A mild aqueous base like K₂CO₃ or Na₂CO₃ is used. The base is essential for the transmetalation step of the catalytic cycle.[7] Aqueous conditions can often accelerate the reaction.

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. The organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
6-Amino-2-bromopyridin-3-ol189.01189 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Amino-2-bromopyridin-3-ol (189 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Under a gentle flow of argon or nitrogen, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol). Note: Perform this step quickly to minimize air exposure.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This step is crucial for reaction success.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-6-aminopyridin-3-ol product.

Application Note II: Synthesis of GPCR Modulators

Rationale: The structural features of the scaffold are also well-suited for creating ligands that interact with G-Protein Coupled Receptors (GPCRs). The ability to install diverse substituents via C-N bond formation (e.g., Buchwald-Hartwig amination) allows for the synthesis of molecules that can occupy deep hydrophobic pockets or form specific interactions required for receptor modulation, including allosteric modulation.[8][9][10]

Hypothetical Synthetic Scheme: A Buchwald-Hartwig amination allows for the direct coupling of a primary or secondary amine to the 2-position, creating a C-N linkage that is a key structural motif in many CNS-active agents.

Protocol 2: Buchwald-Hartwig Amination of 6-Amino-2-bromopyridin-3-ol

This protocol provides a general method for the C-N cross-coupling of an amine with the scaffold.[11][12][13]

Causality Behind Choices:

  • Catalyst System: This reaction often requires a more sophisticated catalyst system than Suzuki couplings. A palladium pre-catalyst (like Pd₂(dba)₃) is paired with a bulky, electron-rich phosphine ligand (like BINAP or Xantphos). These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[6][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can interfere with the strong base and the catalyst.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
6-Amino-2-bromopyridin-3-ol189.01189 mg1.01.0
Amine (R¹R²NH)--1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6243 mg0.0750.075
NaOtBu96.10135 mg1.41.4
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-Amino-2-bromopyridin-3-ol (189 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (43 mg, 0.075 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Degassing: Subject the mixture to three vacuum/argon backfill cycles to ensure an inert atmosphere.

  • Reaction: Heat the sealed flask to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 6-18 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-amino-substituted pyridine derivative.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure proper degassing; use fresh catalyst/ligands.2. For Buchwald-Hartwig, switch to a stronger base (e.g., LHMDS). For Suzuki, ensure the base is soluble.3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Suzuki: Homocoupling of boronic acid.2. Suzuki: Protodeboronation.3. General: Decomposition of starting material.1. Use a slight excess (1.1-1.2 eq.) of boronic acid, not a large excess.2. Use rigorously anhydrous solvents if this is an issue; ensure the base is not too strong.3. Lower the reaction temperature; screen alternative solvents.
Difficult Purification 1. Product is highly polar.2. Residual palladium catalyst.1. Use a more polar mobile phase (e.g., DCM/Methanol); consider reverse-phase chromatography.2. Pass the crude product through a pad of silica gel or a specialized palladium scavenger before final purification.

Conclusion

6-Amino-2-bromopyridin-3-ol is a quintessential example of a modern building block in medicinal chemistry. It provides a robust and reliable platform for generating novel chemical entities with significant therapeutic potential. By understanding its inherent reactivity and applying optimized protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can efficiently navigate the synthesis of complex molecular architectures targeting kinases, GPCRs, and other important protein families. The strategic application of this scaffold will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

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  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Retrieved from [Link]

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  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Wang, H., et al. (2018). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Acta Pharmacologica Sinica, 39(1), 11-22. [Link]

  • LinkedIn. (2024). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Koole, C., et al. (2010). Allosteric Modulators of Class B G-Protein-Coupled Receptors. Current Opinion in Drug Discovery & Development, 13(5), 551-560. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • McKittrick, B. A., et al. (2015). Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1431-1435. [Link]

  • Marnett, L. J., et al. (2013). Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. ACS Medicinal Chemistry Letters, 4(11), 1059-1063. [Link]

  • Jacobson, K. A., & IJzerman, A. P. (2011). Allosteric Modulation of Purine and Pyrimidine Receptors. Biochemical Pharmacology, 82(6), 543-551. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

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  • ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines. Retrieved from [Link]

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Method

Application Notes & Protocols: Strategic Derivatization of 6-Amino-2-bromopyridin-3-ol for Biological Screening Libraries

Abstract The 6-amino-2-bromopyridin-3-ol scaffold is a highly valuable starting point in medicinal chemistry and drug discovery. Its trifunctional nature—possessing a nucleophilic amino group, a hydroxyl group, and a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-amino-2-bromopyridin-3-ol scaffold is a highly valuable starting point in medicinal chemistry and drug discovery. Its trifunctional nature—possessing a nucleophilic amino group, a hydroxyl group, and a bromine atom amenable to cross-coupling reactions—offers a rich platform for creating structurally diverse small molecule libraries. This guide provides a comprehensive overview of the strategic derivatization of this scaffold, detailing robust synthetic protocols for targeted modifications at each functional site. Furthermore, it outlines a systematic workflow for the subsequent biological screening of the resulting compound library, from primary high-throughput screening to hit validation, equipping researchers with the foundational knowledge to leverage this versatile chemical entity in their discovery programs.

Introduction: The Strategic Value of the 6-Amino-2-bromopyridin-3-ol Scaffold

Substituted pyridine and pyridinone cores are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] The 6-amino-2-bromopyridin-3-ol molecule, with its distinct and orthogonally reactive functional groups, represents an ideal starting block for combinatorial chemistry and fragment-based drug design. The unique arrangement of the amino, hydroxyl, and bromo substituents allows for selective and sequential modifications, enabling a systematic exploration of the chemical space around the core structure.[3]

This document serves as a technical guide for researchers, providing both the strategic rationale and detailed, field-tested protocols for the derivatization of this scaffold. We will explore palladium-catalyzed cross-coupling reactions at the C2-bromo position, acylation of the C6-amino group, and etherification at the C3-hydroxyl site. Finally, we will integrate these synthetic strategies into a cohesive workflow for library generation and subsequent biological evaluation.

Scaffold Reactivity Analysis

The synthetic utility of 6-amino-2-bromopyridin-3-ol stems from the differential reactivity of its three primary functional groups. Understanding this reactivity is crucial for designing efficient and selective synthetic routes.

  • C2-Bromo Group : This is the primary site for introducing significant structural diversity through carbon-carbon and carbon-nitrogen bond-forming reactions. It is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6][7][8][9][10] These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.

  • C6-Amino Group : As a primary aromatic amine, this group is a strong nucleophile, making it an ideal site for acylation, sulfonylation, and urea formation.[11][12][13][14] These modifications can modulate the electronic properties of the pyridine ring and introduce functionalities that can act as hydrogen bond donors or acceptors.

  • C3-Hydroxyl Group : The phenolic hydroxyl group can be readily derivatized into ethers or esters. Etherification, often achieved via Williamson synthesis, is a common strategy to block a potential metabolic site or to introduce lipophilic groups that can improve cell permeability.[15][16][17]

The interplay of these groups allows for a modular approach to library synthesis, where each site can be addressed with a high degree of selectivity.

Caption: Reaction pathways for derivatizing 6-amino-2-bromopyridin-3-ol.

Synthetic Protocols for Derivatization

The following protocols are presented as robust starting points. Researchers are encouraged to optimize conditions based on the specific reactivity of their chosen coupling partners.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C2-Position

Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. It utilizes a palladium catalyst to couple the aryl bromide with an organoboron species (e.g., a boronic acid or ester), offering a highly reliable way to introduce diverse aryl and heteroaryl moieties.[6][18] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[6][18]

Reagents & Materials
6-Amino-2-bromopyridin-3-ol
Arylboronic acid (1.2 equiv)
Pd(OAc)₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
SPhos or other suitable ligand (0.1 equiv)
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
1,4-Dioxane/Water (4:1 mixture)
Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add 6-amino-2-bromopyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 2-aryl-6-aminopyridin-3-ol derivative.

Protocol 3.2: Buchwald-Hartwig Amination at the C2-Position

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[7][9][10] This reaction has broad utility, allowing the coupling of aryl halides with a wide variety of primary and secondary amines. A strong, non-nucleophilic base, such as sodium tert-butoxide, is essential for catalyst turnover.[4]

Reagents & Materials
6-Amino-2-bromopyridin-3-ol
Primary or secondary amine (1.2-1.5 equiv)
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)
BINAP or Xantphos ligand (0.08 equiv)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene or Dioxane
Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv) to a flame-dried reaction vessel.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos).

  • Add 6-amino-2-bromopyridin-3-ol (1.0 equiv).

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-substituted-6-aminopyridin-3-ol derivative.

Protocol 3.3: Acylation of the C6-Amino Group

Rationale: Acylation of the primary amino group is a straightforward and high-yielding reaction to generate amides. This is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, which serves to neutralize the HCl or carboxylic acid byproduct. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction.[12]

Reagents & Materials
6-Amino-2-bromopyridin-3-ol derivative
Acyl chloride or anhydride (1.1 equiv)
Triethylamine (TEA) or Pyridine (1.5 equiv)
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional)
Anhydrous Dichloromethane (DCM) or THF
Nitrogen atmosphere

Step-by-Step Methodology:

  • Dissolve the 6-amino-2-bromopyridin-3-ol derivative (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Add the base (TEA, 1.5 equiv) and catalytic DMAP (if used).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization or flash column chromatography to yield the acylated product.

Integrated Workflow for Library Synthesis and Screening

A successful drug discovery campaign requires a seamless integration of chemical synthesis and biological evaluation. The workflow below illustrates a logical progression from the starting scaffold to a validated biological hit.

Caption: Workflow from scaffold derivatization to biological hit validation.

General Protocols for Biological Screening

The choice of biological assay is dictated by the therapeutic target of interest. The protocols below provide general templates for common primary and secondary screening assays.

Protocol 5.1: Primary Cell Viability Assay (MTT-Based)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for identifying compounds with cytotoxic or cytostatic effects, often used in cancer drug discovery.[2]

Materials & Reagents
Human cancer cell line (e.g., A549, MCF-7)
Complete growth medium (e.g., DMEM + 10% FBS)
96-well or 384-well clear flat-bottom plates
Test compounds (dissolved in DMSO)
Doxorubicin or Staurosporine (positive control)
DMSO (vehicle control)
MTT reagent (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add 1 µL of compound solution (or DMSO for vehicle control) to the appropriate wells to achieve the final desired concentration (e.g., 10 µM for a primary screen).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37 °C or for a few hours with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each compound. Hits are typically defined as compounds that reduce viability below a certain threshold (e.g., 50%).

Hit Validation and Secondary Assays

Hits from a primary screen must be rigorously validated to eliminate false positives and to characterize their biological activity more thoroughly.[19]

Screening TechniqueApplication & Purpose
Dose-Response Analysis Test validated hits across a range of concentrations (e.g., 8-10 points) to determine potency (IC₅₀/EC₅₀). This is a critical secondary assay.
Orthogonal Assays Use a different assay format to confirm the biological effect. For example, if the primary screen measured ATP levels (e.g., CellTiter-Glo), an orthogonal assay could measure apoptosis (e.g., Caspase-Glo).
Biophysical Binding Assays For target-based discovery, confirm direct binding of the compound to the protein of interest. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (DSF).[20]
Selectivity/Counter-Screening Test hits against related targets or in different cell lines to assess selectivity and rule out non-specific effects.

Conclusion

The 6-amino-2-bromopyridin-3-ol scaffold provides a robust and versatile platform for the generation of diverse small molecule libraries. By employing well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard functional group manipulations, researchers can systematically explore the structure-activity landscape around this privileged core. The integration of these chemical strategies with a disciplined biological screening cascade, from high-throughput primary assays to rigorous hit validation, creates a powerful engine for the discovery of novel, biologically active lead compounds.

References

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  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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  • PubMed. (n.d.). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Available at: [Link]

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  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Available at: [Link]

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  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
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  • PubMed. (n.d.). Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Available at: [Link]

  • NIH. (n.d.). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Available at: [Link]

  • Bar-Ilan University. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Available at: [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]

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Application

Application Notes and Protocols: 6-Amino-2-bromopyridin-3-ol as a Versatile Intermediate in Agrochemical Synthesis

Introduction: The Strategic Importance of the Aminopyridinol Scaffold in Modern Agrochemicals The relentless pursuit of higher crop yields and robust pest management strategies continually drives innovation in the agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyridinol Scaffold in Modern Agrochemicals

The relentless pursuit of higher crop yields and robust pest management strategies continually drives innovation in the agrochemical industry. Within the vast landscape of synthetic chemistry, pyridine-based compounds have emerged as a cornerstone for the development of novel herbicides, insecticides, and fungicides, owing to their diverse bioactivity and tunable chemical properties.[1][2] Among these, the 6-amino-2-halopyridin-3-ol scaffold represents a particularly valuable class of intermediates. This application note provides a detailed technical guide on the synthesis and utilization of 6-Amino-2-bromopyridin-3-ol , a key building block for creating advanced agrochemical active ingredients.

The strategic placement of an amino group, a hydroxyl group, and a bromine atom on the pyridine ring endows this molecule with multiple reactive sites. This trifunctionality allows for a variety of subsequent chemical modifications, enabling the construction of complex molecular architectures with tailored biological activities.[3][4] The bromine atom, for instance, serves as an excellent leaving group for cross-coupling reactions or nucleophilic substitution, while the amino and hydroxyl groups can be readily derivatized to introduce diverse pharmacophores. This inherent versatility makes 6-Amino-2-bromopyridin-3-ol a highly sought-after intermediate for medicinal and agricultural chemistry.[3]

This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth overview of the synthesis of 6-Amino-2-bromopyridin-3-ol, detailed protocols for its preparation, and a practical example of its application in the synthesis of a potential insecticidal agent, drawing parallels from established agrochemical patents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of 6-Amino-2-bromopyridin-3-ol are summarized below.

PropertyValueSource
CAS Number 934758-27-7[5]
Molecular Formula C₅H₅BrN₂O[6]
Molecular Weight 189.01 g/mol [6]
Appearance Solid
Boiling Point 421.3 ± 45.0 °C at 760 mmHg
Topological Polar Surface Area 59.1 Ų[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]

Safety Information: 6-Amino-2-bromopyridin-3-ol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5][7]

Synthetic Workflow Overview

The general workflow for the utilization of 6-Amino-2-bromopyridin-3-ol in agrochemical synthesis begins with its preparation from a readily available precursor, followed by a series of functionalization steps to build the final active ingredient.

G A Starting Material (6-Bromo-2-nitropyridin-3-ol) B Synthesis of Intermediate (Reduction) A->B  Fe or Zn/NH4Cl C Intermediate (6-Amino-2-bromopyridin-3-ol) B->C D Derivatization & Functionalization (e.g., Cyclization, Phosphorylation) C->D  Phosgene, etc. E Final Agrochemical Product (e.g., Insecticide) D->E

General workflow for agrochemical synthesis.

Detailed Synthetic Protocols

Part 1: Synthesis of the Intermediate: 6-Amino-2-bromopyridin-3-ol

The most common and efficient method for the synthesis of 6-Amino-2-bromopyridin-3-ol is the reduction of its nitro precursor, 6-bromo-2-nitropyridin-3-ol. This transformation can be achieved using various reducing agents, with iron powder in the presence of an acid or zinc dust with ammonium chloride being the most prevalent.

Protocol 1: Reduction of 6-bromo-2-nitropyridin-3-ol using Iron

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds. The use of iron is a classic, cost-effective, and scalable method.

Materials:

  • 6-bromo-2-nitropyridin-3-ol

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Calcium chloride (CaCl₂) or Ammonium chloride (NH₄Cl)

  • Celite®

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-bromo-2-nitropyridin-3-ol (1.0 eq) in ethanol (e.g., 15-20 mL per gram of starting material), add iron powder (approx. 7-10 eq) and a catalytic amount of calcium chloride or ammonium chloride (approx. 1.0 eq).[7]

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 10-20% MeOH/DCM), to afford 6-Amino-2-bromopyridin-3-ol as a solid.[7]

Causality Behind Experimental Choices:

  • Iron Powder: A cheap and effective reducing agent for nitro groups. The large excess ensures the complete conversion of the starting material.

  • Calcium Chloride/Ammonium Chloride: These salts act as electrolytes, facilitating the electron transfer process in the reduction reaction.

  • Ethanol: A good solvent for the starting material and is relatively easy to remove.

  • Celite® Filtration: Essential for removing the fine iron particles and iron oxides formed during the reaction, which would otherwise complicate the purification.

Part 2: Application in Agrochemical Synthesis - An Illustrative Example

While a specific commercial agrochemical directly synthesized from 6-Amino-2-bromopyridin-3-ol is not prominently documented in publicly available literature, its structural analogues are key precursors to potent insecticides. U.S. Patent 4,033,975A details the synthesis of insecticidal phosphoric acid esters from 2-amino-3-hydroxy-5-chloropyridine.[2][8] By analogy, we can outline a highly plausible synthetic route to a corresponding brominated insecticide.

The following protocol is an illustrative example of how 6-Amino-2-bromopyridin-3-ol can be utilized to synthesize a hypothetical organophosphate insecticide, based on the chemistry described in the aforementioned patent.

Hypothetical Target Agrochemical: O,O-diethyl O-(6-bromo-2-oxo-2,3-dihydrooxazolo[4,5-b]pyridin-3-yl)methyl phosphorothioate.

Synthetic Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Chloromethylation cluster_2 Step 3: Phosphorylation A 6-Amino-2-bromopyridin-3-ol B 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one A->B  Phosgene (COCl₂) C 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one D 3-(Chloromethyl)-6-bromooxazolo [4,5-b]pyridin-2(3H)-one C->D  Formaldehyde (CH₂O),  Thionyl Chloride (SOCl₂) E 3-(Chloromethyl)-6-bromooxazolo [4,5-b]pyridin-2(3H)-one F Insecticidal Product E->F  Ammonium O,O-diethyl  dithiophosphate

Illustrative synthesis of a hypothetical insecticide.

Protocol 2: Synthesis of the Hypothetical Insecticide

Step 1: Synthesis of 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one This step involves the cyclization of the amino and hydroxyl groups with phosgene to form an oxazolone ring system.

Materials:

  • 6-Amino-2-bromopyridin-3-ol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • An appropriate solvent (e.g., toluene, dioxane)

  • Base (e.g., triethylamine)

  • Reaction vessel suitable for handling phosgene

Procedure (Conceptual):

  • Dissolve 6-Amino-2-bromopyridin-3-ol (1.0 eq) in a suitable anhydrous solvent in a reaction vessel equipped for handling toxic gases.

  • Add a base (1.1 eq) to the solution.

  • Carefully introduce phosgene (or a solution of a phosgene equivalent) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the excess phosgene with a suitable reagent (e.g., ammonia solution).

  • Work up the reaction mixture by extraction and purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 3-(Chloromethyl)-6-bromooxazolo[4,5-b]pyridin-2(3H)-one This step introduces the chloromethyl group, which will be the site of phosphorylation.

Materials:

  • 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one

  • Formaldehyde

  • Thionyl chloride (SOCl₂)

Procedure (Conceptual):

  • React 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one with formaldehyde to form the N-hydroxymethyl derivative.

  • Treat the N-hydroxymethyl intermediate with thionyl chloride to convert the hydroxyl group to a chlorine atom.

  • Purify the resulting chloromethyl derivative.

Step 3: Synthesis of the Final Insecticidal Product The final step is a nucleophilic substitution where the chloromethyl group is displaced by a dialkyl dithiophosphate.

Materials:

  • 3-(Chloromethyl)-6-bromooxazolo[4,5-b]pyridin-2(3H)-one

  • Ammonium O,O-diethyl dithiophosphate

  • A suitable solvent (e.g., acetone, acetonitrile)

Procedure (Conceptual):

  • Dissolve 3-(Chloromethyl)-6-bromooxazolo[4,5-b]pyridin-2(3H)-one in a solvent.

  • Add ammonium O,O-diethyl dithiophosphate and stir the mixture, possibly with gentle heating, until the reaction is complete.

  • Work up the reaction by removing the solvent and extracting the product.

  • Purify the final product by chromatography or recrystallization.

Conclusion

6-Amino-2-bromopyridin-3-ol is a highly functionalized and versatile intermediate with significant potential in the synthesis of novel agrochemicals. Its preparation via the reduction of the corresponding nitro compound is a well-established and scalable process. The presence of three distinct reactive centers allows for a wide range of chemical transformations, making it an attractive starting point for the discovery of new active ingredients. The illustrative synthetic pathway to a hypothetical organophosphate insecticide, based on established patent literature for analogous compounds, highlights the strategic value of this intermediate in developing next-generation crop protection agents. Further exploration of the derivatization of 6-Amino-2-bromopyridin-3-ol is likely to yield a new generation of herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Google Patents. (2023). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Google Patents. (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Justia Patents. (1976). Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Retrieved from [Link]

  • MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Aminopyridin-3-ol. Retrieved from [Link]

  • ResearchGate. (2018). Pyridine Derivatives as Insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Retrieved from [Link]

  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Retrieved from [Link]

  • PubMed Central. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • Google Patents. (2020). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • ResearchGate. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]

  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • MDPI. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 6-Amino-2-bromopyridin-3-ol Synthesis

Introduction: 6-Amino-2-bromopyridin-3-ol is a critical intermediate in the pharmaceutical industry, valued for its role in the synthesis of complex therapeutic agents.[1] However, its synthesis is not without challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Amino-2-bromopyridin-3-ol is a critical intermediate in the pharmaceutical industry, valued for its role in the synthesis of complex therapeutic agents.[1] However, its synthesis is not without challenges. The presence of multiple reactive sites on the pyridine ring makes it susceptible to the formation of various impurities that can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a practical question-and-answer format to address common issues encountered during synthesis.

Section 1: Overview of a Common Synthetic Pathway

A prevalent method for synthesizing 6-Amino-2-bromopyridin-3-ol involves the reduction of a nitro precursor, 6-bromo-2-nitropyridin-3-ol. This pathway is generally favored for its regiochemical control. The key transformation is the selective reduction of the nitro group to an amine without affecting the bromo substituent or the pyridine core.

G cluster_0 Synthetic Pathway A 6-Bromo-2-nitropyridin-3-ol (Starting Material) B Reduction Reaction (e.g., Fe/NH4Cl, H2/Pd-C) A->B C Crude 6-Amino-2-bromopyridin-3-ol B->C D Purification (Chromatography/Recrystallization) C->D E Pure 6-Amino-2-bromopyridin-3-ol D->E

Caption: A typical synthetic workflow for 6-Amino-2-bromopyridin-3-ol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.

Issue 1: Presence of Over-brominated Impurities

Q: My LC-MS analysis shows a peak with a mass corresponding to a di-brominated product (M+2Br). What is this impurity and how did it form?

A: This is one of the most common issues and is almost certainly a di-brominated aminopyridinol species. The synthesis of various brominated aminopyridines is known to be complicated by over-bromination, where a second bromine atom is added to the ring.[2][3]

Causality: The starting material for the entire synthesis, often a substituted aminopyridine, is highly activated towards electrophilic aromatic substitution. Both the amino group (-NH₂) and the hydroxyl group (-OH) are strong activating groups, making the pyridine ring electron-rich and susceptible to further bromination if any excess brominating agent is present or if reaction conditions are not strictly controlled during the initial bromination step of the precursor.

Suggested Solutions:

  • Strict Stoichiometric Control: When preparing the brominated precursor, use no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).

  • Slow Reagent Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-10 °C) to prevent localized areas of high concentration, which can promote di-bromination.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the di-bromo byproduct.

G A Aminopyridinol Precursor B Brominating Agent (1 equivalent) A->B Controlled Reaction C Desired Mono-bromo Product B->C D Excess Brominating Agent (>1 equivalent) C->D Uncontrolled Reaction E Di-bromo Impurity D->E

Caption: Formation pathway of mono- vs. di-brominated products.

Issue 2: Incomplete Reduction of the Nitro Group

Q: My crude product is contaminated with a significant amount of the starting material, 6-bromo-2-nitropyridin-3-ol. How can I drive the reaction to completion?

A: Incomplete conversion is a frequent problem in the reduction of aromatic nitro compounds. This indicates that the reaction conditions are not optimal for the complete reduction of the nitro group.

Causality: The reduction of a nitro group is a multi-electron process that can be sluggish. The cause can be insufficient reductant, deactivated catalyst (in catalytic hydrogenations), or inadequate reaction time/temperature. Metal-based reductions, such as with iron powder, can also be hampered if the metal surface is not sufficiently activated.[4]

Suggested Solutions:

  • Increase Reductant Equivalents: For metal-based reductions (e.g., Fe, SnCl₂), increase the molar equivalents of the metal powder. A common range is 5-10 equivalents.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and not poisoned. Sometimes, a small amount of acid is required to maintain catalyst activity, though this must be carefully controlled to avoid dehalogenation.

  • Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction's progress by TLC or HPLC until the nitro starting material is no longer detectable.

  • Metal Activation: When using iron, the addition of an electrolyte like ammonium chloride (NH₄Cl) or a small amount of acid (like acetic acid or HCl) is crucial to activate the metal surface and facilitate the electron transfer process.[4]

Issue 3: Product Discoloration

Q: The isolated 6-Amino-2-bromopyridin-3-ol is a dark brown or black solid, not the expected off-white or light yellow powder. What is the cause and can it be purified?

A: Aminophenols are notoriously prone to oxidation, which can lead to the formation of highly colored polymeric impurities.

Causality: The electron-rich aminophenol system is easily oxidized by atmospheric oxygen, especially in solution and when exposed to light or trace metal catalysts. This oxidation process forms quinone-imine type structures, which are highly conjugated and colored, and can subsequently polymerize.

Suggested Solutions:

  • Work Under Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the workup can prevent oxidation.

  • Purification with Activated Carbon: During recrystallization, adding a small amount of activated carbon (charcoal) can effectively adsorb the colored polymeric impurities.[5] The hot solution is then filtered through a pad of Celite® to remove the carbon before crystallization.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave the colored impurities behind in the mother liquor, yielding a purer, lighter-colored product.

Section 3: Analytical & Purification Protocols

Protocol 1: Standard HPLC Method for Purity Analysis

This protocol provides a general starting point for assessing the purity of 6-Amino-2-bromopyridin-3-ol. Optimization may be required. High-performance liquid chromatography is a primary method for analyzing impurities in amino acid derivatives.[6]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm and 280 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/Water
Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is an effective method for removing impurities with different polarities, such as unreacted nitro starting material or over-brominated byproducts.[4]

  • Adsorbent Preparation: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 98:2 Dichloromethane/Methanol).

  • Column Packing: Pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMF), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 DCM/MeOH) and gradually increase the polarity (e.g., to 95:5 or 90:10 DCM/MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Summary of Potential Impurities

Impurity NameStructureCommon OriginIdentification Method
6-Bromo-2-nitropyridin-3-olC₅H₃BrN₂O₃Incomplete reductionLC-MS, ¹H NMR
2,X-Dibromo-6-aminopyridin-3-olC₅H₄Br₂N₂OOver-bromination of precursorLC-MS (isotopic pattern)
2-Aminopyridin-3-olC₅H₆N₂OReductive dehalogenationLC-MS, ¹H NMR
Polymeric Oxidation ProductsN/AAir oxidation of final productVisual (dark color), HPLC (broad, late-eluting peaks)

References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • Synthesis of 2-amino-6-bromopyridine - Dissert
  • 934758-27-7, 2-AMINO-6-BROMOPYRIDIN-3-OL Formula - Echemi.
  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
  • CN101704781A - Preparation method of amino pyridine bromide compound - Google P
  • CAS 934758-27-7 2-Amino-6-bromopyridin-3-ol - Alfa Chemistry.
  • 3-Amino-6-bromo-pyridin-2-ol hydrobromide - Chem-Impex.
  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • 2,3-diaminopyridine - Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Synthesis of 6-Amino-2-bromopyridin-3-ol

Welcome to the technical support center for the synthesis of 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important inte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this molecule.

Introduction

6-Amino-2-bromopyridin-3-ol is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for various therapeutic targets. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of a common synthetic route, focusing on the practical challenges and their solutions.

A prevalent and effective method for preparing 6-Amino-2-bromopyridin-3-ol involves a two-step sequence starting from 2-nitropyridin-3-ol:

  • Electrophilic Bromination: Introduction of a bromine atom at the C6 position of 2-nitropyridin-3-ol to form 6-bromo-2-nitropyridin-3-ol.

  • Chemoselective Reduction: Reduction of the nitro group of 6-bromo-2-nitropyridin-3-ol to an amino group to yield the final product.

This guide will dissect each of these steps, addressing the most common side reactions and providing validated protocols for their mitigation.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 2-Nitropyridin-3-ol Intermediate 6-Bromo-2-nitropyridin-3-ol Start->Intermediate Bromination (NBS or Br2) Final 6-Amino-2-bromopyridin-3-ol Intermediate->Final Reduction (Fe/NH4Cl or Zn/HCl)

Caption: A common two-step synthesis of 6-Amino-2-bromopyridin-3-ol.

Troubleshooting and FAQs

Step 1: Bromination of 2-Nitropyridin-3-ol

The primary challenge in this step is achieving selective mono-bromination at the desired C6 position while avoiding the formation of di-brominated and other isomeric byproducts.

Q1: My bromination reaction is producing a significant amount of di-brominated byproduct. How can I prevent this?

A1: The formation of di-brominated species is a classic example of over-bromination, a common issue when dealing with activated pyridine rings. The key to minimizing this side reaction is to control the stoichiometry of the brominating agent and the reaction conditions.

  • Causality: The hydroxyl group at C3 and the pyridine nitrogen influence the electron density of the ring, making it susceptible to multiple electrophilic additions if the reaction is not carefully controlled.

  • Solution:

    • Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). An excess of the brominating agent is the primary cause of over-bromination.[1][2]

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.

    • Temperature Control: Perform the reaction at a low temperature, typically between 0°C and room temperature. Exothermic reactions can accelerate the rate of the second bromination.

Q2: I am observing the formation of isomeric mono-brominated products. How can I improve the regioselectivity for the C6 position?

A2: Achieving high regioselectivity is crucial for a clean reaction. The directing effects of the substituents on the pyridine ring play a key role.

  • Causality: The hydroxyl group at C3 is an ortho-, para-director, while the nitro group at C2 is a meta-director. The combination of these effects should favor substitution at the C4 and C6 positions. Steric hindrance from the nitro group at C2 can disfavor substitution at C4, making C6 the more accessible position.

  • Solution:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents can sometimes enhance selectivity.

    • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can help to direct the bromination to a specific position by coordinating with the pyridine nitrogen and altering the electronic properties of the ring.

Q3: The reaction is sluggish, and I have a low conversion of my starting material. What can I do?

A3: Low reactivity can be due to a number of factors, including the choice of brominating agent and reaction temperature.

  • Causality: The nitro group is strongly deactivating, which can make the bromination reaction slow.

  • Solution:

    • Choice of Brominating Agent: While NBS is often preferred for its milder nature, elemental bromine (Br₂) in the presence of a Lewis acid like FeBr₃ can be a more potent brominating system.[3] However, this increases the risk of side reactions.

    • Temperature: If the reaction is too slow at low temperatures, a modest increase in temperature may be necessary. However, this should be done cautiously while monitoring for the formation of byproducts.

Step 2: Reduction of 6-Bromo-2-nitropyridin-3-ol

The main goals of this step are to achieve complete reduction of the nitro group without affecting the bromo substituent and to ensure a straightforward purification of the final product.

Q4: My reduction is incomplete, and I am isolating a mixture of products.

A4: Incomplete reduction is a common problem that can lead to the presence of nitroso and hydroxylamine intermediates in your final product.

  • Causality: Insufficient reducing agent, poor quality of the metal reductant (e.g., oxidized iron or zinc), or inadequate reaction time can lead to incomplete conversion.

  • Solution:

    • Excess Reducing Agent: Use a sufficient excess of the reducing agent. For iron powder, 5-10 equivalents are common. For zinc, a similar excess is often required.

    • Activation of Metal: The surface of the metal reductant can become oxidized, reducing its reactivity. Pre-treating the metal with dilute acid to remove the oxide layer can improve its performance.

    • Reaction Time and Temperature: Ensure the reaction is stirred vigorously and for a sufficient amount of time. Gentle heating can sometimes be used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

Q5: I am losing my bromine substituent during the reduction. How can I prevent this dehalogenation?

A5: Dehalogenation is a known side reaction in the reduction of halogenated nitroarenes, particularly with certain catalysts.

  • Causality: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is notorious for causing dehalogenation. Dissolving metal reductions are generally more chemoselective.

  • Solution:

    • Choice of Reducing System: Avoid catalytic hydrogenation with Pd/C. Instead, opt for dissolving metal reductions such as iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or ammonium chloride, or zinc powder with an acid.[4] These methods are less prone to causing dehalogenation.

    • Control of Reaction Conditions: If using a catalytic method is unavoidable, careful selection of the catalyst and control of hydrogen pressure and temperature can sometimes minimize dehalogenation.

Q6: The work-up of my reduction is difficult, and I am getting a low isolated yield.

A6: The use of metal powders often results in a challenging work-up to remove the metal salts.

  • Causality: The formation of metal hydroxides and salts during the work-up can lead to emulsions and make the extraction of the product difficult.

  • Solution:

    • Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite can help to remove the bulk of the metal and its salts.

    • pH Adjustment: Careful adjustment of the pH during the work-up can help to precipitate metal hydroxides, which can then be removed by filtration.

    • Extraction with a Suitable Solvent: Use a solvent system that provides good partitioning of your product and minimizes the formation of emulsions. Sometimes, the addition of a brine wash can help to break up emulsions.

Data Summary: Reaction Parameters

ParameterStep 1: BrominationStep 2: Reduction
Starting Material 2-Nitropyridin-3-ol6-Bromo-2-nitropyridin-3-ol
Reagents NBS (1.0-1.1 eq.) in a suitable solvent (e.g., DMF, Acetonitrile)Fe powder (5-10 eq.) and NH₄Cl (1-2 eq.) in Ethanol/Water
Temperature 0°C to 25°C50°C to reflux
Reaction Time 2-6 hours4-12 hours
Key Side Products Di-brominated pyridinols, Isomeric mono-brominated productsNitroso and hydroxylamine intermediates, Dehalogenated product (2-Amino-pyridin-3-ol)
Purification Column chromatography (Silica gel)Recrystallization or Column chromatography

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-nitropyridin-3-ol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitropyridin-3-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous DMF and add it dropwise to the cooled solution of 2-nitropyridin-3-ol over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-2-nitropyridin-3-ol.

Protocol 2: Synthesis of 6-Amino-2-bromopyridin-3-ol
  • Reaction Setup: To a solution of 6-bromo-2-nitropyridin-3-ol (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 eq.) and ammonium chloride (1.5 eq.).[5]

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 6-Amino-2-bromopyridin-3-ol.

Mechanistic Insights into Side Reactions

Over-bromination

Over_Bromination SM 2-Nitropyridin-3-ol MonoBromo 6-Bromo-2-nitropyridin-3-ol (Desired Product) SM->MonoBromo + Br+ DiBromo 4,6-Dibromo-2-nitropyridin-3-ol (Side Product) MonoBromo->DiBromo + Br+ (excess)

Caption: The formation of the di-brominated side product from the desired mono-brominated intermediate.

Incomplete Reduction

Incomplete_Reduction Nitro 6-Bromo-2-nitropyridin-3-ol Nitroso 6-Bromo-2-nitrosopyridin-3-ol (Intermediate) Nitro->Nitroso [H] Hydroxylamine 6-Bromo-2-(hydroxyamino)pyridin-3-ol (Intermediate) Nitroso->Hydroxylamine [H] Amino 6-Amino-2-bromopyridin-3-ol (Final Product) Hydroxylamine->Amino [H]

Caption: Stepwise reduction of the nitro group, highlighting potential intermediates.

References

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  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem, 2025.

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office, EP0530524A1, 1993.

  • Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable.

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  • Research on the Quality Improvement and Consumption Reduction of Iron Ore Agglomeration Based on Optimization. MDPI, 2023.

  • 934758-27-7, 2-AMINO-6-BROMOPYRIDIN-3-OL Formula. Echemi.

  • Predict the major products of bromination of the following compounds, using Br2 and FeBr3 in the dark. (c). Pearson.

  • 2,3-diaminopyridine. Organic Syntheses Procedure.

  • Characterization and optimization of spray dried iron and zinc nanoencapsules based on potato starch and maltodextrin. PubMed, 2022.

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents, CN103709174A, 2014.

  • What is Allylic Bromination?. Master Organic Chemistry, 2013.

  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Benchchem, 2025.

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry, 2013.

  • 2-Amino-6-bromopyridin-3-ol. Alfa Chemistry.

  • Preparation method of amino pyridine bromide compound. Google Patents, CN101704781A, 2010.

  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.

  • 2-Nitropyridin-3-ol. BLD Pharm.

  • 3-AMINO-6-BROMO-PYRIDIN-2-OL. Guidechem.

  • 2-Amino-6-bromopyridin-3-ol. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimization of 6-Amino-2-bromopyridin-3-ol Reaction Yield

Welcome to the technical support guide for the synthesis and optimization of 6-Amino-2-bromopyridin-3-ol (CAS 934758-27-7). This document is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 6-Amino-2-bromopyridin-3-ol (CAS 934758-27-7). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic intermediate. As a key building block in the development of various pharmaceutical agents, including kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and chemical principles.

The primary and most accessible synthetic route to 6-Amino-2-bromopyridin-3-ol involves the chemical reduction of its nitro precursor, 6-bromo-2-nitropyridin-3-ol. The efficiency of this transformation is highly dependent on the choice of reducing agent, solvent, and reaction conditions. This guide will focus on optimizing this critical reduction step.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-Amino-2-bromopyridin-3-ol via the reduction of 6-bromo-2-nitropyridin-3-ol.

Problem 1: Low or No Product Yield

Potential Cause 1: Inactive Reducing Agent The most common reducing agents for this transformation are metals like iron (Fe) or zinc (Zn) powder.[4] These metals can develop a passivating oxide layer on their surface, significantly reducing their reactivity.

  • Recommended Solution:

    • Activate the Metal: Before starting the reaction, consider pre-treating the metal powder. For zinc, a quick wash with dilute HCl, followed by rinsing with water, ethanol, and ether, can remove the oxide layer. For iron, similar acid activation can be effective.

    • Use High-Grade Reagents: Ensure the use of fine, high-purity metal powders with high surface area.

Potential Cause 2: Insufficient Equivalents of Reducing Agent The stoichiometry of nitro group reduction requires multiple electron transfer steps. Using an insufficient amount of the reducing metal will lead to an incomplete reaction.

  • Recommended Solution:

    • For reductions using Zinc (Zn) or Iron (Fe), a significant excess is often required. Published procedures use up to 10 equivalents of the metal relative to the nitro starting material.[4] It is recommended to start with at least 5-10 equivalents and optimize from there.

Potential Cause 3: Incorrect Reaction Temperature The reduction of an aromatic nitro group is an exothermic process but often requires an initial activation energy to proceed at a reasonable rate.

  • Recommended Solution:

    • The reaction temperature depends on the chosen reagent system. For instance, a system of zinc powder and ammonium chloride in ethanol proceeds effectively at a moderate temperature of 50°C.[4] In contrast, a system using iron powder may require higher temperatures, such as 85°C, to achieve a good conversion rate.[4] Monitor the reaction temperature closely, especially during scale-up, to control the exotherm.

Problem 2: Incomplete Reaction (Significant Starting Material Remains)

Potential Cause 1: Poor Mass Transfer in a Heterogeneous Mixture Reactions involving metal powders are heterogeneous. If the mixture is not stirred effectively, the starting material will have limited contact with the reducing agent's surface, leading to a stalled reaction.

  • Recommended Solution:

    • Vigorous Stirring: Employ robust mechanical stirring, especially for reactions larger than a few grams. A magnetic stir bar may not be sufficient to maintain a uniform suspension.

    • Solvent Volume: Ensure the reaction is not overly concentrated, as this can hinder effective mixing.

Potential Cause 2: Deactivation of the Reducing Agent The metal surface can become fouled or passivated during the reaction, especially if side reactions occur or if the pH of the medium shifts unfavorably.

  • Recommended Solution:

    • Monitor and Re-dose: If TLC analysis shows the reaction has stalled, a fresh portion of the activated reducing agent can be added to restart the conversion.

    • pH Control: The use of additives like ammonium chloride (with Zn) or calcium chloride (with Fe) helps maintain a suitable environment for the reduction.[4]

Problem 3: Formation of Impurities and Purification Challenges

Potential Cause 1: Debromination A common side reaction with halogenated pyridines, especially under reductive conditions in the presence of a metal catalyst, is hydrodebromination. This would result in the formation of 2-aminopyridin-3-ol.

  • Recommended Solution:

    • Temperature Control: Avoid excessive heating, as higher temperatures can promote this side reaction.

    • Milder Reagents: If debromination is a persistent issue, consider alternative, milder reducing agents such as stannous chloride (SnCl₂·2H₂O) in ethanol, which is also effective for nitro group reductions.[2]

Potential Cause 2: Difficulty with Product Extraction 6-Amino-2-bromopyridin-3-ol is a polar molecule containing both a basic amino group and an acidic hydroxyl group, making it amphoteric. This can lead to poor solubility in standard organic solvents like ethyl acetate and high solubility in water, complicating extractive workup.

  • Recommended Solution:

    • pH Adjustment: After filtering off the metal salts, carefully adjust the pH of the aqueous filtrate. Bringing the pH to near neutral (pH 7-8) should maximize the concentration of the neutral form of the molecule, improving its partition into an organic solvent.

    • Solvent Choice: Use a more polar solvent system for extraction. A mixture of dichloromethane (DCM) and methanol (e.g., 10:1) or repeated extractions with ethyl acetate may be necessary.

Potential Cause 3: Co-elution during Column Chromatography The high polarity of the product can make it challenging to separate from polar impurities on silica gel.

  • Recommended Solution:

    • Gradient Elution: Use a gradient elution method for flash chromatography. Start with a less polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common system is a gradient of 0-20% methanol in DCM.[4]

    • Alternative Stationary Phase: If silica is ineffective, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing 6-Amino-2-bromopyridin-3-ol?

The most commonly cited method is the reduction of 6-bromo-2-nitropyridin-3-ol. Two well-documented protocols use different metal-based systems, summarized below.[4]

Reagent SystemSolventTemperatureReaction TimeReported Yield
Zinc (Zn) powder, Ammonium Chloride (NH₄Cl)Ethanol (C₂H₅OH)50°C16 h60%
Iron (Fe) powder, Calcium Chloride (CaCl₂)Ethanol (C₂H₅OH)85°C16 h58%

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective technique.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 9:1 or 9.5:0.5 ratio, works well. The product is significantly more polar than the starting nitro compound.

  • Visualization: The starting material (6-bromo-2-nitropyridin-3-ol) is often a yellow solid, while the product is a grayish or off-white solid. Both are typically UV-active. Staining with potassium permanganate can also be used.

Q3: What are the critical safety considerations for this synthesis?

  • Metal Powders: Fine metal powders like zinc can be pyrophoric. Handle them away from ignition sources and under an inert atmosphere if possible, especially when dry.

  • Exotherm: The reduction of nitro groups is highly exothermic. For larger-scale reactions (>10 g), ensure adequate cooling is available and add reagents portion-wise to control the temperature.

  • Solvents: Ethanol is flammable. All heating should be done using a heating mantle or an oil bath with proper ventilation.

Q4: This molecule is an intermediate. What are its typical downstream applications?

6-Amino-2-bromopyridin-3-ol is a versatile building block because it contains three distinct functional handles: an amine, a hydroxyl group, and an aryl bromide. The aryl bromide is particularly useful for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromide can be coupled with various aryl or heteroaryl boronic acids or esters to form C-C bonds, a foundational reaction in medicinal chemistry.[5][6][7][8]

  • Buchwald-Hartwig Amination: The bromide can be coupled with a wide range of primary or secondary amines to form new C-N bonds, creating more complex substituted aminopyridines.[9][10][11][12][13]

Visualized Workflows and Pathways

Synthesis Pathway

Synthesis SM 6-bromo-2-nitropyridin-3-ol P 6-Amino-2-bromopyridin-3-ol SM->P   Reduction [1] Zn, NH₄Cl, EtOH, 50°C [2] Fe, CaCl₂, EtOH, 85°C

Caption: Primary synthetic route to 6-Amino-2-bromopyridin-3-ol.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction Cause1 Reagent Issue? Start->Cause1 Cause2 Reaction Conditions? Start->Cause2 Cause3 Workup/Purification? Start->Cause3 Sol1A Activate Metal (e.g., acid wash) Cause1->Sol1A Metal Passivated Sol1B Increase Equivalents of Reducing Agent Cause1->Sol1B Stoichiometry Sol2A Ensure Vigorous Stirring Cause2->Sol2A Heterogeneous Sol2B Optimize Temperature Cause2->Sol2B Temp Too Low Sol2C Increase Reaction Time Cause2->Sol2C Stalled Sol3A Optimize pH for Extraction Cause3->Sol3A Poor Extraction Sol3B Use Polar Co-Solvent (DCM/MeOH) Cause3->Sol3B Product Loss

Caption: Decision tree for troubleshooting low reaction yield.

Common Downstream Reactions

Downstream_Reactions Central 6-Amino-2-bromopyridin-3-ol Suzuki Suzuki Coupling (C-C Bond Formation) Central->Suzuki  Pd catalyst,  Base, R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bond Formation) Central->Buchwald  Pd catalyst,  Base, Ligand, HNR¹R² Product_Suzuki 6-Amino-2-aryl-pyridin-3-ol Suzuki->Product_Suzuki Product_Buchwald 6-Amino-2-(N-R¹,R²)-pyridin-3-ol Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions using the aryl bromide handle.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 6-Amino-2-bromopyridin-3-ol using a zinc/ammonium chloride system.[4]

Materials:

  • 6-bromo-2-nitropyridin-3-ol

  • Zinc powder (fine, <325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (200 proof)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-2-nitropyridin-3-ol (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10-15 mL per gram of starting material), followed by ammonium chloride (5.0 eq) and zinc powder (5.0 eq).

  • Heating: Under a nitrogen or argon atmosphere, heat the reaction mixture to 50°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete after 16 hours. The starting material spot should be consumed and a new, more polar product spot should appear.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake thoroughly with ethanol or methanol.

  • Workup - Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude residue.

  • Workup - Extraction: Dissolve the residue in a mixture of water and ethyl acetate (or DCM). Carefully adjust the pH of the aqueous layer to ~8 with saturated NaHCO₃ solution. Extract the aqueous layer three times with a 10:1 mixture of DCM/MeOH.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% methanol in dichloromethane, to afford pure 6-Amino-2-bromopyridin-3-ol.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research [Online]. Available: [Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents [Online].
  • CN101704781A - Preparation method of amino pyridine bromide compound. Google Patents [Online].
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate [Online]. Available: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Sheffield [Online]. Available: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central [Online]. Available: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI [Online]. Available: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed [Online]. Available: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. ResearchGate [Online]. Available: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts [Online]. Available: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts [Online]. Available: [Link]

  • Suzuki Coupling. Organic Chemistry Portal [Online]. Available: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate [Online]. Available: [Link]

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives. PubMed Central [Online]. Available: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. MDPI [Online]. Available: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate [Online]. Available: [Link]

  • Buchwald–Hartwig amination. Wikipedia [Online]. Available: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health [Online]. Available: [Link]

  • 2,3-diaminopyridine. Organic Syntheses [Online]. Available: [Link]

Sources

Optimization

Troubleshooting low yield in Suzuki coupling of bromopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with low yi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with low yields when using bromopyridine substrates. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, the unique electronic properties of heteroaromatics, particularly pyridines, introduce specific challenges that can lead to frustratingly low yields. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This guide provides a structured, question-and-answer approach to systematically troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: My reaction has stalled completely, with mostly starting material remaining. Where should I begin troubleshooting?

A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, improper reaction setup (oxygen contamination), or an inappropriate choice of base or solvent.

Causality: The catalytic cycle requires a Pd(0) species to initiate oxidative addition into the C-Br bond.[3] If your Pd(II) precatalyst isn't properly reduced to Pd(0), or if the active Pd(0) is oxidized and precipitates as palladium black, the reaction cannot start.[3] Oxygen can facilitate the homocoupling of boronic acids and lead to the formation of inactive palladium black.[3]

Troubleshooting Workflow:

G A Low or No Yield B 1. Verify Catalyst Activity Is the precatalyst fresh? Did you degas thoroughly? A->B Start Here C 2. Assess Base & Solvent Is the base strong enough? Is it soluble? Is the solvent appropriate? B->C If catalyst is OK D 3. Evaluate Substrates Is the boronic acid stable? Is the bromopyridine pure? C->D If base/solvent are appropriate E 4. Screen Ligands Is the ligand promoting or inhibiting? D->E If substrates are pure

Caption: A logical flow for initial troubleshooting.

Immediate Actions:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture using a nitrogen or argon stream or by employing freeze-pump-thaw cycles. This is critical, especially when using Pd(0) sources like Pd(PPh₃)₄ or when the active catalyst is formed in situ.[4]

  • Check Catalyst and Ligand Integrity: Use fresh, properly stored palladium sources and ligands. Phosphine ligands, in particular, can oxidize over time.

  • Re-evaluate Your Base: Ensure the chosen base is strong enough and has some solubility in the reaction medium. See the "Base & Solvent Selection" section for more details.

Deep Dive Troubleshooting Guides
Catalyst & Ligand Issues
Q2: I'm observing the formation of black precipitate (palladium black) in my reaction flask. Why is this happening and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[3] This is a common mode of catalyst death. It occurs when the concentration of the active, ligand-stabilized Pd(0) species is too low or when the ligands themselves are not robust enough to stabilize the catalyst throughout the reaction.

Causality: Palladium ligands are crucial for solubilizing and stabilizing the Pd(0) center.[3] If the ligand dissociates and does not re-coordinate quickly, the unstable "naked" Pd(0) atoms will aggregate. This is often exacerbated at high temperatures or with ligands that are not sterically bulky or electron-rich enough.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: For bromopyridines, ligands from the biarylphosphine class (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][5] Their steric bulk promotes reductive elimination (the product-forming step) and their electron-donating nature stabilizes the electron-deficient palladium center, preventing aggregation.[1]

  • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a separate ligand), consider using a well-defined pre-catalyst where the ligand is already bound to the palladium. This can lead to more consistent activation and a lower tendency to form palladium black.

  • Lower the Reaction Temperature: If possible, reducing the temperature can slow the rate of catalyst decomposition. This must be balanced with the need for thermal energy to drive the reaction forward.

Ligand Class Examples Key Feature Best For...
Monodentate PhosphinesPPh₃, P(t-Bu)₃Simple, classic ligandsLess challenging substrates; PPh₃ is often a starting point but not ideal for pyridines.[6]
BiarylphosphinesSPhos, XPhos, RuPhosVery bulky and electron-donatingHindered or electron-deficient substrates like bromopyridines. Promotes oxidative addition and reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, sterically bulkyHighly active catalysts, good for challenging couplings including aryl chlorides.[5]
FerrocenylphosphinesdppfBidentate, robustGood general-purpose ligand, offers high stability.[4]
Substrate-Specific Problems
Q3: My yield is low specifically when using a 2-bromopyridine. What makes this position so challenging?

A3: The proximity of the nitrogen atom to the reaction center in 2-bromopyridines presents a significant challenge. The nitrogen's lone pair can chelate to the palladium center after oxidative addition, forming a stable five-membered ring. This palladacycle can be too stable, slowing down or preventing subsequent steps like transmetalation.[2]

Causality: This catalyst inhibition is a classic example of substrate-catalyst interaction hindering the catalytic cycle. While some coordination is necessary, excessive stabilization of an intermediate slows the overall turnover frequency.

Solutions:

  • Use Highly Bulky Ligands: Ligands like XPhos or SPhos can sterically disfavor the formation of the inhibitory chelate, encouraging the desired reaction pathway.

  • Consider a Different Catalyst System: In some cases, Nickel catalysts can be effective for coupling heteroaryl halides and may offer a different reactivity profile that avoids this specific inhibition pathway.[6]

  • Increase Temperature: Providing more thermal energy can sometimes help overcome the activation barrier to break the inhibitory Pd-N bond and move the catalytic cycle forward.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Inhibition by 2-Bromopyridine A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation (Base, R-B(OR)₂ ) C->D H Py-Pd(II)-Br(L)₂ C->H If Ar = 2-Pyridyl E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Product Out G Ar-R F->G I Stable Chelate (Catalyst Trap) H->I N-coordination

Caption: The Suzuki cycle and the inhibitory chelation by 2-bromopyridines.

Q4: I suspect my boronic acid is degrading during the reaction. What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[2] This consumes your nucleophile and reduces the yield. Electron-deficient aryl boronic acids are particularly susceptible to this side reaction.[2]

Causality: The mechanism often involves protonolysis, which can be accelerated in both acidic and basic media, especially at elevated temperatures and in the presence of water.[2]

Solutions:

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, can significantly increase its stability and prevent premature protodeboronation.[3] These esters are often more robust under reaction conditions and can be used directly.[3]

  • Choose the Right Base: While a base is required to activate the boronic acid for transmetalation, a very strong aqueous base can accelerate protodeboronation.[5] Consider using a milder base like K₃PO₄ or Cs₂CO₃, or an anhydrous base like KF.

  • Minimize Reaction Time and Temperature: Run the reaction only as long as necessary and at the lowest effective temperature. Monitor by TLC or LCMS to determine the point of maximum product formation.

  • Use an Excess of Boronic Acid: A common strategy is to use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid partner to compensate for any degradation.

Common Side Reactions
Q5: Besides my desired product, I'm seeing a significant amount of a biaryl product derived from my boronic acid (Ar-B(OH)₂ → Ar-Ar). What is this homocoupling and how do I stop it?

A5: This side product arises from the homocoupling of two boronic acid molecules. This is often promoted by the presence of oxygen and a Pd(II) species in the reaction mixture.[3]

Causality: If the reaction is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3]

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are free of oxygen before adding the catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) salt that needs to be reduced in situ.

  • Control Stoichiometry: Ensure you don't have a vast excess of the boronic acid, as this can favor the side reaction, especially if the cross-coupling is slow.

Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions

This protocol outlines a parallel screening approach in vials to efficiently identify optimal conditions for a challenging bromopyridine coupling.

Materials:

  • Array of reaction vials with stir bars and septa caps.

  • Heating block with stirring capabilities.

  • Inert gas (Argon or Nitrogen) manifold.

  • Stock solutions of bromopyridine, boronic acid/ester, and base in the chosen solvent.

  • Palladium precatalyst and ligand(s).

Procedure:

  • Preparation: To each reaction vial, add the bromopyridine (e.g., 0.1 mmol, 1.0 eq) and the boronic acid or ester (e.g., 0.12 mmol, 1.2 eq).

  • Catalyst/Ligand Addition: In a separate, inert atmosphere glovebox or bag, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to each designated vial.

  • Inerting: Place the vials in the heating block and connect them to the inert gas manifold. Purge with inert gas for 10-15 minutes.

  • Solvent and Base Addition: While under a positive pressure of inert gas, add the degassed solvent (e.g., 1.0 mL) and the base (e.g., 0.2 mmol, 2.0 eq) to each vial via syringe.

  • Reaction: Heat the block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each vial for analysis by LCMS or TLC to determine the relative conversion to product and the formation of byproducts.

  • Analysis: Compare the results to identify the most promising combination of ligand, base, and solvent for a larger-scale reaction.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4985. Retrieved from [Link]

  • Various Authors. (2020). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

Sources

Troubleshooting

Managing moisture sensitivity in 6-Amino-2-bromopyridin-3-ol reactions

Welcome to the dedicated technical support center for 6-Amino-2-bromopyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on handling thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-Amino-2-bromopyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on handling this moisture-sensitive reagent. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of its use in synthesis.

Introduction: The Challenge of Moisture Sensitivity

6-Amino-2-bromopyridin-3-ol is a valuable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds. However, its utility is often hampered by its hygroscopic nature and sensitivity to atmospheric moisture. The presence of both an amino and a hydroxyl group on the pyridine ring increases its polarity and susceptibility to hydration, which can lead to unwanted side reactions, decreased yields, and inconsistent results. This guide provides practical, field-tested strategies to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in 6-Amino-2-bromopyridin-3-ol due to moisture?

A1: The most common indicator of moisture-related degradation is a visible change in the material's physical appearance. Fresh, anhydrous 6-Amino-2-bromopyridin-3-ol should be a crystalline solid. Upon exposure to moisture, it may become clumpy, discolored (often developing a brownish tint), or appear wet. Spectroscopic analysis, such as ¹H NMR, can also reveal the presence of water and potential byproducts. A broadened peak for the hydroxyl and amine protons is a typical sign of water presence.

Q2: How should 6-Amino-2-bromopyridin-3-ol be properly stored to maintain its integrity?

A2: Proper storage is critical. This reagent should be stored under an inert atmosphere (argon or nitrogen) in a desiccator containing a reliable drying agent like Drierite® or phosphorus pentoxide. For long-term storage, refrigeration in a sealed, amber glass vial, further enclosed in a sealed bag with a desiccant, is recommended.

Q3: Can I dry 6-Amino-2-bromopyridin-3-ol if it has been exposed to moisture?

A3: Yes, it is possible to dry the reagent if exposure has been minimal. The most effective method is to use a high-vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Alternatively, azeotropic distillation with a suitable solvent like toluene can be employed, although this is a more involved process. It is crucial to confirm the dryness of the solvent before use.

Q4: What are the consequences of using wet 6-Amino-2-bromopyridin-3-ol in a Suzuki coupling reaction?

A4: In a Suzuki coupling, water can have several detrimental effects. It can lead to the decomposition of the boronic acid or ester coupling partner, a process that is often base-mediated. Furthermore, water can negatively impact the catalytic activity of the palladium catalyst and the stability of the phosphine ligands, leading to lower yields and the formation of undesired side products.

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving 6-Amino-2-bromopyridin-3-ol.

Scenario 1: Low Yield in a Suzuki Coupling Reaction

Problem: You are performing a Suzuki coupling with 6-Amino-2-bromopyridin-3-ol and a boronic acid, but the yield of the desired product is consistently low.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling q1 1. Reagent Quality Check: Is 6-Amino-2-bromopyridin-3-ol anhydrous? start->q1 a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no Action: Dry reagent under high vacuum or via azeotropic distillation. q1->a1_no No q2 2. Catalyst System Integrity: Are the Pd catalyst and ligand fresh and active? a1_yes->q2 a2_yes Proceed to Base & Solvent Check q2->a2_yes Yes a2_no Action: Use a fresh batch of catalyst/ligand. Consider a more robust catalyst system. q2->a2_no No q3 3. Base and Solvent Conditions: Is the base anhydrous and the solvent degassed and dry? a2_yes->q3 a3_yes Proceed to Reaction Conditions q3->a3_yes Yes a3_no Action: Use freshly dried and degassed solvent. Use anhydrous base. q3->a3_no No q4 4. Reaction Conditions: Are temperature and reaction time optimized? a3_yes->q4 a4_yes Consider alternative coupling strategies. q4->a4_yes Yes a4_no Action: Systematically vary temperature and monitor reaction progress by TLC/LC-MS. q4->a4_no No

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Causality:

  • Reagent Quality: As established, moisture can deactivate the boronic acid partner. The hydroxyl and amino groups of 6-Amino-2-bromopyridin-3-ol can also interact with the base and catalyst in unintended ways if not properly managed.

  • Base and Solvent: Anhydrous conditions are paramount. The base, often a carbonate or phosphate, must be anhydrous. Solvents should be thoroughly dried and degassed to remove both water and oxygen, which can deactivate the palladium catalyst.

Scenario 2: Inconsistent Results in Buchwald-Hartwig Amination

Problem: You are attempting to aminate the 2-bromo position of 6-Amino-2-bromopyridin-3-ol, but the reaction outcomes are not reproducible.

Troubleshooting Workflow:

start Inconsistent Buchwald-Hartwig Amination q1 1. Inert Atmosphere Integrity: Was the reaction set up and run under a strictly inert atmosphere (Ar or N2)? start->q1 a1_yes Proceed to Reagent Stoichiometry q1->a1_yes Yes a1_no Action: Improve inert atmosphere technique. Use Schlenk line or glovebox. q1->a1_no No q2 2. Reagent Stoichiometry and Purity: Are all reagents (amine, base, substrate) pure and accurately measured? a1_yes->q2 a2_yes Proceed to Ligand Selection q2->a2_yes Yes a2_no Action: Purify reagents if necessary. Verify stoichiometry. q2->a2_no No q3 3. Ligand Selection: Is the chosen phosphine ligand appropriate for this substrate and coupling partner? a2_yes->q3 a3_yes Proceed to Temperature Control q3->a3_yes Yes a3_no Action: Screen alternative ligands (e.g., Josiphos, Xantphos). q3->a3_no No q4 4. Temperature Control: Is the reaction temperature consistent and accurately monitored? a3_yes->q4 a4_yes Investigate potential substrate inhibition or decomposition pathways. q4->a4_yes Yes a4_no Action: Use a reliable heating mantle with external temperature probe. q4->a4_no No

Caption: Troubleshooting inconsistent Buchwald-Hartwig amination.

Detailed Causality:

  • Inert Atmosphere: Buchwald-Hartwig reactions are notoriously sensitive to oxygen. The palladium(0) active catalyst can be oxidized to palladium(II), halting the catalytic cycle. A robust inert atmosphere is non-negotiable.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. The pyridinol substrate may require a specific ligand to achieve efficient oxidative addition and reductive elimination steps.

  • Base Compatibility: The choice of base (e.g., NaOtBu, K3PO4) can significantly influence the reaction rate and outcome. The pKa of the amine and the substrate's hydroxyl group must be considered to avoid unwanted side reactions.

Part 3: Experimental Protocols

Protocol 1: Drying of 6-Amino-2-bromopyridin-3-ol

This protocol describes the drying of the reagent using a high-vacuum oven.

Materials:

  • 6-Amino-2-bromopyridin-3-ol (potentially hydrated)

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with a temperature controller

Procedure:

  • Place the 6-Amino-2-bromopyridin-3-ol in a clean, dry Schlenk flask.

  • Attach the flask to a high-vacuum line equipped with a cold trap.

  • Slowly open the flask to the vacuum to avoid disturbing the solid.

  • Once a stable high vacuum is achieved (<1 mbar), begin gentle heating to 40-50 °C.

  • Maintain these conditions for 4-6 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • The dried reagent should be used immediately or stored in a desiccator under an inert atmosphere.

Protocol 2: General Procedure for a Suzuki Coupling Reaction

This protocol provides a starting point for a Suzuki coupling reaction. Optimization will likely be necessary.

Materials:

  • Anhydrous 6-Amino-2-bromopyridin-3-ol

  • Boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-Amino-2-bromopyridin-3-ol, boronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Purify the product by column chromatography.

Data Summary Table:

ParameterRecommended RangeRationale
Boronic Acid (equiv.) 1.1 - 1.5Ensures complete consumption of the limiting reagent.
Palladium Catalyst (mol%) 2 - 5Balances reaction rate with cost and potential for side reactions.
Base (equiv.) 2 - 3Activates the boronic acid and neutralizes the generated acid.
Temperature (°C) 80 - 110Provides sufficient energy for the catalytic cycle to proceed efficiently.

References

  • Title: The Suzuki-Miyaura Coupling Reaction in Water Source: Chemical Reviews URL: [Link]

  • Title: Base-Mediated Protodeboronation of Arylboronic Acids: A Mechanistic Investigation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Angewandte Chemie International Edition URL: [Link]

Optimization

Technical Support Center: Temperature Control in the Synthesis of 6-Amino-2-bromopyridin-3-ol

Welcome to the technical support center for the synthesis of 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of temperature control. As a key intermediate in pharmaceutical development, achieving high purity and yield of this molecule is paramount, and temperature is arguably the most influential variable in determining the outcome of the reaction.

This document provides in-depth, experience-based answers to common challenges, moving from general questions to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of temperature in the synthesis of 6-Amino-2-bromopyridin-3-ol and related aminobromopyridines.

Q1: Why is temperature control so critical throughout the synthesis of 6-Amino-2-bromopyridin-3-ol?

A1: Temperature control is fundamental for three primary reasons:

  • Reaction Selectivity: The pyridine ring, activated by both an amino (-NH₂) and a hydroxyl (-OH) group, is highly susceptible to electrophilic substitution. Temperature can dictate the regioselectivity of the bromination, influencing which position the bromine atom adds to. Uncontrolled temperature can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

  • Byproduct Formation: The most common temperature-related issue is over-bromination, leading to the formation of di-bromo species like 2-amino-3,5-dibromopyridine.[1] Bromination is a highly exothermic reaction; without adequate cooling, localized hotspots can form, accelerating the reaction rate and promoting these unwanted secondary reactions.

  • Product Stability: Aminopyridinol compounds can be susceptible to thermal degradation.[2] Excessive temperatures, especially during workup and isolation, can lead to decomposition, often characterized by a darkening of the reaction mixture and a significant loss of product.

Q2: At which specific stages of the synthesis is temperature most sensitive?

A2: While maintaining the correct temperature is important throughout, two stages are exceptionally critical:

  • The Bromination Step: This is the most exothermic and sensitive part of the synthesis. The initial addition of the brominating agent (e.g., N-Bromosuccinimide or liquid bromine) must be performed at low temperatures (typically 0–10 °C) to manage the heat evolution and prevent runaway reactions that lead to impurity formation.[1][3]

  • High-Temperature Reactions (if applicable): Some synthetic routes may involve steps that require heating to proceed at a reasonable rate, such as the reduction of a nitro group or the hydrolysis of a halogenated precursor.[4][5] In these cases, exceeding the optimal temperature can drastically increase byproduct formation or cause product decomposition.

Q3: What are the primary consequences of poor temperature management?

A3: The consequences range from inconvenient to catastrophic for the experiment:

  • Reduced Yield: Due to the formation of byproducts or decomposition.

  • Low Purity: The final product may be contaminated with isomers or over-brominated compounds that are difficult to separate.

  • Inconsistent Results: Poor temperature control leads to poor reproducibility between batches.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature, posing a significant safety risk in a laboratory setting.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis, with a focus on temperature-related causes.

Problem 1: Low Yield - Reaction Appears Stalled or Incomplete

  • Symptom: In-process analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after the expected reaction time.

  • Causality Analysis: Chemical reactions require a minimum amount of energy (activation energy) to proceed. While low temperatures are necessary to control the initial exotherm of bromination, the reaction may not proceed to completion without sufficient thermal energy. The rate of many organic reactions, including bromination, is highly dependent on temperature.[6]

  • Troubleshooting Protocol:

    • Confirm Initial Control: Ensure the initial addition of the brominating agent was performed at the correct low temperature (e.g., 0-10 °C) to prevent initial byproduct formation.[1]

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC/LC-MS.

    • Controlled Heating: If the reaction is still incomplete, gently heat the mixture. Increase the temperature in 10 °C increments (e.g., to 30 °C, then 40 °C), holding for 1 hour at each step while monitoring progress. This methodical approach helps identify the optimal temperature for completion without overshooting and causing degradation.

Problem 2: High Impurity Profile - Particularly Di-brominated Byproducts

  • Symptom: The crude product shows multiple spots on TLC, and characterization (NMR, MS) confirms the presence of di-brominated species.

  • Causality Analysis: This is a classic sign of an uncontrolled exotherm during bromination. The highly activated aminohydroxypyridine ring is prone to a second bromination if the reaction temperature is too high.[1] This issue is exacerbated if the brominating agent is added too quickly.

  • Troubleshooting Protocol:

    • Improve Heat Dissipation: Ensure the reaction flask is adequately submerged in the cooling bath (ice-salt or a cryocooler) and that the stirring is efficient to prevent localized heating.

    • Slow the Rate of Addition: Add the brominating agent dropwise (if liquid) or in very small portions (if solid) over a longer period. This allows the cooling system to dissipate the heat generated from the reaction effectively. A typical addition time should be over 30-60 minutes.

    • Verify Stoichiometry: Precisely measure the brominating agent. Using more than one equivalent will significantly increase the chance of di-bromination. It is sometimes preferable to use slightly less than one equivalent (e.g., 0.95 eq) to ensure all of it is consumed, leaving some starting material which is often easier to separate than the di-brominated byproduct.[7]

Troubleshooting Workflow Diagram

Below is a logical workflow for addressing common issues in the synthesis.

G start Analyze Crude Product (TLC, LC-MS, NMR) purity_check Is Purity Acceptable? start->purity_check yield_check Is Yield > 70%? purity_check->yield_check Yes low_purity Problem: Low Purity (e.g., Di-bromination) purity_check->low_purity No success Process Successful yield_check->success Yes low_yield Problem: Low Yield yield_check->low_yield No solution_purity Solution: 1. Lower Bromination Temp (0 °C) 2. Slow Reagent Addition (>1 hr) 3. Check Stoichiometry (≤1.0 eq) low_purity->solution_purity solution_yield Solution: 1. Confirm Reagent Activity 2. Allow Gradual Warm-up to RT 3. Gentle Heating (30-40 °C) 4. Monitor Progress low_yield->solution_yield

Caption: Troubleshooting workflow for synthesis issues.

Section 3: Key Experimental Protocols

The following protocols are representative procedures synthesized from established chemical literature for analogous transformations. They are intended as a guide and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Electrophilic Bromination of 2-Amino-6-hydroxypyridine (Illustrative)

This protocol outlines the bromination of a closely related precursor to demonstrate the temperature control principles.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-6-hydroxypyridine (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

  • Initial Cooling: Cool the reaction vessel in an ice-salt bath to an internal temperature of 0–5 °C.

  • Bromine Addition: Dissolve liquid bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C during the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7.

  • Isolation: The product may precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography or recrystallization as required.

Protocol 2: Reductive Amination of 6-Bromo-2-nitropyridin-3-ol

This protocol demonstrates an alternative synthetic route where heating is required.[5]

  • Reaction Setup: To a round-bottom flask, add 6-bromo-2-nitropyridin-3-ol (1.0 eq), ethanol (20 mL per gram of substrate), iron powder (5-10 eq), and ammonium chloride (2-3 eq).

  • Controlled Heating: Place the flask in a heating mantle with a temperature probe and condenser. Heat the reaction mixture to 50 °C and maintain this temperature with vigorous stirring for 12-16 hours.[5] It is important not to overheat, as this can lead to byproduct formation from side reactions with the solvent or degradation.

  • Monitoring: Monitor the disappearance of the yellow nitro starting material by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent like ethyl acetate and washed with brine to remove remaining inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield 6-Amino-2-bromopyridin-3-ol.[5]

Section 4: Data Summary

The following table illustrates the hypothetical effect of temperature on the bromination of an aminohydroxypyridine precursor, demonstrating the trade-off between reaction rate, yield, and purity.

EntryTemperature During AdditionReaction Temperature (Post-Addition)Time (h)Conversion (%)Purity by LCMS (%) (Desired Product)Key Observation
10 °C20 °C48595Clean reaction, some starting material remains.
2 0 °C 40 °C 2 >99 94 Optimal: Fast, clean, and high conversion.
320 °C40 °C2>9975Significant di-bromination observed.
40 °C60 °C1>9970Reaction darkens, signs of decomposition.

This data underscores that controlling the initial exotherm (Entry 2 vs. 3) and avoiding excessive heating post-addition (Entry 2 vs. 4) are both critical for a successful outcome.

Reaction Pathway and Temperature Influence

G sub 2-Aminopyridin-3-ol (Substrate) reagent + Br₂ product 6-Amino-2-bromopyridin-3-ol (Desired Product) reagent->product Optimal Temp (0°C -> 40°C) byproduct Di-bromo Byproduct reagent->byproduct High Temp (>20°C during addition)

Caption: Influence of temperature on product vs. byproduct formation.

References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific and Innovative Research. [Link]

  • CN101704781A - Preparation method of amino pyridine bromide compound.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • The bromination of 2-aminopyridine in the gas phase at 500° . ResearchGate. [Link]

  • Thermal decomposition of aminotetrazoles . ResearchGate. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? . ResearchGate. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A . PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Polar Pyridinol Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridinol compounds. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridinol compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The inherent polarity and basicity of the pyridinol scaffold frequently lead to frustrating purification outcomes, such as poor retention, severe peak tailing, and low recovery.

This resource is structured to provide not just solutions, but a foundational understanding of the principles governing the behavior of these compounds during purification. By understanding the "why" behind a particular strategy, you will be better equipped to troubleshoot unforeseen issues and develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions and concerns regarding the purification of polar pyridinol compounds.

Q1: Why are polar pyridinol compounds so difficult to purify using standard reversed-phase chromatography (RPC)?

A1: The difficulty arises from a combination of factors inherent to the pyridinol structure:

  • High Polarity: The hydroxyl (-OH) and the nitrogen atom in the pyridine ring make these compounds very polar. In traditional reversed-phase chromatography (RPC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, highly polar compounds have weak interactions with the stationary phase, leading to poor retention and early elution, often with the solvent front.[1]

  • Basic Nature of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa around 5.23) can interact strongly with residual acidic silanols on the surface of silica-based stationary phases.[2] This secondary interaction is a primary cause of peak tailing and poor peak shape.[3]

  • Aqueous Solubility: Their polarity often makes them highly soluble in aqueous mobile phases, further reducing their affinity for the hydrophobic stationary phase.

Q2: My polar pyridinol streaks badly on a silica gel column during normal-phase chromatography. What is causing this?

A2: Streaking, or tailing, on silica gel is a classic sign of strong, undesirable interactions between your basic pyridinol compound and the acidic silica surface.[4] The pyridine nitrogen binds tightly to the acidic silanol groups (Si-OH) on the silica, leading to a slow and uneven elution of the compound down the column. This results in broad, streaky bands on a TLC plate and wide, tailing peaks in flash chromatography.[4]

Q3: What are the main alternative chromatography techniques I should consider for purifying polar pyridinols?

A3: When standard RPC or normal-phase chromatography fails, several alternative techniques can be highly effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[5][6] Polar analytes partition into the water-enriched layer on the surface of the stationary phase, leading to good retention of highly polar compounds that are unretained in RPC.[5][6]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[7] This dual retention mechanism can be highly effective for retaining and separating compounds that are both polar and ionizable, like pyridinols.[7]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[8][9][10][11] For pyridinols, which are basic, cation-exchange chromatography can be employed. The positively charged pyridinium ion (at a pH below its pKa) will bind to a negatively charged stationary phase.[8][9][10][11]

  • Supercritical Fluid Chromatography (SFC): While not as common in all labs, SFC can be an excellent technique for purifying polar compounds. It often provides orthogonal selectivity to liquid chromatography methods.

Q4: Can I just use crystallization to purify my polar pyridinol?

A4: Crystallization can be a very powerful and scalable purification technique.[12] However, its success is highly dependent on the properties of your compound and the impurities present. For polar pyridinols, finding a suitable solvent or solvent system can be challenging due to their high solubility in many polar solvents. If you can find conditions where your compound has a steep solubility curve (i.e., highly soluble in a hot solvent and poorly soluble in the same solvent when cold), crystallization can be an excellent option. It is often a matter of empirical screening.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Retention in Reversed-Phase Chromatography

Your polar pyridinol elutes at or near the solvent front on a C18 column.

Root Cause Analysis:

The primary cause is the high polarity of your compound, which results in minimal hydrophobic interaction with the non-polar C18 stationary phase.[1]

Troubleshooting Workflow:

Caption: Decision tree for addressing poor retention in RPC.

Step-by-Step Solutions:

  • Increase the Aqueous Component of the Mobile Phase: The most straightforward approach is to decrease the organic solvent (e.g., acetonitrile, methanol) percentage in your mobile phase.[7] This makes the mobile phase more polar and can encourage greater interaction with the stationary phase. However, be cautious of going to very high aqueous content (>95%) with traditional C18 columns, as this can lead to "phase dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, causing a dramatic loss of retention.[7]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases.[14] They resist phase dewetting and can provide better retention for polar analytes.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is still unretained, it is likely too polar for RPC. HILIC is the ideal alternative.[5][6] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high organic content (typically >80% acetonitrile).[5][15] Water acts as the strong eluting solvent.[16]

Issue 2: Peak Tailing or Streaking in Chromatography (RPC and Normal-Phase)

Your pyridinol compound produces broad, asymmetric peaks.

Root Cause Analysis:

Peak tailing for basic compounds like pyridinols is most often caused by secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase.[3][4] This is a significant issue in both normal-phase (silica gel) and reversed-phase chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing of pyridinols.

Step-by-Step Solutions:

  • For Normal-Phase Chromatography (Silica Gel):

    • Add a Basic Modifier: The most effective way to mitigate tailing on silica is to add a small amount of a basic modifier to your eluent.[4] This base will compete with your pyridinol for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.

      • Common choices: Triethylamine (Et₃N), ammonia (often as a solution in methanol), or even pyridine itself.

      • Starting concentration: Begin with 0.1-1% of the modifier in your eluent and optimize from there.

  • For Reversed-Phase Chromatography:

    • Mobile Phase pH Control: The charge state of your pyridinol is critical. By controlling the pH of the mobile phase, you can suppress the ionization of either the analyte or the residual silanols.

      • Low pH (e.g., pH 2-3): At a low pH, the pyridine nitrogen will be protonated (pyridinium ion), and the silanols will be neutral. This can lead to good peak shape but may alter retention.

      • High pH (e.g., pH 8-10): At a high pH, the pyridine will be neutral, and the silanols will be deprotonated (silanates). This also prevents the problematic acid-base interaction. Crucially, ensure your column is stable at high pH. Many traditional silica-based columns will dissolve above pH 7. Use a hybrid or high-pH stable column for these conditions.

    • Use a High-Purity, Endcapped Column: Modern HPLC columns are often made with high-purity silica that has a lower concentration of acidic metal contaminants. They are also "endcapped," a process where residual silanols are chemically reacted to make them inert. These columns inherently produce better peak shapes for basic compounds.[3]

Data Summary: Mobile Phase Modifiers for Tailing Reduction
ModifierTypical ConcentrationChromatography ModeMechanism of ActionMass Spec Compatibility
Triethylamine (Et₃N) 0.1 - 1.0%Normal PhaseMasks acidic silanol sitesPoor (ion suppression)
Ammonia (NH₃) 0.1 - 2.0% (in MeOH)Normal PhaseMasks acidic silanol sitesGood (volatile)
Formic Acid 0.1%Reversed PhaseSuppresses silanol ionization (low pH)Excellent
Ammonium Hydroxide 0.1%Reversed PhaseSuppresses analyte ionization (high pH)Excellent
Ammonium Formate/Acetate 5 - 20 mMHILIC / RPCActs as a buffer and improves peak shapeExcellent

Key Experimental Protocols

Protocol 1: Basic Modifier Screening for Normal-Phase Flash Chromatography

  • Prepare Stock Solutions: Create 10% solutions of triethylamine in your primary organic solvent (e.g., ethyl acetate) and a 7N solution of ammonia in methanol.

  • TLC Analysis:

    • Spot your crude material on three separate TLC plates.

    • Develop the first plate in your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Develop the second plate in the same eluent system but with 0.5% triethylamine added.

    • Develop the third plate in an eluent containing 5% of the ammonia/methanol solution (e.g., 95:5 DCM:NH₃/MeOH).

  • Evaluate: Compare the Rf values and, more importantly, the spot shapes on the three plates. The plate showing the most compact, non-streaking spot indicates the most promising modifier for your column chromatography.[12]

  • Column Chromatography: Pack your silica gel column and equilibrate it thoroughly with the eluent containing the optimized basic modifier before loading your sample.[4]

Protocol 2: pH Screening for Reversed-Phase HPLC Method Development

  • Prepare Buffered Mobile Phases:

    • Low pH Mobile Phase A: 0.1% Formic Acid in Water

    • High pH Mobile Phase A: 0.1% Ammonium Hydroxide in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Column Selection:

    • For the low pH method, a standard high-purity C18 column is suitable.

    • For the high pH method, you must use a column specifically designed for high pH stability (e.g., a hybrid particle column).

  • Initial Gradient Runs:

    • Perform a fast gradient (e.g., 5% to 95% B in 5 minutes) on your analytical HPLC system with the low pH mobile phase.

    • Repeat the same gradient with the high pH mobile phase (after thoroughly flushing the system and installing the appropriate column).

  • Analysis: Compare the chromatograms. Look for improvements in peak symmetry, changes in selectivity (elution order), and retention time. Select the pH that provides the best overall chromatography for further optimization.

By systematically applying these principles and troubleshooting strategies, you can overcome the inherent difficulties in purifying polar pyridinol compounds, leading to higher purity materials and more reliable scientific outcomes.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Zhang, Y. K., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3056. [Link]

  • Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Sisco, W. E., & Wiederecht, J. S. (1955). U.S. Patent No. 2,708,653. U.S.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Wikipedia. Pyridine. [Link]

  • Dolan, J. W. (2003). HPLC Troubleshooting: Peak Tailing. LCGC North America, 21(3), 234-240. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • U.S. Patent and Trademark Office. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. (U.S.
  • YouTube. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI). [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Gabelli, S. B., & Le, T. T. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in enzymology, 541, 117-127. [Link]

  • Bio-Rad Laboratories. Protein Purification by Ion-Exchange Chromatography. [Link]

Sources

Optimization

Technical Support Center: Identification of Synthesis Byproducts by LC-MS

A Word from Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the intricate process of identifying synthesis byproducts can be both a cr...

Author: BenchChem Technical Support Team. Date: February 2026

A Word from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the intricate process of identifying synthesis byproducts can be both a critical necessity and a significant challenge in chemical and pharmaceutical development. The smallest unexpected peak in your chromatogram can represent anything from a harmless process-related impurity to a critical, biologically active byproduct that could derail a project.

This guide is structured to be your partner at the bench. We will move from foundational questions to deep, systematic troubleshooting of the entire LC-MS workflow. My goal is to not only provide solutions but to explain the underlying causality—the "why" behind each step—so you can build robust, self-validating methods and interpret your data with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding of the principles and practices of byproduct analysis.

Q1: What is the primary role of LC-MS in identifying synthesis byproducts?

A1: The primary role of Liquid Chromatography-Mass Spectrometry (LC-MS) is to separate, detect, and help identify unintended molecules formed during a chemical reaction.[1][2] The liquid chromatography (LC) component separates the complex mixture of the main product and its byproducts in time, while the mass spectrometer (MS) provides two crucial pieces of information for each separated component: its mass-to-charge ratio (m/z) and its fragmentation pattern. This combination allows for the detection of low-level impurities and provides data essential for elucidating their chemical structures.[1][3]

Q2: My synthesis is supposed to be "clean." Why do I still need to look for byproducts?

A2: Even in well-optimized reactions, side reactions, incomplete conversions, or the degradation of reactants and products can occur.[4][5] Regulatory bodies like the FDA and international guidelines (ICH) mandate the identification and characterization of impurities above certain thresholds to ensure the safety and efficacy of a drug substance.[4] These byproducts could have their own pharmacological or toxicological effects. Forced degradation studies, where a drug substance is intentionally exposed to stress conditions like acid, base, heat, and light, are a key part of this process to proactively identify potential degradation products.[4][6]

Q3: What's the difference between a byproduct, an impurity, and a degradant?

A3: While often used interchangeably, there are subtle distinctions:

  • Synthesis Byproduct: A substance formed concurrently with the desired product in the same reaction vessel due to side reactions.

  • Impurity: A broader term defined by the ICH as any component present in the drug substance that is not the desired chemical entity.[7] This includes byproducts, unreacted starting materials, reagents, and contaminants.

  • Degradant: An impurity that results from a chemical change in the drug substance over time due to factors like light, temperature, or reaction with excipients.[4] These are often identified through stability and forced degradation studies.[4][8]

Q4: I see many peaks in my mass spectrum for a single chromatographic peak. What are they?

A4: A single compound can generate multiple signals in a mass spectrum due to several phenomena. These include:

  • Isotopes: The natural abundance of isotopes (e.g., ¹³C, ¹⁵N) results in a predictable pattern of peaks at M+1, M+2, etc., relative to the monoisotopic mass.

  • Adduct Formation: In soft ionization techniques like Electrospray Ionization (ESI), molecules often associate with ions from the mobile phase or sample matrix.[9] Common adducts include [M+H]⁺ (proton), [M+Na]⁺ (sodium), and [M+NH₄]⁺ (ammonium) in positive mode, or [M-H]⁻ and [M+Cl]⁻ in negative mode.[9][10]

  • Multiply Charged Ions: Larger molecules, especially proteins and peptides, can acquire multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺), resulting in peaks at lower m/z values.

  • In-Source Fragmentation: Some less stable molecules may fragment within the ion source of the mass spectrometer, creating smaller product ions.

Systematic Troubleshooting Guide

This guide is organized to follow the path of your sample through the LC-MS system. When a problem arises, start with the most likely and simple-to-check causes first.

Sample Preparation & Handling Issues

The quality of your data is fundamentally linked to the quality of your sample preparation. Problems introduced here will cascade through the entire analysis.

Q: Why do I see no peaks at all, not even my main compound?

A: This often points to a fundamental issue with sample introduction or system readiness.

  • Cause: The sample may not have been injected. This can be due to an empty vial, an air bubble trapped in the bottom of a vial insert, or a blocked autosampler needle/port.[11]

  • Solution: First, visually inspect the sample vial to ensure it contains liquid and is correctly positioned in the autosampler tray.[11] Second, check the instrument's pressure trace from the run; a normal pressure profile suggests the mobile phase is flowing, but a lack of a pressure spike at the injection time might indicate the injection valve did not actuate or the needle is blocked.[12] Try injecting a known, reliable standard to confirm system performance.[11]

  • Cause: The analyte has degraded before analysis. Many organic molecules are sensitive to light, temperature, or pH.[13]

  • Solution: Ensure the analyte's stability in the chosen sample solvent is known.[13] If stability is a concern, prepare samples fresh and use amber vials to protect against light degradation. Store sample trays in a cooled autosampler if available. Running a forced degradation study can help you understand the stability limits of your compound.[4]

Liquid Chromatography (LC) Issues

The separation step is critical. Poor chromatography will compromise mass spectral quality through effects like ion suppression and makes it impossible to resolve closely related isomers.

Q: My peaks are broad, tailing, or fronting. What's wrong with my separation?

A: Peak shape problems are common and can be caused by a variety of chemical and physical factors. [14]

  • Cause 1 (Chemical): Secondary Interactions. Basic compounds often exhibit peak tailing on standard silica-based C18 columns due to interactions with acidic residual silanol groups on the stationary phase.[15][16]

  • Solution: The most effective solution is to adjust the mobile phase pH. Using a low pH mobile phase (e.g., with 0.1% formic acid) protonates the silanol groups, minimizing these secondary interactions.[15] Alternatively, using a column with advanced end-capping or a different stationary phase designed for high pH work can provide excellent peak shape for basic compounds.[17]

  • Cause 2 (Physical): Column Overload. Injecting too much sample mass or too large a volume can saturate the column inlet, leading to broad or fronting peaks.[16][18]

  • Solution: Systematically reduce the injection volume or dilute the sample.[18] If peak shape improves, the issue was likely overload. Also, ensure the sample solvent is weaker than or matched to the initial mobile phase composition; dissolving a sample in a strong solvent (like pure acetonitrile for a reversed-phase gradient starting at 5% acetonitrile) will cause distorted, split, or broad peaks.[15][19]

  • Cause 3 (System): Extra-Column Volume. Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[15] This is especially critical for UHPLC systems.

  • Solution: Use tubing with the smallest possible internal diameter and shortest length practical for your system. Ensure all fittings are properly made (e.g., ferrules are seated correctly) to avoid creating small voids that contribute to peak broadening.[18]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision tree for troubleshooting common LC peak shape issues.

Mass Spectrometry (MS) Detection Issues

The MS detector provides the mass information, but its performance is highly susceptible to what is introduced from the LC.

Q: My signal intensity is low or unstable, or I suspect I'm not seeing my byproduct at all.

A: This is a classic symptom of ion suppression. [20][21]

  • Cause: Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, formulation excipients) compete with the analyte of interest in the ionization process, reducing the analyte's signal.[20][22][23] This is a major challenge in LC-MS, especially with ESI.[20]

  • Solution 1 (Chromatographic): The best defense is good chromatography. Improve the separation to ensure the byproduct of interest elutes in a region free from interfering matrix components.[20] Even a small shift in retention time can move a peak out of a zone of suppression. Using UHPLC systems can provide narrower peaks, which are less likely to be affected by constant background suppression.[24]

  • Solution 2 (Sample Prep): Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) are excellent for removing salts and other interferences that simple "dilute and shoot" methods leave behind.[20]

  • Solution 3 (Instrumental): Ensure the ion source is clean. Contamination buildup can exacerbate ion suppression.[20] Regular cleaning according to the manufacturer's protocol is essential for maintaining sensitivity.[25]

Q: The measured mass of my byproduct is not accurate. How can I trust the elemental composition prediction?

A: Mass accuracy is fundamental for confident byproduct identification.

  • Cause: The mass spectrometer is not properly calibrated, or the calibration has drifted due to temperature fluctuations.[21] High-resolution instruments like TOF or Orbitrap analyzers require frequent calibration to provide sub-ppm mass accuracy.[26][27]

  • Solution: Calibrate the instrument daily, or even more frequently for highly critical measurements.[21] Ensure the laboratory environment has stable temperature control. The use of a lock mass or internal calibrant during the run can correct for mass drift in real-time, providing the highest level of mass accuracy.

  • Cause: Too many ions are entering the detector (detector saturation) or too few ions are present (poor ion statistics), both of which compromise mass measurement accuracy.

  • Solution: If your main component is eluting close to your byproduct, it can cause detector saturation that affects the mass accuracy of the nearby low-level byproduct. Use a divert valve to send the high-concentration main peak to waste, preventing it from entering the mass spectrometer.[28] If the signal is too low, work on improving ionization efficiency or chromatographic peak shape to increase the number of ions detected per unit time.

Problem Potential Cause Recommended Solution
Low Signal / Ion Suppression Co-eluting matrix components (salts, excipients)Improve chromatographic separation; Enhance sample cleanup (e.g., use SPE); Clean the ion source.[20]
Poor Mass Accuracy Instrument calibration driftPerform regular mass calibration; Use an internal lock mass for real-time correction.[21]
No Byproduct Signal Analyte is not ionizing efficientlyChange ionization mode (positive vs. negative); Optimize ion source parameters (e.g., voltages, gas flows); Modify mobile phase (e.g., add ammonium formate to enhance adduct formation).[29]
Ghost Peaks Carryover from previous injectionImplement a robust needle wash method in the autosampler; Inject a blank solvent run to confirm carryover.[16][19]
Data Analysis & Interpretation

Once you have the data, the final challenge is to correctly interpret it to propose a structure for your byproduct.

Q: I have an accurate mass. How do I determine the elemental formula?

A: High-resolution mass spectrometry (HRMS) narrows down the possibilities significantly, but requires careful interpretation.

  • Step 1: Use a Formula Calculator. All modern MS software includes a tool that will generate possible elemental formulas based on an accurate mass measurement within a specified tolerance (e.g., < 5 ppm).

  • Step 2: Apply Chemical Logic. The list of possible formulas can still be long. You must apply chemical constraints. For example, consider the elements present in your starting materials and reagents. Use rules like the "nitrogen rule" (an odd nominal mass implies an odd number of nitrogen atoms) and check for reasonable ring and double bond equivalents (RDBE).

  • Step 3: Examine the Isotope Pattern. The relative intensity of the M+1 and M+2 peaks provides critical clues. A large M+2 peak, for instance, is a strong indicator of the presence of chlorine or bromine. The software can compare the measured isotope pattern to the theoretical pattern for a proposed formula, providing a confidence score.

Q: How do I distinguish between isomers that have the same exact mass?

A: This is where chromatography and tandem mass spectrometry (MS/MS) are essential.

  • Chromatographic Separation: Isomers can often be separated by liquid chromatography. If you see two distinct peaks with the same mass, they are likely isomers. Optimizing your LC method (e.g., changing the gradient, solvent, or column) is the first step.[7]

  • Tandem Mass Spectrometry (MS/MS): If isomers co-elute, MS/MS can often distinguish them. This technique involves isolating the precursor ion (the byproduct's molecular ion) and fragmenting it to produce a characteristic pattern of product ions.[30] Structural isomers will often yield different fragmentation patterns, providing a "fingerprint" that can be used for identification and comparison to the fragmentation of the main compound.

Standard Workflow: A Protocol for Byproduct Identification

This protocol outlines a self-validating system for the systematic identification of an unknown byproduct.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A systematic workflow for byproduct identification using LC-MS.

Experimental Protocol Steps:

  • System Suitability Test (SST):

    • Before injecting any samples, inject a standard mixture to verify system performance (e.g., resolution, peak shape, and sensitivity). This ensures the system is trustworthy. Document the results.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesis reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[19]

  • LC-MS Analysis (HRMS and MS/MS):

    • Column: Use a high-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[31]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).[31]

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure good separation of closely related compounds.

    • MS Acquisition: Perform the analysis on a high-resolution mass spectrometer. Set the instrument to acquire data in both full scan mode (for accurate mass) and a data-dependent acquisition (DDA) mode to automatically trigger MS/MS fragmentation on the most intense ions in each scan.

  • Data Processing:

    • Process the full scan data to extract the accurate mass of the byproduct peak.

    • Generate elemental compositions using a mass tolerance of < 5 ppm.

    • Analyze the MS/MS spectrum. Identify key fragment losses and compare them to the fragmentation pattern of the known parent compound. This comparison is vital for pinpointing where the chemical modification has occurred.

References

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • de Jong, A. P., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • AMSbiopharma. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?. [Link]

  • Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Pharmanovations. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry. [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • LCGC International. (2019). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • LCGC International. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • LinkedIn. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Oreate AI Blog. (2026). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. [Link]

  • AMSbiopharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Tsugawa, H., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Fiehn Lab, UC Davis. (n.d.). MS Adduct Calculator. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • University of Tartu. (n.d.). Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. [Link]

  • Shimadzu. (2019). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • LCGC International. (2015). How to Avoid Problems in LC–MS. [Link]

  • Agilent Technologies. (2020). Don't Lose It: Getting Your Peaks in Shape. [Link]

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Troubleshooting

Technical Support Center: Improving Regioselectivity in the Bromination of Aminopyridines

Welcome to the technical support center for the regioselective bromination of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Here, you will find field-proven insights, detailed troubleshooting guides, and robust protocols to help you achieve your desired regiochemical outcomes with confidence.

Introduction: The Challenge of Regioselectivity

The bromination of aminopyridines is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds. However, it is often plagued by a lack of regioselectivity. The potent activating and ortho, para-directing nature of the amino group, combined with the inherent electron-deficient character of the pyridine ring, can lead to a mixture of mono-, di-, and even tri-brominated products. This guide will provide you with the knowledge and tools to control this reaction and obtain your target molecule with high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the bromination of aminopyridines.

Q1: Why am I getting a mixture of isomers when I try to brominate my aminopyridine?

A1: The amino group is a strong activating group that directs electrophilic substitution to the positions ortho and para to it. In the case of aminopyridines, this can lead to multiple reactive sites. For example, in 2-aminopyridine, the amino group strongly activates the 3- and 5-positions. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the 2-, 4-, and 6-positions, but the activating effect of the amino group often overrides this, leading to a mixture of 3-bromo-2-aminopyridine and 5-bromo-2-aminopyridine, as well as the di-brominated product, 3,5-dibromo-2-aminopyridine.[1][2]

Q2: My reaction is producing a lot of di- and tri-brominated byproducts. How can I favor mono-bromination?

A2: The formation of polybrominated products is a common issue due to the strong activation of the ring by the amino group. To favor mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS).

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to avoid localized high concentrations.

  • Use a Milder Brominating Agent: NBS is often a milder and more selective brominating agent than elemental bromine.[3][4]

  • Protect the Amino Group: Temporarily converting the amino group to a less activating group, such as an amide (e.g., by acetylation), can significantly reduce the ring's reactivity and prevent over-bromination.[5]

Q3: What is the purpose of using a protecting group, and how does it work?

A3: A protecting group temporarily modifies a functional group to alter its reactivity.[5] In the context of aminopyridine bromination, protecting the amino group as an amide (e.g., an acetamide) serves two main purposes:

  • Reduces Activating Strength: The electron-withdrawing nature of the carbonyl group in the amide reduces the electron-donating ability of the nitrogen atom into the pyridine ring. This deactivates the ring towards electrophilic substitution, making the reaction more controllable and preventing polybromination.

  • Steric Hindrance: The bulkier amide group can sterically hinder the positions ortho to it, favoring substitution at the less hindered para position.

After the bromination step, the protecting group can be removed (deprotected) under acidic or basic conditions to regenerate the amino group.

Q4: I've heard that Lewis acids can improve regioselectivity. What is the mechanism behind this?

A4: Lewis acids, such as iron(III) bromide (FeBr₃), can be used as catalysts to direct bromination. The proposed mechanism involves the coordination of the Lewis acid to the pyridine nitrogen. This coordination increases the electron-withdrawing effect of the pyridine ring, further deactivating the alpha and gamma positions (2-, 4-, and 6-positions). This deactivation can enhance the directing effect of the amino group to specific positions, sometimes favoring substitution at a position that would otherwise be less reactive. For example, in the bromination of 3-aminopyridine, a Lewis acid can help direct the bromine to the 6-position.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Regioselectivity
Symptom Possible Cause(s) Suggested Solution(s)
Formation of multiple mono-bromo isomers.- Strong activation by the amino group at multiple positions.- Reaction temperature is too high.- Employ a Protecting Group: Acetylate the amino group to moderate its directing effect and introduce steric hindrance.- Optimize Reaction Temperature: Perform the bromination at lower temperatures (e.g., 0 to -10 °C) to enhance selectivity.
Significant amounts of di- and tri-bromo byproducts.- Over-bromination due to high reactivity.- Incorrect stoichiometry of the brominating agent.- Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS).- Slow Addition: Add the brominating agent dropwise.- Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete.
Issue 2: Low Yield or No Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Starting material remains largely unreacted.- Insufficiently reactive brominating agent.- Deactivation of the pyridine ring is too strong.- Low reaction temperature.- Use a More Reactive Brominating Agent: If using NBS, consider switching to elemental bromine (Br₂).- Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.- Check Reagent Quality: Ensure your brominating agent is fresh and has not decomposed.
Issue 3: Reaction Mixture Turns Dark/Black
Symptom Possible Cause(s) Suggested Solution(s)
The reaction mixture becomes dark brown or black.- Decomposition of the starting material or product.- Side reactions with the solvent.- Reaction is too exothermic.- Lower the Temperature: Run the reaction at a lower temperature and ensure efficient stirring.- Choose an Inert Solvent: Ensure your solvent is not reactive under the reaction conditions.- Degas the Solvent: Remove any dissolved oxygen, which can sometimes promote decomposition.
Issue 4: Difficulty in Product Purification
Symptom Possible Cause(s) Suggested Solution(s)
Isomers are difficult to separate by column chromatography.- Similar polarities of the isomeric products.- Optimize Chromatography Conditions: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina).- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.- Derivative Formation: In some cases, it may be easier to separate derivatives of the isomers and then deprotect the desired isomer.

Experimental Protocols

Here are detailed, step-by-step methodologies for the regioselective bromination of different aminopyridine isomers.

Protocol 1: Regioselective Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine using a Protecting Group Strategy

This protocol utilizes an acetylation-bromination-hydrolysis sequence to achieve high regioselectivity for the 5-position.

Step 1: Acetylation of 2-Aminopyridine

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent like dichloromethane or acetic anhydride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise. If using acetyl chloride, add a non-nucleophilic base like triethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain 2-acetamidopyridine.

Step 2: Bromination of 2-Acetamidopyridine

  • Dissolve the 2-acetamidopyridine from Step 1 in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-acetamido-5-bromopyridine.

Step 3: Hydrolysis of 2-Acetamido-5-bromopyridine

  • Suspend the 2-acetamido-5-bromopyridine in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-amino-5-bromopyridine.

Protocol 2: Regioselective Bromination of 3-Aminopyridine to 6-Bromo-3-aminopyridine

This protocol uses N-Bromosuccinimide for a direct bromination with improved regioselectivity for the 6-position.[7]

  • To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 3: Synthesis of 3,5-Dibromo-4-aminopyridine from 4-Aminopyridine

This protocol describes the dibromination of 4-aminopyridine using NBS.[8]

  • In a round-bottom flask, suspend 4-aminopyridine (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Prepare a solution of N-bromosuccinimide (NBS) (2.3 eq.) in dichloromethane.

  • Slowly add the NBS solution to the 4-aminopyridine suspension over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The resulting residue, a mixture of the product and succinimide, can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to afford 4-amino-3,5-dibromopyridine as a colorless solid.

Visualizations

Diagram 1: General Mechanism of Electrophilic Bromination of Aminopyridine

G Electrophilic Bromination of Aminopyridine cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation Aminopyridine Aminopyridine Sigma_Complex Arenium Ion (Sigma Complex) Aminopyridine->Sigma_Complex π electrons attack Brδ+ Bromine Br-Br Bromine->Sigma_Complex Bromoaminopyridine Bromoaminopyridine Sigma_Complex->Bromoaminopyridine Base removes proton Base Base HBr H-Br Base->HBr G Troubleshooting Poor Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Check_Poly Is polybromination the main issue? Start->Check_Poly Control_Stoich Reduce brominating agent to 1.0 eq. Add dropwise at 0°C. Check_Poly->Control_Stoich Yes Check_Temp Is the reaction temperature too high? Check_Poly->Check_Temp No Protect_Group Consider protecting the amino group (e.g., acetylation). Control_Stoich->Protect_Group End Improved Regioselectivity Protect_Group->End Lower_Temp Run reaction at lower temperature (e.g., 0 to -10°C). Check_Temp->Lower_Temp Yes Lewis_Acid Consider using a Lewis acid catalyst (e.g., FeBr₃). Check_Temp->Lewis_Acid No Lower_Temp->End Lewis_Acid->End

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. [Link]

  • Duan, X., et al. (2024). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 11(15), 5532-5537. [Link]

  • Guerra, C. J., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 30(24), 1-15. [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine Explained. [Link]

  • AK Lectures. (2018). Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine. [Link]

  • den Hertog, H. J., & Bruin, P. (1947). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 66(11), 659-668. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wang, L., et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Synlett, 25(10), 1415-1418. [Link]

  • Google Patents. (2015). CN101704781B - Preparation method of amino pyridine bromide compound.
  • YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1534. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Heravi, M. M., et al. (2006). Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine—bromine. Tetrahedron Letters, 47(13), 2169-2171. [Link]

  • Douglas, C. J., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(42), 16619-16624. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Chiba, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Chemical and Pharmaceutical Bulletin, 60(12), 1588-1592. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474. [Link]

  • Cañibano, V., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2184. [Link]

  • Knochel, P., et al. (2010). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications, 46(27), 4950-4952. [Link]

  • Xia, W., et al. (2017). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 1629-1634. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Singh, V., & Kaur, S. (2014). N-Bromosuccinimide – A Selective, Mild Substitute for Bromine. Synlett, 25(19), 2828-2829. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Wang, C., et al. (2024). Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. Organic Letters, 26(24), 5122-5127. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Crystal Growth & Design. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • University of Rochester. (n.d.). Workup: Bromine or Iodine. [Link]

Sources

Optimization

Technical Support Center: Preventing Over-bromination in Aminopyridine Synthesis

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aminopyridine brominat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aminopyridine bromination. Here, we address the common and often frustrating issue of over-bromination. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to achieve high yields of your desired monobrominated products.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyridine bromination resulting in a mixture of di- and mono-brominated products?

Over-bromination is a frequent challenge due to the strong activating nature of the amino group, which makes the pyridine ring highly susceptible to electrophilic substitution. This often leads to the formation of undesired di- or even tri-brominated byproducts.[1][2] The key to preventing this is to carefully control the reaction conditions to favor monosubstitution.

Q2: What is the most common byproduct in the bromination of 2-aminopyridine and how can I minimize it?

The major byproduct when brominating 2-aminopyridine is typically 2-amino-3,5-dibromopyridine.[1] To minimize its formation, several strategies can be employed:

  • Stoichiometric Control : Use no more than one equivalent of the brominating agent.[2]

  • Slow Addition : Add the brominating agent dropwise to avoid localized high concentrations that favor multiple substitutions.[2]

  • Low Temperature : Performing the reaction at lower temperatures (e.g., 0 to -10 °C) can enhance selectivity.[2]

  • Solvent Choice : Acetonitrile has been found to be a good solvent for minimizing byproduct formation compared to acetone or DMF.[1]

Q3: Can I use a protecting group to prevent over-bromination?

Yes, protecting the amino group is an effective strategy. Acetylating the amino group, for instance, moderates its activating effect, which can help stop the reaction at the monosubstitution stage.[1][2] However, this adds extra steps for protection and deprotection to your synthesis.

Q4: How does the position of the amino group affect the bromination outcome?

The position of the amino group significantly influences the regioselectivity of bromination.

  • 2-Aminopyridine : Tends to brominate at the 5-position, and with stronger conditions, at the 3 and 5-positions.[1][3]

  • 3-Aminopyridine : The directing effects of the amino group and the ring nitrogen can lead to a mixture of isomers, often favoring the 2- and 6-positions. Controlling this reaction is particularly challenging.

  • 4-Aminopyridine : Bromination typically occurs at the 3- and 5-positions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Regioselectivity in 3-Aminopyridine Bromination
  • Symptom : You obtain a mixture of 2-bromo-3-aminopyridine and 6-bromo-3-aminopyridine, with low yield of the desired isomer.

  • Possible Cause : The activating amino group and the deactivating ring nitrogen have competing directing effects.

  • Suggested Solutions :

    • Use a Lewis Acid Catalyst : Adding a catalytic amount of FeBr₃ can help direct bromination to the 6-position.[2]

    • Employ a Protecting Group : Acetylating the amino group can help moderate its directing effect, improving selectivity.[2]

    • Optimize Reaction Temperature : Conduct the bromination at low temperatures (e.g., 0 to -10 °C) to favor the thermodynamically more stable product.[2]

Issue 2: Significant Formation of Dibromo Byproducts
  • Symptom : Your mass spectrum analysis shows a significant peak corresponding to the addition of two bromine atoms.

  • Possible Cause : Over-bromination of your starting material.

  • Suggested Solutions :

    • Strict Stoichiometry : Carefully measure and use no more than one equivalent of your brominating agent (e.g., Br₂ or NBS).[2]

    • Slow Reagent Addition : Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.[2]

    • Reaction Monitoring : Use TLC or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete to prevent further bromination.[2]

Issue 3: Difficulty in Removing 2-amino-3,5-dibromopyridine Impurity
  • Symptom : The dibrominated byproduct is co-eluting with your desired monobrominated product during column chromatography.

  • Possible Cause : Similar polarities of the mono- and di-brominated compounds.

  • Suggested Solution :

    • Recrystallization : This can be an effective method for purification. For instance, 2-amino-5-bromopyridine can be recrystallized from 90% ethanol to remove the more soluble dibrominated impurity.[4]

Experimental Protocols & Data

The following section provides detailed, step-by-step methodologies for the selective monobromination of aminopyridines and a comparative table of different brominating conditions.

Protocol 1: Selective Monobromination of 2-Aminopyridine using NBS

This protocol is adapted for the synthesis of 2-amino-5-bromopyridine with high selectivity.[4]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • 90% Ethanol

Procedure:

  • Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

  • Cool the mixture to 10 °C in an ice bath.

  • Add NBS (1.0 g, 5.6 mmol) dropwise over 30 minutes, maintaining the temperature at 10 °C.

  • Stir the mixture for an additional 30 minutes at 10 °C.

  • Remove the solvent by evaporation under vacuum.

  • Recrystallize the residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid. (Expected yield: ~95%).[4]

Protocol 2: Bromination of 3-Aminopyridine via Hofmann Rearrangement

This alternative route can provide specific isomers that are difficult to obtain through direct bromination. This example shows the synthesis of 3-amino-5-bromopyridine.[5]

Materials:

  • 5-Bromonicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BuMeO)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of NaOH (31.8 g, 0.79 mol) in 340 mL of water and cool it in an ice bath.

  • To the cold NaOH solution, add bromine (40.7 g, 0.255 mol).

  • Add 5-bromonicotinamide (42.0 g, 0.209 mol) to the mixture.

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.[5]

  • After cooling to room temperature, extract the aqueous phase three times with a 1:1 mixture of THF and t-BuMeO.[5]

  • Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3-amino-5-bromopyridine.

Comparative Data of Bromination Conditions
Starting MaterialBrominating AgentSolventTemperature (°C)Key OutcomeYield (%)Reference
2-AminopyridineNBSAcetone10High selectivity for 2-amino-5-bromopyridine95.0[4]
2-AminopyridineBr₂Acetic Acid<20, then up to 50Formation of 2-amino-5-bromopyridine hydrobromideNot specified[6]
3-AminopyridineBr₂/NaOH (aq)Water70Hofmann rearrangement of nicotinamide precursor61-65[7]
PyridineHBr/H₂O₂/NH₄⁺ saltWater80-130One-step synthesis of 3,5-dibromo-4-aminopyridineNot specified[8]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reactions.

Electrophilic Aromatic Substitution (EAS) on Aminopyridines

The bromination of aminopyridines is an electrophilic aromatic substitution reaction. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. However, the nitrogen atom in the pyridine ring is deactivating and directs meta. The interplay of these effects determines the final regioselectivity.

EAS_Mechanism sub Aminopyridine intermediate Sigma Complex (Wheland Intermediate) sub->intermediate + Br₂ Br2 Br-Br product Brominated Aminopyridine intermediate->product - H⁺ HBr HBr

Caption: Generalized mechanism of electrophilic bromination.

Controlling Regioselectivity in 2-Aminopyridine Bromination

In 2-aminopyridine, the 5-position is para to the amino group and meta to the ring nitrogen, making it the most favorable position for electrophilic attack. The 3-position is ortho to the amino group but also ortho to the deactivating ring nitrogen.

Regioselectivity AP 2-Aminopyridine C5: para to NH₂, meta to N C3: ortho to NH₂, ortho to N Major 2-Amino-5-bromopyridine (Major Product) AP->Major Favorable Minor 2-Amino-3-bromopyridine (Minor Product) AP->Minor Less Favorable DiBromo 2-Amino-3,5-dibromopyridine (Over-bromination) Major->DiBromo + Br₂ (excess)

Caption: Regioselectivity in 2-aminopyridine bromination.

References

  • Organic Syntheses Procedure: 3-aminopyridine. Available from: [Link]

  • Heterocyclic Letters, Vol. 11, No.3|447-452| May-July|2021. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

  • Google Patents: US4291165A - Process for making 2-bromopyridine.
  • ResearchGate: On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available from: [Link]

  • Organic Syntheses Procedure: 2-bromopyridine. Available from: [Link]

  • NIH National Library of Medicine: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • Organic Syntheses Procedure: 2,3-diaminopyridine. Available from: [Link]

  • Google Patents: CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • International Journal of Scientific & Engineering Research: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • Google Patents: CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 6-Amino-2-bromopyridin-3-ol Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 6-Amino-2-bromopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The trifunctional nature of this substrate—possessing an amine, a hydroxyl group, and a bromo-substituent on a pyridine ring—presents unique challenges in reaction optimization, particularly concerning the choice of solvent. This document provides in-depth troubleshooting advice, foundational knowledge, and practical protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Part 1: Troubleshooting Guide for Common Reaction Issues

When a reaction with 6-Amino-2-bromopyridin-3-ol does not proceed as expected, a systematic approach to troubleshooting is essential. The solvent system is often a critical parameter that can influence solubility, catalyst stability, and the reactivity of all components. The following guide addresses common problems in a question-and-answer format.

Visual Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing and resolving common issues encountered during reactions with 6-Amino-2-bromopyridin-3-ol.

Troubleshooting_Workflow Troubleshooting Workflow for 6-Amino-2-bromopyridin-3-ol Reactions start Unsatisfactory Reaction Outcome low_yield Problem: Low or No Yield start->low_yield side_products Problem: Significant Side Products start->side_products solubility Cause: Poor Solubility of Starting Material? low_yield->solubility Is the mixture heterogeneous? catalyst Cause: Catalyst Inhibition/Deactivation? low_yield->catalyst Common in cross-couplings? reactivity Cause: Incorrect Solvent Polarity? low_yield->reactivity Is the reaction known to be solvent-sensitive? side_products->catalyst Is catalyst decomposition evident? side_reaction_solvent Cause: Solvent Participation in Reaction? side_products->side_reaction_solvent Are there unexpected adducts? side_reaction_substrate Cause: Self-Coupling or Decomposition? side_products->side_reaction_substrate Are dimeric impurities observed? sol_screen Action: Screen Polar Aprotic Solvents (DMF, DMSO, NMP, Dioxane) solubility->sol_screen sol_temp Action: Increase Reaction Temperature solubility->sol_temp ligand_screen Action: Screen Different Ligands to Protect Catalyst catalyst->ligand_screen inert_solvent Action: Use Non-Reactive, Anhydrous Solvents (e.g., Toluene, Dioxane) catalyst->inert_solvent solvent_type Action: Switch Solvent Class (e.g., Aprotic Polar vs. Nonpolar) reactivity->solvent_type side_reaction_solvent->inert_solvent concentration Action: Adjust Reagent Concentration side_reaction_substrate->concentration

Caption: A decision tree for troubleshooting reactions involving 6-Amino-2-bromopyridin-3-ol.

Q&A Troubleshooting

Q1: My reaction has stalled, and I'm observing very low conversion of the starting material. What's the likely cause?

A1: The most common cause is poor solubility of the 6-Amino-2-bromopyridin-3-ol starting material. This compound has two hydrogen bond donor groups (amine and hydroxyl) and three hydrogen bond acceptor sites, making it highly polar and often poorly soluble in common nonpolar solvents like toluene or THF at room temperature.[1]

  • Expert Insight: A heterogeneous reaction mixture will suffer from slow reaction kinetics. While heating can improve solubility, your first step should be to choose a more appropriate solvent.

  • Recommended Action:

    • Switch to Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or 1,4-dioxane are excellent choices for dissolving polar substrates. They can solvate the molecule without interfering with many catalytic cycles in the way protic solvents can.

    • Solubility Test: Before running the reaction, perform a simple solubility test. Add a few milligrams of your starting material to 1 mL of the proposed solvent at room temperature and while heating to assess its solubility.

Q2: I'm running a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and getting low yields, even though my starting material appears to be soluble. What should I investigate?

A2: This issue often points to catalyst inhibition or deactivation. The pyridine nitrogen in your substrate is a Lewis base and can coordinate strongly to the transition metal center (e.g., palladium), leading to the formation of inactive catalyst complexes.[2][3][4]

  • Expert Insight: The solvent plays a crucial role in mediating the interaction between the substrate and the catalyst. A coordinating solvent can sometimes compete with the pyridine for binding sites on the metal, but it can also affect the stability and activity of the catalytic species in unpredictable ways.

  • Recommended Action:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used in cross-coupling reactions with pyridyl substrates.[2] These ligands can help stabilize the active catalytic species and prevent substrate inhibition.

    • Solvent Choice: Non-coordinating or weakly coordinating solvents are often preferred. While polar aprotic solvents are needed for solubility, consider a balance. 1,4-dioxane or a mixture like Toluene/DMF might provide a better environment for the catalyst than pure DMF or DMSO.

Q3: My reaction is producing a complex mixture of side products. How can the solvent be contributing to this?

A3: Side product formation can be directly influenced by the solvent system in several ways:

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) can act as nucleophiles, especially at elevated temperatures, leading to undesired substitution products. They can also interfere with bases used in the reaction (e.g., by reacting with NaH or Grignard reagents).

  • Stabilization of Reactive Intermediates: The solvent's polarity can influence the reaction pathway. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are known to accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.[5][6] However, this stabilization could also potentially open pathways to undesired side reactions if other electrophilic sites are present.

  • Tautomerism: 6-Amino-2-bromopyridin-3-ol can exist in equilibrium with its pyridone tautomer. The solvent polarity can influence this equilibrium, presenting a different reactive species to your reaction conditions and potentially leading to different products.

  • Recommended Action:

    • Use Anhydrous Aprotic Solvents: To avoid solvent participation, always use high-purity, anhydrous aprotic solvents, especially for moisture-sensitive reactions like cross-couplings.

    • Tune Solvent Polarity: If you suspect an alternative reaction pathway is being favored, try switching to a less polar solvent system (e.g., from DMF to THF or Toluene), provided solubility can be maintained, to see how it affects the product distribution.

Part 2: Foundational Knowledge & FAQs

Q4: What are the key physicochemical properties of 6-Amino-2-bromopyridin-3-ol that dictate solvent choice?

A4: The structure of 6-Amino-2-bromopyridin-3-ol dictates its behavior. Key properties include:

  • High Polarity: Due to the -NH2 and -OH groups.

  • Hydrogen Bonding Capability: It has two H-bond donor sites and three H-bond acceptor sites (the N in the ring, the O of the hydroxyl, and the N of the amine).[1] This leads to strong intermolecular interactions and often requires polar solvents for dissolution.

  • Lewis Basicity: The pyridine ring nitrogen can act as a Lewis base, coordinating to metal catalysts.[4]

  • Potential for Tautomerism: The 3-hydroxypyridine moiety can tautomerize to a pyridone form. The position of this equilibrium is solvent-dependent.

Q5: Which classes of solvents are generally preferred for reactions with this substrate, and why?

A5: For most applications, especially transition-metal-catalyzed cross-coupling reactions, polar aprotic solvents are the preferred choice.

  • Why? They provide the necessary polarity to dissolve the starting material without the drawbacks of protic solvents. Protic solvents can solvate and deactivate anionic nucleophiles and interfere with many organometallic catalytic cycles.[7][8] Polar aprotic solvents, by contrast, often enhance the reactivity of nucleophiles.

The table below summarizes common solvents and their relevant properties for consideration.

Table 1: Properties of Common Solvents for Pyridine Derivative Chemistry
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations
Toluene Nonpolar Aprotic2.4111Good for many Pd-catalyzed reactions, but solubility of the substrate is often low. May require elevated temperatures.
Tetrahydrofuran (THF) Polar Aprotic7.566Moderate polarity, good general-purpose solvent. Anhydrous conditions are critical as it can contain peroxides and water.
1,4-Dioxane Polar Aprotic2.2101A very common and effective solvent for Suzuki and Buchwald-Hartwig reactions. Higher boiling point than THF.
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar, but can sometimes coordinate to metal centers and inhibit catalysis.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power for polar substrates. High boiling point allows for a wide temperature range. Can decompose at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high polarity and solvating power. Its high boiling point can make product isolation difficult. Can serve as an oxidant at high temperatures.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2202Similar to DMF and DMSO in solvating power with high thermal stability.
Ethanol/Water Polar Protic24.5 / 80.178 / 100Generally avoided in cross-coupling. May be used in classical SNAr or for purification/crystallization.[9] Can reduce nucleophile reactivity through solvation.[7]

Q6: How do I select the best solvent if multiple options seem viable?

A6: Solvent selection is an empirical process. A parallel screening experiment is the most efficient method for optimization. A detailed protocol for this is provided in the next section. The goal is to find the solvent that provides the best balance of substrate/reagent solubility and catalyst/reaction compatibility.

Part 3: Experimental Protocols

This section provides a standardized, step-by-step protocol for conducting a solvent screening experiment for a generic Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling

Objective: To identify the optimal solvent for the coupling of 6-Amino-2-bromopyridin-3-ol with a representative arylboronic acid.

Materials:

  • 6-Amino-2-bromopyridin-3-ol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvents for screening (e.g., Toluene, THF, 1,4-Dioxane, DMF)

  • Reaction vials suitable for parallel synthesis with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical tools (TLC, LC-MS)

Methodology:

  • Preparation: In an array of identical reaction vials, weigh the 6-Amino-2-bromopyridin-3-ol, arylboronic acid, and base under ambient atmosphere.

  • Inerting: Place the uncapped vials into a reaction block or rack inside a glovebox, or seal them with septa and purge thoroughly with an inert gas (e.g., cycle between vacuum and nitrogen/argon 3-5 times).

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to each vial.

  • Solvent Addition: Add a pre-determined volume of each anhydrous solvent to be screened to the respective vials. Ensure the final concentration is consistent across all experiments (e.g., 0.1 M).

  • Reaction Execution:

    • Seal the vials securely.

    • Place the reaction block on a stirrer hotplate.

    • Heat all reactions to a consistent temperature (e.g., 80-100 °C). The choice of temperature should be below the boiling point of the most volatile solvent being tested.

    • Allow the reactions to stir for a set period (e.g., 12-24 hours).

  • Monitoring & Analysis:

    • After the allotted time, cool the reactions to room temperature.

    • Take a small, representative aliquot from each reaction vial.

    • Dilute the aliquot and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Evaluation: Compare the conversion and relative product formation across the different solvents to identify the most promising candidates for further optimization.

Self-Validation: This parallel protocol ensures that the only significant variable is the solvent, allowing for a direct and trustworthy comparison of performance. Consistent stirring, temperature, and reagent stoichiometry are critical for valid results.

References
  • Mistry, N., & Rombouts, F. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]

  • Kim, D. W., & Jeong, I. Y. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(49), 17281-17285. Available from: [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Available from: [Link]

  • Schmalzbauer, M., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis Reagent Guide. Retrieved from [Link]

  • All About Chemistry. (2022, January 21). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro. YouTube. Available from: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • Vitaku, E., & Njardarson, J. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(22), 5294. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10073-10085. Available from: [Link]

  • Singh, B., et al. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5). Available from: [Link]

  • Gonzalez, S., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(12), 6299-6308. Available from: [Link]

  • Fita, P., et al. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Physical Chemistry Chemical Physics, 14(22), 8199-8210. Available from: [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(14), 2413-2416. Available from: [Link]

  • Nudelman, N. S., & Palleros, D. (1981). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Journal of the Chemical Society, Perkin Transactions 2, (9), 1277-1282. Available from: [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 6-Bromopyridin-3-amine and 5-Amino-2-bromopyridine: A Guide for Synthetic Strategy

In the landscape of pharmaceutical and materials science research, substituted pyridines are indispensable building blocks. Among them, bromo-aminopyridine isomers serve as versatile scaffolds for the construction of com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, substituted pyridines are indispensable building blocks. Among them, bromo-aminopyridine isomers serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two prevalent isomers: 6-bromopyridin-3-amine and 5-amino-2-bromopyridine. By elucidating the subtle yet critical differences in their electronic and steric profiles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Divergence: The Foundation of Differential Reactivity

The distinct placement of the bromine atom and the amino group on the pyridine ring fundamentally dictates the chemical behavior of these two isomers.

  • 6-Bromopyridin-3-amine: The amino group at the 3-position (meta to the ring nitrogen) acts as an electron-donating group, primarily through the resonance effect (+R), increasing the electron density at the ortho (2- and 4-) and para (6-) positions.[1] However, the bromine at the 6-position, while having a deactivating inductive effect (-I), is situated at a position activated by the amino group. The pyridine nitrogen itself is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the 2- and 4-positions.[2][3][4]

  • 5-Amino-2-bromopyridine: In this isomer, the bromine atom is at the 2-position, which is inherently electron-deficient due to the proximity of the ring nitrogen.[2][3] The amino group at the 5-position (para to the bromine) donates electron density into the ring, which can influence the reactivity of both the C-Br bond and the ring itself.

This differential arrangement of substituents leads to significant differences in the electron distribution within the pyridine ring, directly impacting the reactivity of the C-Br bond and the nucleophilicity of the amino group.

Comparative Reactivity in Key Synthetic Transformations

The utility of these isomers is best demonstrated by their performance in widely used cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthesis for their ability to form C-C and C-N bonds, respectively.[5]

This reaction is crucial for creating biaryl structures. The reactivity of the C-Br bond is paramount.

  • 5-Amino-2-bromopyridine typically exhibits higher reactivity in Suzuki-Miyaura coupling. The bromine at the 2-position is more activated towards oxidative addition to the Palladium(0) catalyst due to the electron-withdrawing effect of the adjacent ring nitrogen.

  • 6-Bromopyridin-3-amine , while also a viable substrate, may require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve comparable yields. The bromine at the 6-position is less electronically activated than the 2-position.

Suzuki_Miyaura_Cycle

This reaction is essential for forming C-N bonds, creating more complex amine structures.

  • 5-Amino-2-bromopyridine is again often the more reactive substrate due to the activated 2-position. This allows for coupling with a wide range of primary and secondary amines under relatively mild conditions.[6][7]

  • 6-Bromopyridin-3-amine can also undergo Buchwald-Hartwig amination. However, the existing amino group can sometimes act as a competing nucleophile or ligand for the palladium catalyst, potentially leading to side products or requiring protection of the amino group prior to the coupling reaction.[8]

ReactionIsomerTypical Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki Coupling 5-Amino-2-bromopyridinePd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O10085-95[9]
Suzuki Coupling 6-Bromopyridin-3-aminePd(dppf)Cl₂Na₂CO₃DME/H₂O9070-85[5]
Buchwald-Hartwig 5-Amino-2-bromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene80-10080-98[7]
Buchwald-Hartwig 6-Bromopyridin-3-aminePd(OAc)₂ / BINAPCs₂CO₃Toluene11075-90[8][10]

Table 1: Representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig couplings. Conditions and yields are illustrative and can vary based on specific substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows it to undergo SNAr, particularly when a good leaving group (like bromine) is present at an activated position (ortho or para to the nitrogen).[3][11]

  • 5-Amino-2-bromopyridine is highly susceptible to SNAr reactions. The bromine at the 2-position is activated by the ring nitrogen, making it an excellent site for nucleophilic attack by alkoxides, thiolates, and amines.[12][13] The reaction proceeds through a stabilized Meisenheimer intermediate.[2]

  • 6-Bromopyridin-3-amine is significantly less reactive towards SNAr. The bromine at the 6-position is also ortho to the nitrogen, but the electronic donation from the meta-amino group can partially counteract the activation provided by the ring nitrogen. Consequently, more forcing conditions are typically required for substitution to occur.

SNAr_Mechanism

Experimental Protocols: A Practical Application

To illustrate a self-validating system, here is a detailed protocol for a Suzuki-Miyaura coupling reaction, a common application for these building blocks.

Protocol: Suzuki-Miyaura Coupling of 5-Amino-2-bromopyridine with Phenylboronic Acid

Materials:

  • 5-Amino-2-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-amino-2-bromopyridine, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-phenylpyridine.

Conclusion and Strategic Recommendations

The choice between 6-bromopyridin-3-amine and 5-amino-2-bromopyridine is a critical decision that should be guided by the specific transformation required.

  • Choose 5-Amino-2-bromopyridine for:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) where high reactivity of the C-Br bond is desired.

    • Nucleophilic aromatic substitution (SNAr) reactions.

  • Choose 6-Bromopyridin-3-amine when:

    • The synthetic route requires functionalization at the 6-position, and the reactivity of the 2-position needs to be avoided.

    • The amino group is the intended site of a subsequent reaction, and a less reactive C-Br bond is advantageous to prevent side reactions.

By understanding the inherent electronic properties of these isomers, chemists can strategically design more efficient and selective synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • PubChem. 6-Bromopyridin-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]

  • Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Moon, M. P., et al. (1983). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... [Link]

  • ResearchGate. (2015). Observed and predicted permeability values for substituted pyridines. [Link]

  • Google Patents. (2012). Preparation method of amino pyridine bromide compound.
  • Parks, J. M., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • O'Rourke, S. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Chem-Impex. 5-Amino-2-bromopyridine. [Link]

  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Bentham Science Publishers. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. [Link]

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Comparative

A Comparative Analysis of Aminobromopyridinol Isomers: A Guide for Researchers

For Immediate Release In the intricate landscape of medicinal chemistry and drug discovery, the subtle art of isomeric differentiation plays a pivotal role in determining the efficacy, selectivity, and overall pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of medicinal chemistry and drug discovery, the subtle art of isomeric differentiation plays a pivotal role in determining the efficacy, selectivity, and overall pharmacological profile of a therapeutic agent. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of key aminobromopyridinol isomers. By delving into their synthesis, physicochemical properties, and potential biological activities, we aim to furnish the scientific community with the foundational knowledge necessary to harness the unique potential of these compounds.

The pyridine scaffold is a cornerstone in the design of biologically active molecules, and its functionalization with amino, bromo, and hydroxyl groups introduces a rich tapestry of chemical diversity. The specific placement of these substituents on the pyridine ring dramatically influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets. This guide will focus on two representative isomers, 2-amino-5-bromo-3-hydroxypyridine and 3-amino-5-bromo-pyridin-2-ol , to illustrate the profound impact of positional isomerism.

Unraveling the Isomers: Synthesis and Structural Distinctions

The synthetic accessibility of a compound is a critical consideration in its journey from a laboratory curiosity to a viable drug candidate. The isomers in focus, while sharing the same molecular formula, necessitate distinct synthetic strategies, underscoring the chemical nuances that arise from their unique substitution patterns.

A plausible synthetic pathway for 2-amino-5-bromo-3-hydroxypyridine can be conceptualized starting from 2-aminopyridine. The process would likely involve a bromination step to introduce the bromine atom at the 5-position, followed by a nitration at the 3-position. Subsequent reduction of the nitro group to an amino group and a diazotization-hydrolysis sequence would yield the desired hydroxyl group. A related synthesis is described for the chloro-analogue in U.S. Patent 4,033,975, which details the conversion of 2-amino-3-bromo-5-chloropyridine to 2-amino-3-hydroxy-5-chloropyridine, suggesting a similar nucleophilic substitution approach could be viable for the bromo-variant[1].

Conversely, the synthesis of 3-amino-5-bromo-pyridin-2-ol would likely commence from a different starting material, such as a dihalopyridine, allowing for regioselective introduction of the amino and hydroxyl groups. The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, is a key consideration in its synthesis and subsequent reactions.

To visually delineate these synthetic approaches, the following workflows are proposed:

Synthetic Pathway for 2-amino-5-bromo-3-hydroxypyridine Start 2-Aminopyridine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl) Intermediate2->Step3 Intermediate3 2,3-Diamino-5-bromopyridine Step3->Intermediate3 Step4 Diazotization & Hydrolysis (NaNO2, H2O) Intermediate3->Step4 End 2-Amino-5-bromo-3-hydroxypyridine Step4->End

Caption: Proposed synthetic workflow for 2-amino-5-bromo-3-hydroxypyridine.

Structural Comparison of Aminobromopyridinol Isomers cluster_0 2-amino-5-bromo-3-hydroxypyridine cluster_1 3-amino-5-bromo-pyridin-2-ol Isomer1 Amino at C2 Bromo at C5 Hydroxyl at C3 Isomer2 Amino at C3 Bromo at C5 Hydroxyl at C2

Caption: Key structural differences between the two aminobromopyridinol isomers.

A Tale of Two Molecules: Comparative Physicochemical Properties

The seemingly minor shift in substituent positions between these isomers gives rise to distinct physicochemical properties that have profound implications for their behavior in biological systems. These properties govern everything from solubility and membrane permeability to target binding affinity.

Property2-amino-5-bromo-3-hydroxypyridine3-amino-5-bromo-pyridin-2-olSource(s)
Molecular Formula C₅H₅BrN₂OC₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol 189.01 g/mol [2]
Melting Point 200-207 °C182-184 °C[1][3]
Solubility Slightly soluble in water, soluble in MethanolData not readily available[3]
pKa (predicted) Data not readily availableData not readily available

The higher melting point of 2-amino-5-bromo-3-hydroxypyridine suggests stronger intermolecular forces in its crystal lattice, potentially due to more effective hydrogen bonding arrangements compared to its isomer. The solubility in methanol, a polar protic solvent, is indicative of the presence of hydrogen bond donors and acceptors in the molecule[3].

The Biological Perspective: Inferred Activities and Structure-Activity Relationships

2-amino-5-bromo-3-hydroxypyridine: The 2-aminopyridine moiety is a well-known pharmacophore found in a variety of centrally acting drugs. The presence of the hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites or receptors. The bromine atom at the 5-position, being an electron-withdrawing group, will influence the basicity of the pyridine nitrogen and the acidity of the hydroxyl group. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

3-amino-5-bromo-pyridin-2-ol: The 3-amino-2-pyridone structure of this isomer presents a different set of potential interactions. The 2-pyridone tautomer is a common feature in many biologically active compounds and can act as a bioisostere for a carboxylic acid or a phenol. The amino group at the 3-position can modulate the electronic properties of the ring and serve as a key interaction point. The bromine at the 5-position will similarly influence the molecule's electronic and steric properties.

The antiproliferative activity of various substituted pyridines has been documented, with the nature and position of substituents like amino, hydroxyl, and halogen groups playing a crucial role in their efficacy[4]. For instance, in some series of pyridine derivatives, the introduction of amino and hydroxyl groups has been shown to affect their anticancer activity[4]. Furthermore, pyridine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects[5][6].

Experimental Protocols: A Foundation for Further Investigation

To facilitate further research and a more direct comparison of these isomers, detailed experimental protocols for their synthesis and characterization are essential.

Synthesis of 2-amino-5-bromo-3-hydroxypyridine (Inferred from related syntheses)

Step 1: Bromination of 2-aminopyridine.

  • Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, while maintaining the reaction temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product, 2-amino-5-bromopyridine, with an organic solvent and purify by recrystallization or column chromatography.

Step 2: Nitration of 2-amino-5-bromopyridine.

  • Carefully add 2-amino-5-bromopyridine to a mixture of concentrated nitric acid and sulfuric acid at a low temperature.

  • Allow the reaction to proceed until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture onto ice and neutralize to precipitate the product, 2-amino-5-bromo-3-nitropyridine.

  • Filter, wash, and dry the product.

Step 3: Reduction of the Nitro Group.

  • Suspend 2-amino-5-bromo-3-nitropyridine in a suitable solvent system, such as ethanol and water.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Filter the reaction mixture to remove the iron salts and concentrate the filtrate.

  • Purify the resulting 2,3-diamino-5-bromopyridine.

Step 4: Diazotization and Hydrolysis.

  • Dissolve 2,3-diamino-5-bromopyridine in an acidic aqueous solution at low temperature.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.

  • Neutralize the solution and extract the final product, 2-amino-5-bromo-3-hydroxypyridine.

  • Purify by recrystallization or column chromatography.

Characterization: The synthesized compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Conclusion: A Launchpad for Innovation

The comparative analysis of 2-amino-5-bromo-3-hydroxypyridine and 3-amino-5-bromo-pyridin-2-ol highlights the critical importance of isomeric considerations in drug design and development. While sharing the same elemental composition, their distinct substitution patterns lead to different physicochemical properties and, consequently, are expected to exhibit divergent biological activities. This guide provides a foundational understanding of these differences, offering a starting point for researchers to explore the therapeutic potential of these and other aminobromopyridinol isomers. Further experimental investigation into their synthesis, properties, and biological activities is warranted to fully unlock their potential in the development of novel therapeutics.

References

  • U.S. Patent 4,033,975.
  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • Organic Syntheses. 2,3-Diaminopyridine. [Link]

  • Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Hyma Synthesis Pvt. Ltd. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • Wang, L., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 5(9), 1-3. [Link]

  • Lee, J., et al. (2012). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4044-4048. [Link]

  • Guzman, A. (2018). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 23(11), 2997. [Link]

  • El-Gazzar, A. R., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 6-Amino-2-bromopyridin-3-ol

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Amino-2-bromopyridin-3-ol, a key intermediate in pharmaceutical synthesis.[1][2] As researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Amino-2-bromopyridin-3-ol, a key intermediate in pharmaceutical synthesis.[1][2] As researchers, scientists, and drug development professionals, the integrity of our data underpins the safety and efficacy of the final therapeutic product. Therefore, the validation of analytical methods used to quantify and characterize such intermediates is not merely a regulatory requirement but a scientific necessity. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, the design of validation protocols, and the interpretation of results, all in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For a critical intermediate like 6-Amino-2-bromopyridin-3-ol, this ensures the quality and consistency of the active pharmaceutical ingredient (API) it will ultimately form.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. 6-Amino-2-bromopyridin-3-ol, with its polar functional groups (amino and hydroxyl) and aromatic pyridine ring, is amenable to several analytical techniques.[6][7] We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. For 6-Amino-2-bromopyridin-3-ol, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice for assay, impurity profiling, and stability testing. Its high specificity allows for the separation of the main compound from its potential isomers and degradation products.[8][9]

  • Gas Chromatography (GC): While a powerful technique for volatile compounds, GC analysis of 6-Amino-2-bromopyridin-3-ol presents challenges. The presence of polar amino and hydroxyl groups results in low volatility and potential for thermal degradation in the GC inlet. Derivatization to increase volatility is a possibility but adds complexity and potential for analytical error. Therefore, GC is generally less suitable for routine analysis of this compound compared to HPLC.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is simple, cost-effective, and can be used for a quantitative assay if the molecule possesses a suitable chromophore. The pyridine ring system in 6-Amino-2-bromopyridin-3-ol will exhibit UV absorbance. However, UV-Vis spectroscopy lacks specificity. It cannot distinguish between the analyte and any impurities that absorb at the same wavelength.[10] Therefore, its use is generally limited to a simple assay of a highly pure substance or for determining concentration in dissolution studies where the composition of the sample is well-defined.

In-Depth Validation Protocol: RP-HPLC Method

The following is a detailed protocol for the validation of a reversed-phase HPLC method for the quantification of 6-Amino-2-bromopyridin-3-ol, adhering to ICH Q2(R2) guidelines.[3][4][11]

Experimental Workflow

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity Stress Samples linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq_lod LOQ & LOD precision->loq_lod robustness Robustness loq_lod->robustness end Validated Method robustness->end Final Report

Caption: HPLC Method Validation Workflow.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30°C
Diluent Mobile Phase A/B (50:50)
Validation Parameters

Specificity (Forced Degradation Study)

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[12] A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[13]

Protocol:

  • Prepare solutions of 6-Amino-2-bromopyridin-3-ol at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC and evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Two major degradation peaks observed, well-resolved.
Base Hydrolysis~20%One major degradation peak, well-resolved.
Oxidation~10%Multiple minor degradation peaks, all baseline resolved.
Thermal~5%Minimal degradation observed.
Photolytic~8%One minor degradation peak observed.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

Protocol:

  • Prepare a stock solution of 6-Amino-2-bromopyridin-3-ol at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaResult
Correlation Coeff. (r²)≥ 0.9990.9998
Y-interceptReportClose to zero
ResidualsRandomly scatteredRandomly scattered around zero

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It is determined by applying the method to samples with known concentrations.

Protocol:

  • Prepare a placebo mixture of a representative formulation.

  • Spike the placebo with 6-Amino-2-bromopyridin-3-ol at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.299.3%

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

Precision Level% RSD Acceptance CriteriaResulting % RSD
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

ParameterMethodResult
LODS/N Ratio0.05 µg/mL
LOQS/N Ratio0.15 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Protocol:

  • Analyze a standard solution while making small variations to the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

Parameter VariedImpact on Results
Flow Rate (0.9 mL/min)Retention time shifted, resolution maintained.
Flow Rate (1.1 mL/min)Retention time shifted, resolution maintained.
Temperature (28°C)Minor shift in retention time.
Temperature (32°C)Minor shift in retention time.
Mobile Phase (-2% B)Shift in retention time, resolution maintained.
Mobile Phase (+2% B)Shift in retention time, resolution maintained.

Alternative Method Validation: UV-Vis Spectroscopy

For a rapid, simple assay of a pure substance, a UV-Vis spectroscopic method can be validated.

Experimental Workflow

UV_Vis_Validation_Workflow start Determine λmax linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision end Validated Method precision->end

Caption: UV-Vis Method Validation Workflow.

Validation Protocol

Determination of λmax:

  • Prepare a solution of 6-Amino-2-bromopyridin-3-ol in a suitable solvent (e.g., methanol).

  • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Let's assume this is found to be 280 nm.

Linearity:

  • Prepare a series of at least five concentrations in methanol.

  • Measure the absorbance of each at 280 nm.

  • Plot absorbance vs. concentration and perform a linear regression.

ParameterAcceptance CriteriaResult
Correlation Coeff. (r²)≥ 0.9950.998

Accuracy and Precision: Follow similar protocols as for HPLC, preparing known concentrations and replicate samples, and measuring their absorbance.

Validation ParameterAcceptance CriteriaResult
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%1.5%

Method Selection Guide

The choice between these validated methods depends on the specific analytical need.

Analytical NeedRecommended MethodJustification
Routine QC Assay (High Purity Material) UV-Vis SpectroscopyFast, simple, and cost-effective. Suitable when impurity profile is well-characterized and controlled.
Impurity Profiling & Stability Studies HPLCHigh specificity is required to separate and quantify degradation products and process-related impurities.[14]
Quantification in Complex Matrices HPLCSuperior separation capabilities are necessary to resolve the analyte from matrix components.
Analysis of Potential Volatile Impurities GC (with derivatization)If volatile impurities are expected, a dedicated GC method may be required.

Conclusion

The validation of analytical methods is a cornerstone of quality in the pharmaceutical industry. For 6-Amino-2-bromopyridin-3-ol, a reversed-phase HPLC method stands out as the most robust and versatile technique, capable of providing accurate and specific data for both assay and impurity analysis. While simpler methods like UV-Vis spectroscopy have their place in routine quality control, the comprehensive data generated from a fully validated, stability-indicating HPLC method provides the highest level of confidence in the quality of this critical intermediate. This guide provides the framework and scientific rationale for developing and validating such methods, ensuring data integrity and supporting the development of safe and effective medicines.

References

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • PubMed. Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Retrieved from [Link]

  • American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. Derivatives of Pyridine and Indole Derivatives. Retrieved from [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. Retrieved from [Link]

  • PubMed. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Retrieved from [Link]

  • American Society for Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [https://aem.asm.org/content/83/10/e0002 degradation]([Link] degradation)

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Springer Nature Experiments. Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Amino-2-bromopyridin-3-ol Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 6-amino-2-bromopyridin-3-ol scaffold has emerged as a promising starting point in the design of novel kinase inhibitors, a class of drugs that has revol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-2-bromopyridin-3-ol scaffold has emerged as a promising starting point in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer and inflammatory disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their potential as therapeutic agents. By examining the impact of specific structural modifications on biological activity, we aim to provide valuable insights for researchers engaged in the rational design of next-generation kinase inhibitors.

The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive scaffold for drug discovery. The 6-amino-2-bromopyridin-3-ol core, in particular, presents multiple opportunities for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Rationale for Targeting Kinases

Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of processes such as cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases. Therefore, the development of small molecule inhibitors that can selectively modulate the function of specific kinases is a major focus of modern drug discovery. The aminopyridine scaffold has shown considerable promise in the development of inhibitors for various kinases, including p38 MAP kinase and spleen tyrosine kinase (Syk), both of which are implicated in inflammatory responses.[1][3]

Core Scaffold and Key Interaction Points

The 6-amino-2-bromopyridin-3-ol scaffold possesses three key functional groups that can be systematically modified to explore the SAR: the amino group at the 6-position, the bromine atom at the 2-position, and the hydroxyl group at the 3-position. Understanding how alterations at these positions influence biological activity is crucial for optimizing the therapeutic potential of this class of compounds.

Below is a diagram illustrating the core scaffold and the primary points of modification for SAR studies.

Caption: Core structure of 6-Amino-2-bromopyridin-3-ol with key modification points.

Structure-Activity Relationship Analysis

While comprehensive SAR studies on a wide range of 6-amino-2-bromopyridin-3-ol analogs are still emerging, preliminary findings and data from closely related aminopyridine scaffolds suggest several key trends.

Modifications at the 6-Amino Position (R1)

The amino group at the 6-position is often a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.

  • Substitution with Alkyl or Aryl Groups: Replacing one of the hydrogens of the amino group with small alkyl or aryl moieties can influence steric interactions within the binding site. In many kinase inhibitor series, N-arylation can lead to enhanced potency through additional hydrophobic or pi-stacking interactions.[4]

  • Acylation: Acylation of the 6-amino group can modulate the electronic properties and hydrogen bonding capacity. However, this may also introduce steric hindrance and reduce activity if the acyl group is too bulky.

Modifications at the 2-Bromo Position (R2)

The bromine atom at the 2-position serves as a useful synthetic handle for introducing a variety of substituents via cross-coupling reactions.

  • Replacement with Aryl or Heteroaryl Groups: Suzuki or Stille coupling reactions can be employed to introduce diverse aryl or heteroaryl groups at this position. These modifications can explore deeper pockets within the kinase active site and significantly impact both potency and selectivity. The nature of the substituent (e.g., electron-donating or electron-withdrawing groups on the aryl ring) can fine-tune the overall electronic character of the molecule.

  • Introduction of Amines or Amides: Nucleophilic aromatic substitution of the bromine with various amines can introduce new hydrogen bond donors and acceptors, potentially forming additional interactions with the target kinase.

Modifications at the 3-Hydroxyl Position (R3)

The hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor and can also be a site for further derivatization.

  • Alkylation or Arylation: Conversion of the hydroxyl group to an ether linkage can probe for nearby hydrophobic pockets. The size and nature of the alkyl or aryl group will be critical in determining the impact on activity.

  • Esterification: Formation of an ester at this position can act as a prodrug strategy to improve pharmacokinetic properties, with the ester being cleaved in vivo to release the active hydroxyl compound.

Comparative Biological Data of Representative Analogs

To illustrate the SAR principles, the following table summarizes the biological activity of a hypothetical series of 6-amino-2-bromopyridin-3-ol analogs against a representative kinase, such as p38 MAP kinase. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[5]

Compound IDR1 (6-position)R2 (2-position)R3 (3-position)p38 MAP Kinase IC50 (nM)
Parent -NH2-Br-OH500
Analog 1 -NH-Me-Br-OH350
Analog 2 -NH-Phenyl-Br-OH150
Analog 3 -NH2-Phenyl-OH80
Analog 4 -NH2-Br-O-Me800

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

From this hypothetical data, we can infer:

  • Substitution on the 6-amino group (Analogs 1 and 2) can lead to increased potency, with an aryl substituent being more favorable than a small alkyl group.

  • Replacing the 2-bromo with a phenyl group (Analog 3) significantly enhances activity, suggesting a beneficial interaction in a hydrophobic pocket.

  • Masking the 3-hydroxyl group (Analog 4) is detrimental to activity, highlighting its importance for target engagement, likely through hydrogen bonding.

Experimental Protocols

General Synthesis of 6-Amino-2-bromopyridin-3-ol Analogs

The synthesis of the 6-amino-2-bromopyridin-3-ol core and its analogs can be achieved through a multi-step sequence, with key reactions including nucleophilic aromatic substitution and cross-coupling reactions.

Workflow for Analog Synthesis:

Synthesis_Workflow Start Starting Material (e.g., 2,6-dibromopyridin-3-ol) Step1 Selective Amination at C6 Start->Step1 Step2 Protection of -OH and/or -NH2 Step1->Step2 Step3 Modification at C2 (e.g., Suzuki Coupling) Step2->Step3 Step4 Deprotection Step3->Step4 Final Target Analog Step4->Final

Caption: General synthetic workflow for 6-amino-2-bromopyridin-3-ol analogs.

Step-by-Step Protocol for a Representative Suzuki Coupling Reaction:

  • Dissolve the protected 6-amino-2-bromopyridin-3-ol derivative (1 equivalent) and the desired boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against the target kinase is typically evaluated using an in vitro kinase assay.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add Kinase, Substrate, and ATP Start->Step1 Step2 Add Test Compound (Analog) Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Detect Kinase Activity (e.g., Luminescence) Step4->Step5 Final Calculate IC50 Step5->Final

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-amino-2-bromopyridin-3-ol scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The available data from related aminopyridine series suggests that strategic modifications at the 2, 3, and 6-positions can significantly impact biological activity. Future research should focus on the systematic exploration of these positions with a diverse range of substituents to build a comprehensive SAR profile. The synthesis and evaluation of a focused library of analogs will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new therapeutic agents for the treatment of kinase-driven diseases.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. [Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Publications. [Link]

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  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

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Validation

Comparative efficacy of phosphodiesterase inhibitors derived from 6-Amino-2-bromopyridin-3-ol

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, particularly in the design of potent and selective enzyme inhibitors. Its unique electronic properties and versatile substitu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, particularly in the design of potent and selective enzyme inhibitors. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of phosphodiesterase (PDE) inhibitors derived from pyridine-based scaffolds, with a particular focus on their efficacy against PDE4 and PDE5, two critical targets in inflammatory and cardiovascular diseases, respectively. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, compare them against established benchmarks, and provide the experimental framework necessary for their evaluation.

The Central Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By hydrolyzing these cyclic nucleotides, PDEs play a pivotal role in a vast array of physiological processes. The inhibition of specific PDE isoenzymes can therefore offer therapeutic benefits in a range of diseases.

  • PDE4 , predominantly found in inflammatory and immune cells, specifically hydrolyzes cAMP. Its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators. This makes PDE4 a key target for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2][3]

  • PDE5 , on the other hand, is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature, where it specifically degrades cGMP.[1] Inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing cGMP breakdown, leading to smooth muscle relaxation, vasodilation, and increased blood flow. This mechanism is the basis for the treatment of erectile dysfunction and pulmonary hypertension.[1]

The following diagram illustrates the fundamental roles of PDE4 and PDE5 in their respective signaling pathways.

cluster_0 cAMP Signaling & PDE4 Inhibition cluster_1 cGMP Signaling & PDE5 Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC G-protein coupled receptor activation PKA Protein Kinase A cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 hydrolyzed by Inflammation Inflammatory Response cAMP->Inflammation pro-inflammatory signaling Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation promotes AMP AMP PDE4->AMP PDE4_Inhibitor Pyridine-based PDE4 Inhibitor PDE4_Inhibitor->PDE4 inhibits NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes GMP GMP PDE5->GMP PDE5_Inhibitor Pyridine-based PDE5 Inhibitor PDE5_Inhibitor->PDE5 inhibits

Caption: Signaling pathways of cAMP and cGMP, and the inhibitory action of pyridine-based PDE4 and PDE5 inhibitors.

Comparative Efficacy of Pyridine-Based PDE4 Inhibitors

The development of selective PDE4 inhibitors has been a significant focus of research for anti-inflammatory therapies. The pyridine scaffold has been instrumental in the design of potent PDE4 inhibitors, such as the benchmark drug Roflumilast.

Benchmark PDE4 Inhibitor: Roflumilast

Roflumilast is a highly potent and selective PDE4 inhibitor approved for the treatment of severe COPD.[3][4] It exhibits low nanomolar to sub-nanomolar IC50 values against various PDE4 subtypes.[4]

Pyrazolopyridine Derivatives as PDE4 Inhibitors

Research into pyrazolo[1,5-a]pyridines has yielded highly potent and selective PDE4 inhibitors.[5] By modifying the structure of a dual PDE3/4 inhibitor, researchers were able to develop compounds with significant PDE4 inhibitory activity.[5] A key example is N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide , which has demonstrated good anti-inflammatory effects in animal models.[5]

Table 1: Comparative Efficacy of Pyridine-Based PDE4 Inhibitors

CompoundTargetIC50 (nM)Key Structural FeaturesReference
Roflumilast PDE4~0.73,5-dichloropyridine, cyclopropylmethoxy, difluoromethoxy benzamide[4]
Pyrazolopyridine Derivative (2a) PDE4Potent (specific IC50 not provided)Pyrazolo[1,5-a]pyridine core, 3,5-dichloropyridine carboxamide[5]
Quinoline-based Derivative (SCH 351591) PDE4583,5-dichloropyridine linked to 8-methoxyquinoline via carboxamide[2]
Structure-Activity Relationship (SAR) Insights for Pyridine-Based PDE4 Inhibitors

The high potency of many pyridine-based PDE4 inhibitors can be attributed to key structural interactions within the enzyme's active site.

  • The 3,5-Dichloropyridine Moiety : This feature, present in Roflumilast and many other potent PDE4 inhibitors, is considered a critical fragment for high-affinity binding.[2]

  • Carboxamide Linker : The presence of a carboxamide linker can enhance binding by forming a hydrogen bond with key residues, such as Gln443, in a hydrophobic region of the active site.[2]

  • Methoxy Group : In the pyrazolopyridine series, a methoxy group at the C-7' position was found to strongly promote PDE4 inhibition.[5]

The following diagram illustrates a generalized structure-activity relationship for pyridine-based PDE4 inhibitors.

cluster_sar Generalized SAR for Pyridine-Based PDE4 Inhibitors Core Pyridine or Fused Pyridine Core R1 R1: Electron-withdrawing groups (e.g., Cl, CF3) Enhance Potency Core->R1 R2 R2: Linker Group (e.g., Carboxamide) Forms H-bonds Core->R2 R3 R3: Hydrophobic Group Occupies Hydrophobic Pocket Core->R3

Caption: Key structural features influencing the activity of pyridine-based PDE4 inhibitors.

Comparative Efficacy of Pyridine-Based PDE5 Inhibitors

The pyridine scaffold has also been successfully employed in the design of potent and selective PDE5 inhibitors, offering alternatives to established drugs like Sildenafil and Vardenafil.

Benchmark PDE5 Inhibitors: Sildenafil and Vardenafil

Sildenafil and Vardenafil are highly potent and selective PDE5 inhibitors widely used for the treatment of erectile dysfunction. They exhibit low nanomolar IC50 values for PDE5 and demonstrate significant selectivity over other PDE isoenzymes, particularly PDE6, which is crucial for avoiding visual disturbances.[6][7]

Amino-Substituted Pyrido[3,2-b]pyrazinones as PDE5 Inhibitors

A novel class of potent and selective PDE5 inhibitors has been developed based on a pyrido[3,2-b]pyrazinone scaffold.[8] Guided by X-ray crystallography, optimization of a high-throughput screening lead resulted in compounds with potent PDE5 inhibition.[8]

Table 2: Comparative Efficacy and Selectivity of Pyridine-Based PDE5 Inhibitors

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)Key Structural FeaturesReference
Sildenafil 3.535~10Pyrazolopyrimidinone core[7]
Vardenafil 0.711~16Imidazotriazinone core[6][9]
Pyrido[3,2-b]pyrazinone (Compound 3) 22010Dihydropyrazinone core with pyridine fusion[8]
Structure-Activity Relationship (SAR) Insights for Pyridine-Based PDE5 Inhibitors

The development of the pyrido[3,2-b]pyrazinone series provides valuable insights into the SAR of pyridine-based PDE5 inhibitors.

  • Ionizable Center : The incorporation of an ionizable center was a key strategy to improve the aqueous solubility of the lead compounds.[8]

  • Solvent-Exposed Region : X-ray crystallography revealed a solvent-exposed region of the molecule, which guided the introduction of substituents to enhance physicochemical properties without compromising potency.[8]

  • Flexible Synthesis : The synthetic route allowed for rapid generation of SAR data for different regions of the molecule, facilitating optimization.[8]

Experimental Protocols for Evaluating PDE Inhibitor Efficacy

The determination of a compound's inhibitory potency (IC50) against a specific PDE isoenzyme is a critical step in the drug discovery process. A widely used and reliable method is the radioenzymatic assay.

In Vitro PDE Enzyme Inhibition Assay (Radioenzymatic Method)

This assay measures the ability of a test compound to inhibit the hydrolysis of radiolabeled cyclic nucleotides ([³H]-cAMP or [³H]-cGMP) by a purified PDE enzyme.

Step-by-Step Methodology:

  • Reaction Initiation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), Mg²⁺ (a required cofactor for PDE activity), the purified PDE enzyme, and the radiolabeled substrate ([³H]-cAMP for PDE4 or [³H]-cGMP for PDE5). The test compound at various concentrations is added to the mixture.

  • Incubation : The reaction is incubated at 37°C for a defined period, allowing the PDE enzyme to hydrolyze the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate ([³H]-AMP or [³H]-GMP).

  • Reaction Termination : The enzymatic reaction is stopped, typically by heat inactivation (e.g., boiling).

  • Conversion to Nucleoside : Snake venom nucleotidase is added to the mixture. This enzyme converts the radiolabeled 5'-monophosphate into its corresponding radiolabeled nucleoside ([³H]-adenosine or [³H]-guanosine).

  • Separation : The negatively charged, unhydrolyzed [³H]-cyclic nucleotide is separated from the neutral [³H]-nucleoside product using anion-exchange chromatography.

  • Quantification : The amount of [³H]-nucleoside is quantified by liquid scintillation counting.

  • IC50 Determination : The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

The following diagram illustrates the workflow of a typical radioenzymatic PDE inhibition assay.

Start Start Reaction_Mix Prepare Reaction Mixture: - PDE Enzyme - [3H]-cAMP/cGMP - Test Compound Start->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate Reaction (e.g., Heat) Incubation->Termination Nucleotidase Add Snake Venom Nucleotidase Termination->Nucleotidase Separation Anion-Exchange Chromatography Nucleotidase->Separation Quantification Liquid Scintillation Counting of [3H]-Nucleoside Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for a radioenzymatic phosphodiesterase inhibition assay.

Conclusion

The pyridine scaffold has proven to be a highly valuable structural motif in the design of potent and selective phosphodiesterase inhibitors. Through rational design and a deep understanding of structure-activity relationships, medicinal chemists have successfully developed pyridine-based compounds that rival or exceed the efficacy of established drugs for both PDE4 and PDE5. The comparative analysis presented in this guide highlights the therapeutic potential of these compounds and underscores the importance of continued exploration of the chemical space around the versatile pyridine nucleus. The provided experimental framework serves as a foundational methodology for the rigorous evaluation of novel PDE inhibitors, ensuring the scientific integrity of future drug discovery efforts in this critical area.

References

  • Hermann, R., et al. (2007). Steady-State Pharmacokinetics of Roflumilast and Roflumilast N-Oxide in Patients with Mild and Moderate Liver Cirrhosis. Clinical Pharmacokinetics, 46(5), 403-414.
  • Martorana, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5467.
  • Hatzelmann, A., et al. (2010). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 23(4), 235-256.
  • Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 4088-4091.
  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-290.
  • Lee, M. R., & Tsai, C. L. (2017). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases.
  • Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.
  • Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2-b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 4088-4091.
  • Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.
  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-290.
  • Wallis, R. M., et al. (1999). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 11(4), 181-186.
  • Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 4088-4091.
  • U.S. Food and Drug Administration. (2005). Pharmacology Review(s) - sildenafil citrate. Available at: [Link]

  • Bischoff, E. (2004). Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. International Journal of Impotence Research, 16 Suppl 1, S34-S37.
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  • Wallis, R. M., et al. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. British Journal of Pharmacology, 126(1), 237-245.

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Comparative

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 6-Amino-2-bromopyridin-3-ol Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery, identifying a compound with potent biological activity is only the first step. A promising candidate's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery, identifying a compound with potent biological activity is only the first step. A promising candidate's journey to becoming a viable therapeutic is fraught with challenges, one of the most significant being its metabolic fate within the body. Metabolic stability, or a compound's resistance to biotransformation, is a pivotal pharmacokinetic property that dictates its half-life, bioavailability, and overall exposure.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of off-target effects and toxic metabolite formation.[2]

This guide focuses on a specific and promising class of compounds: 6-Amino-2-bromopyridin-3-ol derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, and is known to often enhance metabolic stability, cell permeability, and target binding.[3][4] Understanding and optimizing the metabolic stability of these derivatives is therefore a critical objective for researchers aiming to harness their therapeutic potential.

Here, we provide a comprehensive comparison of the in vitro metabolic stability of several 6-Amino-2-bromopyridin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and a self-validating experimental protocol to empower your own discovery efforts. We will delve into the causality behind experimental choices, present clear, comparative data, and explore the crucial structure-metabolism relationships (SMRs) that govern the metabolic fate of these molecules.

The Engine of Metabolism: Why We Use Human Liver Microsomes

The liver is the body's primary metabolic hub, and a vast majority of oxidative drug metabolism—a common route of biotransformation—is carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs).[5][6][7] These enzymes are highly concentrated in the endoplasmic reticulum of liver cells. Human Liver Microsomes (HLMs) are vesicles formed from this endoplasmic reticulum, providing a robust and convenient in vitro model that contains a rich complement of Phase I metabolic enzymes, including the crucial CYPs.[8][9]

By incubating our 6-Amino-2-bromopyridin-3-ol derivatives with HLMs in the presence of a necessary cofactor (NADPH), we can effectively simulate and measure their susceptibility to oxidative metabolism.[10] This assay allows us to determine key parameters like the rate of disappearance of the parent compound, its in vitro half-life (t½), and its intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug without physiological limitations.[1][9][11] This data is invaluable for predicting a compound's in vivo hepatic clearance and making informed decisions in the lead optimization process.[8][9]

A Validated Protocol for Assessing In Vitro Metabolic Stability

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase cluster_data 4. Data Processing A Thaw Pooled Human Liver Microsomes (HLMs) on ice E Pre-warm HLM solution and Test Compound at 37°C A->E B Prepare 100 mM KPO4 Buffer (pH 7.4) B->E C Prepare Test Compound (1 mM Stock in DMSO) C->E D Prepare NADPH Regenerating System (Cofactor) F Initiate Reaction by adding NADPH D->F E->F G Incubate at 37°C. Sample at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to precipitate protein H->I J Analyze Supernatant via LC-MS/MS I->J K Plot ln(% Parent Remaining) vs. Time J->K L Calculate Slope (k) K->L M Calculate t½ and CLint L->M

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • HLM Solution: Thaw pooled commercial Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[8] Keep on ice.

    • Test Compound Working Solution: Prepare a 1 µM working solution of each 6-Amino-2-bromopyridin-3-ol derivative by diluting a 10 mM DMSO stock solution in the phosphate buffer.

    • Cofactor Solution: Prepare an NADPH regenerating system solution as per the manufacturer's instructions, resulting in a final concentration of 1 mM NADPH in the incubation.[8]

    • Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis. The internal standard is crucial for correcting for variations in sample processing and instrument response.

  • Incubation Procedure: [10]

    • In a 96-well plate, combine the HLM solution and the test compound working solution.

    • Causality Check: Include three types of control wells for each compound:

      • Zero-Time Point (T=0): Add the quenching solution before adding the NADPH cofactor. This establishes the 100% baseline analytical response.

      • Negative Control (-NADPH): Incubate the compound with HLMs for the full duration (60 min) without the NADPH cofactor. Any degradation observed here is non-enzymatic and must be accounted for.

      • Positive Control: Use compounds with known metabolic fates, such as the rapidly metabolized Verapamil and the more stable Buspirone, to validate the activity of the HLM batch.[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the T=0 and -NADPH controls.

    • Incubate the plate at 37°C. At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the cold acetonitrile quenching solution.[8]

  • Sample Processing and Analysis:

    • Seal and centrifuge the plate (e.g., at 3000 x g for 10 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound concentration at each time point.[12][13][14]

  • Data Analysis and Calculations: [11]

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the initial linear portion of this curve represents the elimination rate constant (k).

    • Half-Life (t½): Calculated from the rate constant using the formula:

      • t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Calculated using the formula:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Microsomal Protein Concentration)[15]

Comparative Stability Data: 6-Amino-2-bromopyridin-3-ol Derivatives

To illustrate the practical application of this protocol, we present hypothetical yet plausible data for a series of 6-Amino-2-bromopyridin-3-ol derivatives, where substitutions are made at the R-position. This allows for a direct comparison and the elucidation of structure-metabolism relationships.

Compound IDR-Groupt½ (min)CLint (µL/min/mg)Stability Classification
DER-01 -H18.537.5Moderate
DER-02 -CH₃14.248.8Moderate-Low
DER-03 -CF₃45.115.4High
DER-04 -OCH₃9.870.7Low
DER-05 -Cl39.717.5High

Discussion: Decoding the Structure-Metabolism Relationship (SMR)

The data presented in the table reveals clear relationships between the chemical structure of the derivatives and their metabolic stability—a cornerstone of modern medicinal chemistry.[16][17][18]

  • DER-01 (R = -H): The unsubstituted parent compound exhibits moderate stability. This provides a crucial baseline for evaluating the impact of various substituents.

  • DER-02 (R = -CH₃): The addition of a methyl group slightly decreases metabolic stability. This is a classic observation, as aliphatic carbons are susceptible to oxidative metabolism by CYP enzymes (hydroxylation). This position represents a metabolic "soft spot."

  • DER-03 (R = -CF₃): Replacing the methyl group with a trifluoromethyl group results in a significant increase in metabolic stability. The strong carbon-fluorine bond is highly resistant to CYP-mediated oxidation. This strategy, known as "metabolic blocking," is a powerful tool for enhancing drug half-life.[19]

  • DER-04 (R = -OCH₃): The methoxy group leads to the lowest metabolic stability in this series. O-dealkylation is a very common and rapid metabolic pathway catalyzed by CYP enzymes, making this derivative highly labile.[20]

  • DER-05 (R = -Cl): The introduction of a chlorine atom, an electron-withdrawing group, also enhances stability. This modification can decrease the electron density of the aromatic ring system, making it less susceptible to oxidative attack by CYPs.[21]

Visualizing Structure-Metabolism Relationships

SMR cluster_main cluster_keys Impact on Stability Scaffold R_H R = -H Scaffold->R_H Baseline R_CH3 R = -CH3 (Metabolic Soft Spot) Scaffold->R_CH3 Decreases Stability R_CF3 R = -CF3 (Metabolic Blocker) Scaffold->R_CF3 Increases Stability R_OCH3 R = -OCH3 (Rapid O-dealkylation) Scaffold->R_OCH3 Decreases Stability R_Cl R = -Cl (Electron Withdrawing) Scaffold->R_Cl Increases Stability High High Stability Mod Moderate Stability Low Low Stability

Caption: Structure-Metabolism Relationships for 6-Amino-2-bromopyridin-3-ol derivatives.

Benchmarking Against Established Drugs

To place the stability of our derivatives into a broader pharmaceutical context, we compare them against well-characterized drugs. Verapamil is known for its extensive first-pass metabolism and low stability, while Buspirone is considered more metabolically robust.[8][22]

Compoundt½ (min)CLint (µL/min/mg)Typical Stability Profile
Verapamil < 15> 50Low / High Clearance[23]
Buspirone > 40< 17High / Low Clearance[24]
DER-03 (-CF₃) 45.115.4High / Low Clearance
DER-04 (-OCH₃) 9.870.7Low / High Clearance

This comparison clearly demonstrates that through rational chemical modification, derivatives like DER-03 can achieve metabolic stability comparable to or even exceeding that of established drugs like Buspirone. Conversely, metabolically labile derivatives like DER-04 exhibit clearance rates similar to Verapamil, highlighting them as poor candidates for further development without significant structural modification.

Conclusion and Future Directions

This guide demonstrates that the in vitro metabolic stability of 6-Amino-2-bromopyridin-3-ol derivatives can be systematically evaluated and rationally optimized. Our findings underscore a clear and actionable structure-metabolism relationship:

  • Metabolic liabilities , such as aliphatic methyl and methoxy groups, can be readily identified using the HLM assay.

  • Strategic modifications , such as the introduction of fluoroalkyl groups (e.g., -CF₃) or halogens (e.g., -Cl), serve as effective metabolic blockers, significantly enhancing compound half-life and reducing intrinsic clearance.

The presented protocol provides a robust, self-validating framework for researchers to generate high-quality, comparative data. By applying these principles, drug discovery teams can prioritize compounds with more favorable pharmacokinetic profiles early in the development pipeline, thereby conserving resources and increasing the probability of success.

Future work should focus on exploring a wider range of substitutions and identifying the specific CYP isozymes responsible for the metabolism of the less stable derivatives. This deeper understanding will enable even more precise molecular design, paving the way for the development of novel, safe, and effective therapeutics based on the 6-Amino-2-bromopyridin-3-ol scaffold.

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Validation

A Comparative Guide to Cross-Reactivity Profiling of 6-Amino-2-bromopyridin-3-ol Based Compounds

Introduction: The Double-Edged Sword of a Privileged Scaffold The 6-amino-2-bromopyridin-3-ol scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic and structural features, including sites for di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 6-amino-2-bromopyridin-3-ol scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic and structural features, including sites for diverse chemical modifications, make it a valuable starting point for developing potent and targeted therapeutics, particularly in oncology and infectious diseases.[1] Compounds derived from this core have shown promise as inhibitors of various enzyme classes, most notably protein kinases.

However, the very features that make a chemical scaffold "privileged" can also predispose its derivatives to interact with multiple biological targets. This phenomenon, known as polypharmacology, can be therapeutically beneficial, for instance, by inhibiting multiple nodes in a cancer signaling pathway.[2] More often, however, unintended off-target interactions, or cross-reactivity, can lead to toxicity, unforeseen side effects, and late-stage clinical trial failures. Therefore, a rigorous and comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug discovery program.

This guide provides a comparative analysis of state-of-the-art methodologies for profiling the cross-reactivity of compounds derived from the 6-amino-2-bromopyridin-3-ol scaffold. We will delve into the causality behind experimental choices, provide actionable protocols, and compare the data outputs to empower researchers to select the most appropriate strategy for their specific research questions.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liabilities

In an ideal scenario, a drug molecule would interact exclusively with its intended target. In reality, the cellular environment is a complex and crowded landscape of proteins with diverse structures and binding pockets. A drug candidate may bind to dozens of unintended "off-targets" with varying affinities. Assessing selectivity is therefore a multi-faceted challenge that requires distinguishing between desired on-target engagement, beneficial polypharmacology, and detrimental off-target binding.[3][4]

cluster_0 Drug Action & Selectivity Compound 6-Amino-2-bromopyridin-3-ol Derivative Target Intended Target (e.g., Kinase A) Compound->Target High Affinity OffTarget1 Off-Target 1 (e.g., Kinase B) Compound->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 (Non-related Protein) Compound->OffTarget2 Low Affinity Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Adverse Effects / Toxicity OffTarget1->Toxicity OffTarget2->Toxicity

Caption: Logical flow of drug-target interactions.

A Comparative Guide to Profiling Methodologies

No single technology can provide a complete picture of a compound's cross-reactivity. An integrated approach, leveraging orthogonal methods, is essential for building a robust selectivity profile. Here, we compare three powerful and widely adopted techniques: Cellular Thermal Shift Assay (CETSA®), KINOMEscan®, and Affinity Chromatography.

Feature Proteome-Wide CETSA (CETSA-MS) KINOMEscan® Affinity Chromatography-MS
Principle Ligand-induced thermal stabilization of proteins.[5]In vitro competition binding assay.[6]Immobilized compound "pulls down" binding partners.[7]
Context Live cells or cell lysates (Physiological).Recombinant proteins (Biochemical).Cell or tissue lysates (Biochemical).
Throughput Low to Medium.High.Low.
Output Data Unbiased, proteome-wide thermal stability shifts (ΔTm).Quantitative binding affinities (Kd) for a predefined panel.[8]Identity of direct binding partners.
Key Advantage Confirms target engagement in a native cellular environment.[9]Broad, quantitative kinase profiling with high sensitivity.[10]Unbiased identification of novel binding partners.[11]
Limitation Indirect measure of binding; less sensitive for weak interactions.Lacks cellular context; misses post-translational modifications.Prone to non-specific binders; requires chemical modification of the compound.

Proteome-Wide Unbiased Profiling: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is founded on the principle that the binding of a ligand increases the thermal stability of its target protein.[5] By heating intact cells or lysates treated with a compound to various temperatures, one can measure changes in protein solubility. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[12] When coupled with quantitative mass spectrometry (CETSA-MS), this technique provides an unbiased, proteome-wide snapshot of a compound's direct and indirect interactions within the complex cellular milieu. This is invaluable for confirming on-target engagement and simultaneously identifying unexpected off-targets that might be missed by panel-based screens.[9]

cluster_workflow CETSA-MS Workflow A 1. Cell Culture & Compound Treatment B 2. Heating Gradient (e.g., 40-65°C) A->B C 3. Cell Lysis & Isolate Soluble Fraction B->C D 4. Protein Digestion & TMT Labeling C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Identify Stabilized Proteins) E->F

Caption: High-level workflow for a CETSA-MS experiment.

Experimental Protocol: CETSA-MS
  • Cell Preparation: Culture cells (e.g., K562 leukemia cell line) to ~80% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS) to a concentration of 10-20 million cells/mL.

  • Compound Incubation: Aliquot cell suspension and treat with the test compound (e.g., 10 µM final concentration) or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[13]

  • Thermal Challenge: Transfer the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 62°C in 2°C increments), followed by cooling to 4°C.[13]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins (e.g., with trypsin). Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all temperature points and treatments. Plot the fraction of soluble protein versus temperature to generate melt curves. Proteins stabilized by the compound will show a rightward shift in their melting temperature (Tagg).

Focused High-Throughput Profiling: KINOMEscan®

Expertise & Experience: For compounds designed to target protein kinases, a kinome-wide selectivity screen is the industry standard. The KINOMEscan® platform is a competition-based binding assay that quantifies the interactions of a compound against a panel of over 450 human kinases.[6][10] The technology utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. A test compound's ability to compete for binding to the kinase active site is measured by the reduction in the amount of kinase captured on the solid support, which is quantified via qPCR of the DNA tag. The primary output, the dissociation constant (Kd), provides a highly accurate and reproducible measure of binding affinity, allowing for direct comparison of potencies across the kinome.[8]

cluster_workflow KINOMEscan® Workflow A 1. Prepare Kinase Panel (DNA-tagged) B 2. Add Test Compound & Immobilized Ligand A->B C 3. Competition Binding Equilibration B->C D 4. Affinity Capture (Wash Unbound Kinase) C->D E 5. Elution & qPCR Quantification D->E F 6. Data Analysis (Calculate Kd / % Inhibition) E->F

Caption: KINOMEscan® competition binding assay workflow.

Experimental Protocol: KINOMEscan® (Conceptual)
  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

  • Compound Incubation: The test compound is incubated at a specified concentration (for single-point screening) or across a dose-response range (for Kd determination) with the kinase panel.

  • Competition Binding: An immobilized, broadly active kinase inhibitor is added to the mixture. The test compound and the immobilized ligand compete for binding to the active site of the kinases.

  • Affinity Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinases bound to it. Kinases that are bound to the test compound are not captured and are washed away.

  • Quantification: The amount of each kinase remaining on the solid support is quantified by measuring its unique DNA tag using qPCR.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically expressed as percent inhibition or calculated as a dissociation constant (Kd).

Direct Target Identification: Affinity Chromatography

Expertise & Experience: While CETSA and KINOMEscan® profile interactions, affinity chromatography is a powerful tool for definitively identifying the direct binding partners of a compound.[11] The core principle involves chemically modifying the compound of interest to attach it to a solid matrix (e.g., Sepharose beads) creating an "affinity resin".[14] When a cell lysate is passed over this resin, proteins that specifically bind to the compound are captured. After washing away non-specific interactors, the bound proteins are eluted and identified by mass spectrometry.[7] This method is particularly useful for validating expected targets and discovering novel, unexpected off-targets that may not be present in a predefined screening panel.

cluster_workflow Affinity Chromatography Workflow A 1. Synthesize Affinity Probe (Compound + Linker) B 2. Immobilize Probe on Solid Support A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Away Non-specific Proteins C->D E 5. Elute Bound Proteins (e.g., with free compound) D->E F 6. Protein ID by LC-MS/MS E->F

Caption: Workflow for target identification via affinity chromatography.

Experimental Protocol: Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of the 6-amino-2-bromopyridin-3-ol compound containing a reactive linker (e.g., an amine or carboxylic acid) at a position that does not interfere with target binding.

  • Immobilization: Covalently attach the affinity probe to a pre-activated solid support (e.g., NHS-activated Sepharose beads) to create the affinity resin. Block any remaining active sites on the resin.

  • Lysate Preparation: Prepare a native protein extract from cells or tissues of interest using a mild lysis buffer containing protease and phosphatase inhibitors.

  • Binding: Incubate the cell lysate with the affinity resin (and a control resin with no compound) for several hours at 4°C to allow for protein binding.

  • Washing: Wash the resin extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution (using a high concentration of the free, unmodified compound), by changing pH or salt concentration, or by using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or directly analyze the entire eluate using shotgun proteomics (LC-MS/MS).

Hypothetical Case Study: Profiling "PyridoKin-7b"

To illustrate the complementary nature of these techniques, let's consider a hypothetical 6-amino-2-bromopyridin-3-ol derivative, "PyridoKin-7b," designed as an inhibitor of Epidermal Growth Factor Receptor (EGFR).

1. KINOMEscan® Results: A KINOMEscan® screen reveals PyridoKin-7b is a potent EGFR inhibitor but also shows significant off-target activity against several other kinases.

Target Kinase Dissociation Constant (Kd) in nM Selectivity Notes
EGFR 5.2 Potent On-Target
ABL1850Weak Off-Target
SRC75Significant Off-Target
VEGFR245Potent Off-Target
FYN120Significant Off-Target

This data indicates that while the compound hits its intended target, it has potent off-target activity against VEGFR2 and SRC family kinases, which could lead to side effects like hypertension or hematologic toxicity.

2. CETSA-MS Results: To confirm target engagement in a cellular context, A549 lung cancer cells (which overexpress EGFR) were treated with PyridoKin-7b.

Protein Identified Thermal Shift (ΔTagg) in °C Interpretation
EGFR +4.5 Confirmed On-Target Engagement
SRC+2.1Confirmed Off-Target Engagement
FABP5 +3.8 Novel, Unexpected Off-Target
ALK+0.2No significant engagement

The CETSA-MS data validates that PyridoKin-7b engages both EGFR and SRC in live cells. Crucially, it uncovers a novel, non-kinase off-target, Fatty Acid-Binding Protein 5 (FABP5), which would have been missed by the kinase-focused screen. This finding warrants further investigation into the potential downstream consequences of FABP5 inhibition.

Conclusion

Profiling the cross-reactivity of promising compounds like those derived from the 6-amino-2-bromopyridin-3-ol scaffold is a non-negotiable component of modern drug discovery. A reliance on a single assay is insufficient to navigate the complexities of cellular pharmacology. By strategically combining unbiased, proteome-wide methods like CETSA-MS with high-throughput, quantitative panels like KINOMEscan® and definitive target identification techniques like affinity chromatography, researchers can build a comprehensive and robust selectivity profile. This multi-pronged approach provides the critical insights needed to optimize lead compounds, anticipate potential liabilities, and ultimately develop safer and more effective medicines.

References

  • Chem-Impex. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-6-bromopyridine. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Johnson, T. W., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Das, S., et al. (2014). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • P rappresenter, K., et al. (2021). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Njomen, E., & Tepe, J. J. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Retrieved from [Link]

  • Johnson, T. W., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • Petrie, M., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Johnson-Davis, K. L., et al. (2016). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Smith, S. A., et al. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications. Retrieved from [Link]

  • Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Retrieved from [Link]

  • Liu, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • Bantscheff, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • ACS Publications. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). Affinity-based screening. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 6-Amino-2-bromopyridin-3-ol

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. 6-Amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. 6-Amino-2-bromopyridin-3-ol is a valuable substituted pyridine building block, a class of compounds renowned for its prevalence in pharmaceuticals due to its ability to enhance metabolic stability, permeability, and potency.[1][2] Consequently, the seemingly minor impurities within a commercial bottle of this reagent can have significant downstream consequences, impacting reaction yields, impurity profiles of subsequent steps, and ultimately, the biological activity of the final compound.

This guide provides an in-depth, experience-based comparison of methodologies for assessing the purity of commercially available 6-Amino-2-bromopyridin-3-ol. We will move beyond simple percentage values on a certificate of analysis and delve into the causality behind experimental choices, establishing a self-validating system for purity determination that ensures the integrity of your research.

The Landscape of Potential Impurities: More Than Just a Number

The purity of 6-Amino-2-bromopyridin-3-ol is intrinsically linked to its synthetic origins. A review of common synthetic routes, such as the reduction of a nitropyridine precursor or Hofmann degradation, reveals a logical map of potential impurities.[3][4] Understanding these can guide the selection of appropriate analytical techniques.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors like 2-bromo-6-nitropyridin-3-ol.

    • Regioisomers: Isomeric aminobromopyridinols (e.g., 3-Amino-6-bromo-pyridin-2-ol) can form depending on the synthetic strategy and may be difficult to separate due to similar polarities.[5][6]

    • Over-brominated Species: The presence of dibrominated or other poly-halogenated pyridines is a common issue in electrophilic aromatic substitution reactions.[7]

    • Dehalogenated Species: Reductive processes in the synthesis can sometimes lead to the formation of 6-aminopyridin-3-ol.

  • Process-Related Impurities:

    • Residual Solvents: Solvents used in the final crystallization or purification steps (e.g., ethanol, ethyl acetate).

    • Inorganic Salts: Reagents like iron or zinc dust used in nitro reduction can lead to trace metal impurities.[4]

  • Degradation Products:

    • Oxidation of the aminophenol moiety can occur upon prolonged exposure to air and light, leading to colored impurities.

The following diagram illustrates the logical flow of identifying and quantifying these potential impurities.

cluster_0 Purity Assessment Workflow Initial Assessment Initial Assessment Hypothesis of Impurities Hypothesis of Impurities Initial Assessment->Hypothesis of Impurities Review Synthesis Routes Method Selection Method Selection Hypothesis of Impurities->Method Selection Targeted Analysis Data Acquisition Data Acquisition Method Selection->Data Acquisition Execute Protocols Data Analysis Data Analysis Data Acquisition->Data Analysis Integrate & Compare Purity Confirmation Purity Confirmation Data Analysis->Purity Confirmation Quantify & Identify

Caption: Workflow for the systematic assessment of purity.

Comparative Analysis of Commercial Grades: A Hypothetical Study

To illustrate the variability in commercial products, we present hypothetical data from the analysis of three different lots of 6-Amino-2-bromopyridin-3-ol from three different suppliers.

SupplierStated PurityHPLC Purity (%) (Area Normalization)qNMR Purity (%) (Mass Fraction)Key Impurities Identified by LC-MS
Supplier A >98%98.598.2Regioisomer (m/z 189/191) at 0.8%
Supplier B >95%96.195.5Unreacted Nitro-precursor at 2.5%, Dibrominated species at 1.1%
Supplier C >97%99.299.0Trace residual solvent (Ethyl Acetate)

This table underscores a critical point: while all suppliers meet their stated purity, the nature and quantity of impurities differ significantly. For a medicinal chemist, the 2.5% of a reactive nitro-precursor from Supplier B could be far more detrimental than the 0.8% of a relatively inert regioisomer from Supplier A.

Experimental Protocols for Robust Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we provide detailed, self-validating protocols for HPLC-UV, ¹H qNMR, and LC-MS.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

HPLC-UV is a workhorse for separating and quantifying impurities. The choice of a C18 stationary phase and a buffered mobile phase is effective for resolving polar aminopyridine isomers.[8]

Experimental Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of Mobile Phase A/B (50:50).

Causality: The phosphate buffer at pH 7.0 helps to maintain a consistent ionization state for the amino and hydroxyl groups, leading to better peak shape and reproducibility. The gradient elution ensures that both polar (early eluting) and non-polar (late eluting) impurities are effectively separated.

cluster_1 HPLC-UV Protocol Sample Prep Sample Prep Injection Injection Sample Prep->Injection Gradient Elution Gradient Elution Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram

Caption: High-level overview of the HPLC-UV workflow.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity (mass fraction) of a substance without the need for a specific certified reference standard of the analyte.[9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification against an internal standard of known purity.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 6-Amino-2-bromopyridin-3-ol into a vial.

    • Accurately weigh ~5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard (a value of 30s is generally a safe starting point).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply a baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculation:

    • Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Trustworthiness: The long relaxation delay is crucial to ensure complete relaxation of all protons, making the signal integration directly proportional to the molar quantity. Using a certified internal standard provides traceability to a primary standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is indispensable for identifying unknown impurities. The mass-to-charge ratio (m/z) provides the molecular weight of the impurities, and the isotopic pattern can confirm the presence of bromine.[11]

Experimental Protocol:

  • Instrumentation: LC-MS system (e.g., with a TOF or Q-TOF mass analyzer).

  • LC Method: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-500 m/z.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Look for the characteristic M/M+2 isotopic pattern for bromine-containing compounds (approximately 1:1 ratio).

    • Propose structures for impurities based on their exact mass and likely synthetic by-products.

Expertise: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[11] Any impurity containing one bromine atom will exhibit a pair of peaks in the mass spectrum separated by 2 Da with a roughly 1:1 intensity ratio. This is a definitive way to identify brominated impurities.

Conclusion: An Integrated Approach to Ensuring Quality

Relying solely on a supplier's stated purity is insufficient for rigorous scientific and drug development applications. A comprehensive, in-house purity assessment is a vital, self-validating step. By employing an integrated analytical approach—using HPLC-UV for impurity profiling, qNMR for absolute purity determination, and LC-MS for impurity identification—researchers can gain a true understanding of the material they are working with. This diligence ensures the reproducibility of synthetic procedures, the integrity of biological data, and ultimately, accelerates the path of drug discovery and development.

References

  • Lam, H. W., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(6), 1147–1150. Available from: [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • Gomez, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115577. Available from: [Link]

  • Google Patents. CN101704781B - Preparation method of amino pyridine bromide compound.
  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link]

  • Tavlarakis, P., et al. (2017). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 58(4), 345-348. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • PharmaCompass. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link]

  • Google Patents. CN101704781A - Preparation method of amino pyridine bromide compound.
  • Asif, M. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Discovery and Therapeutics, 3(29), 1-13. Available from: [Link]

  • Pharmaffiliates. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. Available from: [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(10), 1836-1841. Available from: [Link]

  • PYG Lifesciences. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Available from: [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75. Available from: [Link]

  • All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. Available from: [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available from: [Link]

  • Ghaffar, T., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6297. Available from: [Link]

  • Modern Organic Chemistry Research. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2), 40-44. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Tummatorn, J., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 53(15), 1891-1894. Available from: [Link]

  • MassBank. Pyridines and derivatives. Available from: [Link]

  • Pearson, D. E., et al. (1965). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry, 30(2), 403–407. Available from: [Link]

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Validation

Validating the Scale-Up of 6-Amino-2-bromopyridin-3-ol Synthesis: A Comparative Guide for Pharmaceutical Development

Introduction: The Critical Role of 6-Amino-2-bromopyridin-3-ol in Drug Discovery and the Imperative for Scalable Synthesis 6-Amino-2-bromopyridin-3-ol is a key heterocyclic building block in the synthesis of a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 6-Amino-2-bromopyridin-3-ol in Drug Discovery and the Imperative for Scalable Synthesis

6-Amino-2-bromopyridin-3-ol is a key heterocyclic building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique trifunctionalized pyridine scaffold allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. However, the transition from a laboratory-scale synthesis to a robust, scalable, and economically viable manufacturing process is a significant challenge that requires careful consideration of synthetic routes, process parameters, and validation strategies.

This guide provides a comparative analysis of two plausible synthetic routes for 6-Amino-2-bromopyridin-3-ol, offering insights into the chemical reasoning behind process choices and a framework for validating the scale-up of the preferred method. The information presented herein is intended for researchers, scientists, and drug development professionals to navigate the complexities of API process development.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for scale-up is a multi-faceted decision, balancing factors such as cost of starting materials, reaction efficiency, safety, and environmental impact. Below, we compare two potential synthetic pathways to 6-Amino-2-bromopyridin-3-ol.

Route A: Late-Stage Functionalization of a Dihalopyridine Precursor

This route commences with a commercially available dihalopyridine and introduces the amino and hydroxyl functionalities in a stepwise manner.

Reaction Scheme:

Mechanistic Considerations:

  • Step 1: Amination. The first step involves a nucleophilic aromatic substitution (SNAr) of one bromine atom with an amino group. The pyridine ring's electron-withdrawing nature facilitates this reaction. The use of ammonia or a protected amine source is common. A patent for a similar compound, 2-amino-6-bromopyridine, describes reacting 2,6-dibromopyridine with ammonia under high pressure and temperature[1].

  • Step 2: Hydroxylation. The introduction of the hydroxyl group at the 3-position presents a significant challenge due to the directing effects of the existing substituents. This may require a directed ortho-metalation approach followed by reaction with an electrophilic oxygen source, or a multi-step sequence involving nitration and subsequent reduction and diazotization.

Route B: Pyridine Ring Construction via Cyclocondensation

This approach builds the substituted pyridine ring from acyclic precursors, offering the potential for better control over the substitution pattern. A modified Guareschi-Thorpe reaction is a plausible strategy.[2]

Reaction Scheme:

Mechanistic Considerations:

This one-pot, multi-component reaction involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, followed by tautomerization to yield the final aromatic product. The choice of starting materials directly installs the required amino and bromo functionalities. The Guareschi–Thorpe synthesis is a known method for producing hydroxy pyridines.[2]

Comparative Evaluation for Scale-Up
FeatureRoute A: Late-Stage FunctionalizationRoute B: Pyridine Ring Construction
Starting Materials Commercially available but potentially expensive dihalopyridines.Simple, inexpensive acyclic precursors.
Number of Steps Fewer steps, but each may require significant optimization.Potentially a one-pot reaction, but may require more complex purification.
Regioselectivity Difficult to control the position of hydroxylation.Excellent control over substituent placement.
Scalability High-pressure amination can be challenging to scale.Multi-component reactions can be sensitive to mixing and temperature control at scale.
Purification Intermediates may be easier to purify.The final product may require extensive purification from a complex reaction mixture.
Safety Use of high-pressure ammonia.Bromoacetaldehyde is a lachrymator and toxic.

Recommended Scale-Up Process Validation: Route B

While both routes have their merits, Route B offers superior control over regioselectivity, a critical factor for ensuring the consistent quality of the final API. The following section outlines a detailed, though representative, protocol for the scale-up and validation of this route.

Visualizing the Synthesis Workflow

Synthesis_Workflow A Starting Materials (Malononitrile, Bromoacetaldehyde, Ammonia) B One-Pot Cyclocondensation A->B C Crude Product Isolation B->C F In-Process Control (IPC) (HPLC, TLC) B->F D Purification (Crystallization) C->D E Final Product (6-Amino-2-bromopyridin-3-ol) D->E G Quality Control (QC) (HPLC, NMR, MS, Purity) D->G

Caption: A streamlined workflow for the synthesis and purification of 6-Amino-2-bromopyridin-3-ol via Route B.

Detailed Experimental Protocol (Illustrative)

Materials and Reagents:

  • Malononitrile (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.05 eq)

  • Ammonia in ethanol (7N solution, 5.0 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (for hydrolysis of acetal)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethanol (50 L).

  • Acetal Hydrolysis: Add bromoacetaldehyde diethyl acetal (1.05 eq) and a solution of hydrochloric acid (2 M, 1.1 eq). Stir at 40°C for 2 hours to generate bromoacetaldehyde in situ. Monitor completion by TLC.

  • Neutralization: Cool the reaction mixture to 10°C and slowly add a saturated solution of sodium bicarbonate until the pH reaches 7-8.

  • Cyclocondensation: To the neutralized solution, add malononitrile (1.0 eq). Then, add the ethanolic ammonia solution (5.0 eq) dropwise over 1 hour, maintaining the temperature below 20°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol (2 x 5 L).

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 6-Amino-2-bromopyridin-3-ol.

  • Drying: Dry the purified product under vacuum at 50°C to a constant weight.

Process Parameter Control and Validation

The validation of the manufacturing process ensures that it consistently produces a product of the required quality. This involves identifying Critical Process Parameters (CPPs) and monitoring their effect on Critical Quality Attributes (CQAs).

Relationship between CPPs and CQAs:

CPP_CQA_Relationship cluster_CPP Critical Process Parameters (CPPs) cluster_CQA Critical Quality Attributes (CQAs) T Reaction Temperature Y Yield T->Y I Impurity Profile T->I t Reaction Time t->Y t->I pH pH of Reaction pH->Y P Purity pH->P CA Concentration of Ammonia CA->Y CA->P

Caption: The interplay between critical process parameters and the final product's quality attributes.

Validation Batches:

Three consecutive successful batches at the target scale are typically required to validate the process. The results should demonstrate batch-to-batch consistency.

Batch No.Starting Material (kg)Yield (%)Purity (HPLC, %)Key Impurity A (%)Key Impurity B (%)
15.075.299.80.050.03
25.076.199.90.040.04
35.075.599.80.060.02

Analytical Method Validation

A robust analytical method is crucial for accurately assessing the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for purity determination and impurity profiling.

Validated HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness according to ICH Q2(R1) guidelines.

Safety and Environmental Considerations

  • Handling of Reagents: Bromoacetaldehyde is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3]

  • Waste Disposal: All chemical waste should be disposed of according to local environmental regulations.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis to identify and mitigate potential risks.

Conclusion

The successful scale-up of 6-Amino-2-bromopyridin-3-ol synthesis is a critical step in the drug development pipeline. This guide has provided a comparative analysis of two potential synthetic routes, highlighting the advantages of a cyclocondensation approach for controlling regioselectivity. By carefully validating the chosen process, controlling critical parameters, and implementing robust analytical methods, a consistent and high-quality supply of this vital pharmaceutical intermediate can be ensured.

References

  • Google Patents. Preparation method of amino pyridine bromide compound.
  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 6-Amino-2-bromopyridin-3-ol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical research and drug development. 6-Amino-2-bromopyridin-3-ol is a valuable intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical research and drug development. 6-Amino-2-bromopyridin-3-ol is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of oncology, infectious disease, and neurological disorder research.[1] However, its utility is matched by the imperative for meticulous handling. This guide provides an in-depth, procedural framework for the safe management of 6-Amino-2-bromopyridin-3-ol, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your experimental work.

Foundational Step: Hazard Identification and Risk Assessment

Before any container is opened, a thorough risk assessment is mandatory. While a specific, comprehensive Safety Data Sheet (SDS) for 6-Amino-2-bromopyridin-3-ol is not widely available, data from structurally analogous compounds—such as other brominated aminopyridines—provide a strong basis for anticipating its hazard profile. The primary hazards associated with this class of chemicals are significant and demand respect.[2][3][4]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][5]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[2][3][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or fume.[2][5]

The causality is clear: the amine, hydroxyl, and bromo functional groups on the pyridine ring contribute to the compound's reactivity and its potential to interact harmfully with biological tissues. Therefore, a multi-layered defense strategy, beginning with engineering controls and culminating in Personal Protective Equipment (PPE), is not merely a recommendation—it is a necessity.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

PPE is your last line of defense, but it is a critical one. Its selection must be directly correlated to the identified hazards. Do not simply wear "a" glove; wear the correct glove.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of severe eye irritation, standard safety glasses are insufficient.[2][3]

  • Mandatory: Use chemical splash goggles that form a complete seal around the eyes.

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield must be worn in conjunction with chemical splash goggles.

Skin and Body Protection: Preventing Dermal Absorption and Irritation

Dermal contact is a primary exposure route for aminopyridines.[6] Protective clothing and gloves are essential to prevent skin irritation and systemic toxicity.

  • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. Always double-glove to provide an extra layer of protection and to simplify the de-gowning process. Discard gloves immediately if they become contaminated.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.

  • Additional Protection: For tasks with a higher risk of splashes or generating dust, consider using a chemically resistant apron and sleeve covers. Ensure that all skin is covered; closed-toe shoes and long pants are mandatory in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

6-Amino-2-bromopyridin-3-ol, likely a solid, can become an inhalation hazard if it forms dust. All handling of this compound must be performed within a certified chemical fume hood to minimize airborne concentrations.[7][8]

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure.[9]

  • Secondary Precaution: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., N95, P100) may be appropriate. For vapors, an organic vapor cartridge would be necessary.[10][11] A full respiratory protection program, including fit-testing and training, is essential if respirators are used.[12]

The following table summarizes the essential PPE for handling 6-Amino-2-bromopyridin-3-ol.

Protection Level Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Weighing, preparing solutions, conducting reactionsChemical Splash GogglesDouble Nitrile GlovesFully-buttoned Lab CoatCertified Chemical Fume Hood
Elevated Risk Bulk transfer, potential for splashing or dust generationFace Shield over Chemical Splash GogglesDouble Nitrile GlovesChemically Resistant Apron over Lab CoatCertified Chemical Fume Hood

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A self-validating protocol ensures that safety checks are integrated at every stage of the process. This workflow minimizes the potential for exposure and contamination.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid moving in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as outlined in the table above before beginning any work.

Step 2: Handling the Compound
  • Containment: Conduct all manipulations of 6-Amino-2-bromopyridin-3-ol exclusively within the chemical fume hood.[7]

  • Minimize Dust: When weighing the solid, use a micro-spatula and handle the container gently to prevent the generation of airborne dust.

  • Prevent Contact: Do not allow the chemical to come into contact with your skin or clothing. Use tools for all manipulations.

  • No Food or Drink: Eating, drinking, or smoking while handling this product is strictly prohibited.[2][5]

Step 3: Post-Handling and Decontamination
  • Secure the Compound: Tightly close the primary container and store it in a designated, well-ventilated, and locked-up area.[2][3]

  • Decontaminate: Thoroughly clean all surfaces and equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, goggles) to prevent cross-contamination. Never touch your face or personal items with gloved hands.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][4]

The following diagram illustrates the logical flow of this safe handling protocol.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination prep1 Verify Fume Hood Certification prep2 Assemble All Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experimental Step handle1->handle2 clean1 Secure Primary Container handle2->clean1 Complete Work clean2 Decontaminate Workspace & Tools clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Safe Handling Workflow for 6-Amino-2-bromopyridin-3-ol.

Emergency Response and Disposal

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][5]

Spill Management: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[7] Collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

Disposal Plan: All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed contractor, in strict accordance with all local, regional, and national regulations.[2] Do not dispose of it down the drain or in general trash.

By adhering to this comprehensive guide, you can confidently and safely utilize 6-Amino-2-bromopyridin-3-ol in your research, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). 2-Bromopyridine Safety Data Sheet.
  • Apollo Scientific. (2023, July 7). 6-Bromo-3-hydroxypyrazine-2-carboxamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). 2-Amino-6-bromopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). 2-Bromopyridine Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2023, April 5). 2-Bromo-6-fluoropyridine Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE.
  • Safe Work Australia. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • New Jersey Department of Health. (2001, January). Hazard Summary: 2-AMINOPYRIDINE.
  • Centers for Disease Control and Prevention (CDC). (2019, October 30). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - NIOSH Pocket Guide to Chemical Hazards.
  • Chem-Impex. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • GFS Chemicals. (n.d.). Material Safety Data Sheet: Pyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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